molecular formula C16H12O6 B057871 3,3',7-Trihydroxy-4'-methoxyflavone CAS No. 57396-72-2

3,3',7-Trihydroxy-4'-methoxyflavone

Cat. No.: B057871
CAS No.: 57396-72-2
M. Wt: 300.26 g/mol
InChI Key: QVYSSMFEUBQBEU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,3',7-Trihydroxy-4'-methoxyflavone is a high-purity flavonoid of significant interest in biochemical and pharmacological research. This compound serves as a key reference standard and investigative tool in the study of cellular oxidative stress, inflammatory pathways, and metabolic disorders. Its research value is primarily attributed to its potent antioxidant activity, where it functions as a free radical scavenger, and its ability to modulate key signaling pathways, including the NF-κB and Nrf2 systems, which are central to the inflammatory and antioxidant response, respectively. Researchers utilize this compound to explore its potential cytoprotective effects, investigate its interaction with enzymes like cyclooxygenase (COX) and lipoxygenase (LOX), and elucidate its role in apoptosis and cell cycle progression. Supplied with comprehensive analytical documentation (including HPLC and MS data) to ensure identity and purity, this compound is an essential reagent for advancing studies in natural product chemistry, nutraceutical development, and the molecular mechanisms underlying chronic diseases.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

57396-72-2

Molecular Formula

C16H12O6

Molecular Weight

300.26 g/mol

IUPAC Name

3,7-dihydroxy-2-(3-hydroxy-4-methoxyphenyl)chromen-4-one

InChI

InChI=1S/C16H12O6/c1-21-12-5-2-8(6-11(12)18)16-15(20)14(19)10-4-3-9(17)7-13(10)22-16/h2-7,17-18,20H,1H3

InChI Key

QVYSSMFEUBQBEU-UHFFFAOYSA-N

SMILES

COC1=C(C=C(C=C1)C2=C(C(=O)C3=C(O2)C=C(C=C3)O)O)O

Canonical SMILES

COC1=C(C=C(C=C1)C2=C(C(=O)C3=C(O2)C=C(C=C3)O)O)O

melting_point

288°C

physical_description

Solid

Synonyms

3,3’,7-Trihydroxy-4’-methoxy-flavone;  3,7-Dihydroxy-2-(3-hydroxy-4-methoxyphenyl)-4H-chromen-4-one

Origin of Product

United States

Foundational & Exploratory

3,3',7-Trihydroxy-4'-methoxyflavone chemical structure

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Chemical Core of 3,3',7-Trihydroxy-4'-methoxyflavone

Executive Summary

This compound is a member of the flavonoid class, a diverse group of polyphenolic secondary metabolites found throughout the plant kingdom. Flavonoids are of significant interest to the scientific community, particularly in the fields of medicinal chemistry and drug development, owing to their broad spectrum of biological activities. This guide provides a comprehensive technical overview of the chemical structure of this compound, intended for researchers, scientists, and professionals in drug development. We will dissect its molecular architecture, discuss its physicochemical properties, outline robust synthetic strategies, and detail the analytical methodologies required for its unequivocal identification and characterization. The structural features—specifically the hydroxylation and methoxylation pattern—are critical determinants of its chemical behavior and potential biological function, making a thorough understanding of its core structure essential for future research and application.

Introduction: The Flavonoid Framework

Flavonoids are characterized by a 15-carbon skeleton, consisting of two phenyl rings (A and B) linked by a three-carbon heterocyclic pyran ring (C). This C6-C3-C6 backbone is the foundational scaffold upon which a vast array of substitutions occurs, leading to subclasses such as flavones, flavonols, flavanones, and isoflavones. This compound belongs to the flavone subclass, distinguished by a double bond between C2 and C3 and a ketone at the C4 position of the C ring. The specific arrangement of hydroxyl (-OH) and methoxy (-OCH₃) groups on this scaffold dictates the molecule's polarity, reactivity, metal-chelating ability, and, consequently, its interaction with biological targets. Understanding this structure is the first step in unlocking its therapeutic potential.

Core Chemical Structure and Nomenclature

The structural identity of this compound is defined by the precise placement of its functional groups on the flavone core.

2.1. Structural Representation

The molecule consists of:

  • A chromen-4-one (benzopyran-4-one) core.

  • A hydroxyl group at position 3 of the C ring.

  • A hydroxyl group at position 7 of the A ring.

  • A phenyl substituent (B ring) at position 2, which is itself substituted with a hydroxyl group at the 3' position and a methoxy group at the 4' position.

2.2. Chemical Identifiers

A compound's identity in research and regulatory databases is secured by a set of unique identifiers. The key identifiers for this compound are summarized below.

IdentifierValueSource
IUPAC Name 3,7-dihydroxy-2-(3-hydroxy-4-methoxyphenyl)chromen-4-one[1]
CAS Number 57396-72-2[2]
Molecular Formula C₁₆H₁₂O₆[1][2]
Molecular Weight 300.26 g/mol [3][4]
SMILES COC1=C(C=C(C=C1)C2=C(C(=O)C3=C(O2)C=C(C=C3)O)O)O[1]
InChIKey QVYSSMFEUBQBEU-UHFFFAOYSA-N[1]

Physicochemical Properties and Their Implications

The physicochemical profile of a compound is a critical predictor of its behavior in both chemical and biological systems, influencing everything from solubility to bioavailability.

PropertyPredicted ValueSignificance for Drug Development
Monoisotopic Mass 300.0634 DaEssential for accurate mass spectrometry analysis and identification.[1]
XlogP3 2.3Indicates moderate lipophilicity, suggesting a balance between aqueous solubility and cell membrane permeability. This value falls within the range often considered favorable for oral bioavailability (Lipinski's Rule of Five).[1]
Hydrogen Bond Donors 3The three hydroxyl groups can donate hydrogen bonds, influencing solubility in polar solvents and interactions with protein active sites.
Hydrogen Bond Acceptors 6The six oxygen atoms (hydroxyls, methoxy, carbonyl, ether) can accept hydrogen bonds, contributing to solubility and receptor binding.
Solubility DMSO: >1 mg/mLBased on related structures, solubility in Dimethyl Sulfoxide (DMSO) is expected to be good, making it a suitable solvent for in vitro screening.[5]
Appearance Pale yellow powderInferred from similar flavones.[6]

Synthetic Strategy: From Chalcone to Flavone

The synthesis of flavones is a well-established field, typically proceeding through a chalcone intermediate. The rationale for this multi-step approach is the reliable and high-yield formation of the core flavonoid structure from readily available starting materials.

4.1. Conceptual Synthesis Workflow

The most common pathway involves the Claisen-Schmidt condensation of a substituted acetophenone with a substituted benzaldehyde to form a chalcone, followed by an oxidative cyclization to yield the flavone.

G cluster_start Starting Materials cluster_process Reaction Sequence cluster_end Final Product start1 Substituted Acetophenone step1 Claisen-Schmidt Condensation start1->step1 Base Catalyst (e.g., KOH) start2 Substituted Benzaldehyde start2->step1 inter Chalcone Intermediate step1->inter step2 Oxidative Cyclization inter->step2 Oxidizing Agent (e.g., I₂ in DMSO) end_product 3,3',7-Trihydroxy- 4'-methoxyflavone step2->end_product

Caption: Generalized workflow for the synthesis of this compound.

4.2. Exemplar Experimental Protocol

This protocol is a representative methodology adapted from established literature for flavone synthesis.[7][8]

Step 1: Synthesis of the Chalcone Intermediate (2',4'-dihydroxy-3-hydroxy-4-methoxychalcone)

  • Rationale: The Claisen-Schmidt condensation is an efficient base-catalyzed reaction for forming the α,β-unsaturated ketone system of the chalcone. Ethanol is a common solvent that accommodates both the reactants and the base.

  • Procedure: a. Dissolve 2,4-dihydroxyacetophenone (1.0 eq) and 3-hydroxy-4-methoxybenzaldehyde (vanillin) (1.1 eq) in ethanol in a round-bottom flask. b. Add a solution of aqueous potassium hydroxide (KOH, 40%) dropwise while stirring at room temperature. c. Continue stirring the reaction mixture for 24-48 hours. Monitor progress via Thin Layer Chromatography (TLC). d. Upon completion, neutralize the mixture with cold, dilute hydrochloric acid (HCl) to precipitate the chalcone. e. Filter the solid precipitate, wash with cold water until the filtrate is neutral, and dry under vacuum. Recrystallize from an appropriate solvent (e.g., ethanol/water) to purify.

Step 2: Oxidative Cyclization to form this compound

  • Rationale: Iodine in DMSO serves as an effective system for oxidative cyclization. DMSO acts as both a high-boiling solvent and an oxidant in the presence of I₂, facilitating the formation of the heterocyclic C ring. This method is often preferred for its relatively mild conditions and good yields.

  • Procedure: a. Dissolve the purified chalcone from Step 1 (1.0 eq) in a minimal amount of Dimethyl Sulfoxide (DMSO). b. Add a catalytic amount of iodine (I₂, ~0.1 eq). c. Heat the reaction mixture to 120-140 °C and stir for 3-5 hours, monitoring by TLC. d. After cooling to room temperature, pour the reaction mixture into a beaker of ice water containing a small amount of sodium thiosulfate to quench the excess iodine. e. Collect the resulting precipitate by filtration, wash thoroughly with water, and dry. f. Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the final flavone.

Analytical Characterization and Structural Verification

Unequivocal structural confirmation is a non-negotiable step in chemical research. A combination of spectroscopic and chromatographic techniques is employed to validate the identity and purity of the synthesized compound.

5.1. Standard Characterization Workflow

G cluster_analysis Analytical Techniques cluster_results Verification start Purified Compound ms Mass Spectrometry (MS) start->ms nmr1d 1D NMR (¹H, ¹³C) start->nmr1d hplc HPLC / LC-MS start->hplc mw_confirm Molecular Weight Confirmation ms->mw_confirm framework C-H Framework Mapping nmr1d->framework nmr2d 2D NMR (COSY, HSQC, HMBC) connectivity Connectivity Validation nmr2d->connectivity purity Purity Assessment (>95%) hplc->purity end_node Structurally Confirmed Compound mw_confirm->end_node framework->nmr2d connectivity->end_node purity->end_node

Caption: Standard workflow for the analytical characterization of a synthesized flavonoid.

5.2. Expected Spectroscopic Data

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the A and B rings, typically in the range of 6.0-8.0 ppm. A sharp singlet corresponding to the three protons of the methoxy group (-OCH₃) would appear around 3.8-4.0 ppm. The hydroxyl protons will appear as broad singlets that are exchangeable with D₂O.

  • ¹³C NMR: The carbon spectrum will confirm the presence of 16 unique carbon atoms. Key signals include the carbonyl carbon (C=O) at C4, typically downfield (>175 ppm), the methoxy carbon (~56 ppm), and a series of signals in the aromatic region (90-165 ppm).

  • Mass Spectrometry: High-resolution mass spectrometry (HRMS) is critical for confirming the elemental composition. The predicted masses for common adducts are listed below.

Adductm/z (Predicted)Ion Type
[M+H]⁺ 301.0707Positive
[M+Na]⁺ 323.0526Positive
[M-H]⁻ 299.0561Negative
[M+HCOO]⁻ 345.0616Negative
Data sourced from PubChem.[1]

Conclusion and Future Directions

This compound is a distinct flavonoid with a structure that suggests significant potential for biological activity. This guide has detailed its chemical identity, physicochemical properties, a robust synthetic pathway, and the necessary analytical workflow for its characterization. The presence of multiple hydroxyl groups and a methoxy group provides a rich scaffold for structure-activity relationship (SAR) studies.

For researchers in drug development, this molecule represents a promising starting point. Future work should focus on:

  • Efficient Synthesis and Scale-up: Optimizing the described synthetic route to improve yields and facilitate the production of larger quantities for extensive testing.

  • Comprehensive Biological Screening: Evaluating the compound against a wide range of biological targets, including cancer cell lines, inflammatory pathways, and enzymes, building on the known activities of related flavonoids.[7][9]

  • Mechanism of Action Studies: Elucidating the specific molecular pathways through which this compound exerts any observed biological effects.

By providing this foundational chemical guide, we aim to empower scientists to further investigate this promising compound and explore its full therapeutic potential.

References

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). 3,3',5-Trihydroxy-7-methoxyflavone. National Center for Biotechnology Information. Retrieved from [Link]

  • Wikipedia. (n.d.). Kaempferide. Retrieved from [Link]

  • FDA Global Substance Registration System. (n.d.). This compound. Retrieved from [Link]

  • AIP Publishing. (n.d.). Synthesis of 7-Hydroxy-4'-Methoxyflavanone And 7- Hydroxy-4'-Methoxyflavone As A Candidate Anticancer Against Cervical (Hel). Retrieved from [Link]

  • MDPI. (2024). Synthetic Studies toward 5,6,7,3′,4′-Monomethoxytetrahydroxyflavones: Synthesis of Pedalitin. Molecules, 29(2), 488. Retrieved from [Link]

  • Alfa Aesar. (n.d.). Certificate of analysis: 3-Hydroxy-4'-methoxyflavone, 97%. Retrieved from [Link]

Sources

Technical Guide: 3,3',7-Trihydroxy-4'-methoxyflavone (4'-O-Methylfisetin)

Author: BenchChem Technical Support Team. Date: February 2026

This is an in-depth technical guide on 3,3',7-Trihydroxy-4'-methoxyflavone , also known as 4'-O-Methylfisetin .

Physical Properties, Structural Characterization, and Bioactive Mechanism[1]

Part 1: Executive Summary

This compound (CAS: 57396-72-2), commonly referred to as 4'-O-Methylfisetin , is a rare, bioactive flavonoid derivative of fisetin.[1] Unlike its parent compound, which is widely distributed in strawberries and apples, the 4'-O-methylated analog is primarily identified as a specific metabolite and a potent, selective inhibitor of Salt Inducible Kinase 2 (SIK2) .

This guide details the physicochemical profile of 4'-O-Methylfisetin, distinguishing it from structural isomers like Geraldol (3,4',7-trihydroxy-3'-methoxyflavone) and Kaempferide (3,5,7-trihydroxy-4'-methoxyflavone). Its unique 5-deoxy A-ring structure, combined with the 4'-methoxy B-ring, confers distinct solubility and kinase-binding properties critical for researchers investigating melanogenesis and cAMP-response element-binding protein (CREB) signaling.

Part 2: Chemical Identity & Structural Characterization[3][4]
2.1 Nomenclature and Identifiers
PropertyDetail
IUPAC Name 3,7-dihydroxy-2-(3-hydroxy-4-methoxyphenyl)chromen-4-one
Common Name 4'-O-Methylfisetin
CAS Number 57396-72-2
Molecular Formula C₁₆H₁₂O₆
Molecular Weight 300.26 g/mol
SMILES COc1ccc(cc1O)-c2oc3cc(O)ccc3c(=O)c2O
Structural Class Flavonol (3-hydroxyflavone); 5-deoxyflavonoid
2.2 Structural Analysis

The compound features a flavone backbone (2-phenylchromen-4-one) with a specific substitution pattern:

  • A-Ring (Resorcinol moiety): Hydroxyl group at position 7. Crucially, it lacks a hydroxyl at position 5 (5-deoxy), distinguishing it from quercetin and kaempferol derivatives. This absence results in a more downfield shift of the H-5 proton in NMR due to the anisotropic effect of the C-4 carbonyl.

  • B-Ring (Guaiacyl moiety): Hydroxyl at position 3' and a Methoxy group at position 4'. This 3'-OH, 4'-OMe pattern is critical for its metabolic stability and lipophilicity compared to fisetin (3',4'-OH).

  • C-Ring: Hydroxyl at position 3, characteristic of flavonols.

Part 3: Physicochemical Properties[5]

The following data aggregates experimental observations and high-confidence predicted values based on structural analogs (Fisetin/Geraldol).

PropertyValue / DescriptionContext
Appearance Yellow crystalline powderTypical of flavonols.
Melting Point ~270–275 °C (Predicted)High melting point due to intermolecular H-bonding.
Solubility DMSO (>10 mg/mL), Ethanol (Moderate)Poorly soluble in water; soluble in polar organic solvents.
LogP (Predicted) 2.5 – 2.8More lipophilic than Fisetin (LogP ~1.7) due to O-methylation.[2]
pKa (Acidic) pKa₁ ≈ 7.3 (7-OH)The 7-OH is typically the most acidic site in 5-deoxyflavones.
UV Absorbance Band I: ~365 nm; Band II: ~250 nmBathochromic shift in Band I indicates 3-OH modulation.
Part 4: Spectral Characterization
4.1 Nuclear Magnetic Resonance (NMR) Profile

The absence of the 5-OH group and the presence of the 4'-OMe group create a distinct fingerprint in ¹H-NMR (DMSO-d₆, 400 MHz).

  • A-Ring Signals (5-deoxy pattern):

    • δ ~7.95 ppm (d, J=8.8 Hz, H-5): Deshielded by the C=O group.

    • δ ~6.95 ppm (dd, J=8.8, 2.2 Hz, H-6): Ortho-coupling to H-5, meta to H-8.

    • δ ~6.90 ppm (d, J=2.2 Hz, H-8): Meta-coupling to H-6.

  • B-Ring Signals (3'-OH, 4'-OMe pattern):

    • δ ~7.70 ppm (d, J=2.2 Hz, H-2'): Meta-coupled doublet.

    • δ ~7.60 ppm (dd, J=8.5, 2.2 Hz, H-6'): Ortho/meta coupled.

    • δ ~7.10 ppm (d, J=8.5 Hz, H-5'): Ortho-coupled, shielded by OMe.

    • δ ~3.85 ppm (s, 3H, -OCH₃): Characteristic methoxy singlet.

  • Hydroxyl Protons:

    • δ ~9.0–10.8 ppm (br s): 3-OH, 7-OH, and 3'-OH signals (exchangeable).

4.2 Mass Spectrometry (ESI-MS)
  • Positive Mode [M+H]⁺: m/z 301.27

  • Negative Mode [M-H]⁻: m/z 299.25

  • Fragmentation: Loss of methyl radical (M-15) and retro-Diels-Alder cleavage of the C-ring are common.

Part 5: Experimental Protocols
5.1 Synthesis & Isolation (Kumagai Protocol)

While 4'-O-Methylfisetin can be found in trace amounts in Amburana cearensis or Acacia species, chemical synthesis is preferred for high-purity applications.

Methodology (Allan-Robinson Condensation Adaptation):

  • Starting Materials: 2,4-Dihydroxy-ω-methoxyacetophenone (Resacetophenone derivative) and O-Vanillic anhydride (or protected Vanillic acid).

  • Condensation: Heat the ketone and anhydride in the presence of a base (e.g., TEA) and a coupling agent (e.g., DCC) or via Baker-Venkataraman rearrangement.

  • Cyclization: Acid-catalyzed cyclization yields the flavone core.

  • Purification:

    • Stationary Phase: Silica Gel 60 (230-400 mesh).

    • Mobile Phase: Gradient elution with Chloroform:Methanol (95:5 to 90:10 v/v).

    • Recrystallization: Methanol/Water.[3]

5.2 HPLC Analytical Method

To separate 4'-O-Methylfisetin from Fisetin and other metabolites:

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 10% B to 90% B over 20 minutes.

  • Detection: UV at 360 nm (Specific for flavonols).

Part 6: Biological Mechanism & Bioactivity
6.1 SIK2 Inhibition and Melanogenesis

The primary research interest in 4'-O-Methylfisetin lies in its ability to inhibit Salt Inducible Kinase 2 (SIK2) .[4] Unlike Fisetin, which does not effectively inhibit SIK2 in cellular models, the 4'-O-methyl derivative is a potent inhibitor.[4]

Mechanism of Action:

  • SIK2 Inhibition: SIK2 normally phosphorylates CRTC1 (CREB-Regulated Transcription Coactivator 1), sequestering it in the cytoplasm (14-3-3 binding).

  • CRTC1 Activation: Upon inhibition of SIK2 by 4'-O-Methylfisetin, CRTC1 is dephosphorylated and translocates to the nucleus.

  • Transcription: Nuclear CRTC1 binds to CREB, initiating the transcription of MITF (Microphthalmia-associated Transcription Factor).

  • Melanogenesis: MITF upregulates Tyrosinase (TYR) and Tyrosinase-related proteins (TRP-1/2), leading to melanin synthesis.

6.2 Signaling Pathway Diagram (Graphviz)

MelanogenesisPathway cluster_cell Melanocyte Compound 4'-O-Methylfisetin (this compound) SIK2 SIK2 Kinase (Active) Compound->SIK2 Inhibits CRTC1_Nuc CRTC1 (Nuclear) Compound->CRTC1_Nuc Promotes Translocation CRTC1_Cyto CRTC1-P (Cytoplasmic / 14-3-3 Bound) SIK2->CRTC1_Cyto Phosphorylates (Normal State) SIK2_Inhib SIK2 Kinase (Inhibited) CRTC1_Cyto->CRTC1_Nuc Dephosphorylation CREB CREB Complex CRTC1_Nuc->CREB Binds/Co-activates MITF MITF Gene Expression CREB->MITF Induces Transcription Tyrosinase Tyrosinase (TYR) Upregulation MITF->Tyrosinase Upregulates Melanin Melanin Synthesis (Pigmentation) Tyrosinase->Melanin Catalyzes

Caption: Mechanism of Action: 4'-O-Methylfisetin inhibits SIK2, triggering the CRTC1-CREB-MITF signaling cascade to promote melanogenesis.[4][5][6]

Part 7: References
  • Kumagai, A., et al. (2011). "A Potent Inhibitor of SIK2, this compound (4'-O-Methylfisetin), Promotes Melanogenesis in B16F10 Melanoma Cells."[5][7][6] PLoS ONE, 6(10), e26148.[4][6]

  • Canuto, K. M., et al. (2014). "Amburanins A and B from Amburana cearensis: Daphnodorin-Type Biflavonoids that Modulate Human Neutrophil Degranulation." Journal of the Brazilian Chemical Society, 25(4), 639-647. (Describes isolation of 4'-O-methylfisetin).

  • PubChem Compound Summary. "this compound." CID 57396-72-2.

  • Nagaoka, Y., et al. (2012). "Induction of melanogenesis by 4'-O-methylated flavonoids in B16F10 melanoma cells." Patent JP2012006895A. (Describes synthesis and physical characterization).

Sources

An In-depth Technical Guide to 3,3',7-Trihydroxy-4'-methoxyflavone

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,3',7-Trihydroxy-4'-methoxyflavone, a member of the flavonoid family, is a polyphenolic compound of interest in the scientific community. Flavonoids are widely recognized for their diverse biological activities, and the specific substitution pattern of hydroxyl and methoxy groups on the flavone backbone of this particular molecule suggests a potential for unique pharmacological properties. This guide provides a comprehensive overview of the available technical information for this compound, focusing on its chemical identity, and discussing its potential biological activities and applications in the context of related compounds due to the limited specific data available for this exact molecule.

Chemical Identity and Physicochemical Properties

Core Identification

The definitive identification of this compound is established by its unique CAS number.

IdentifierValueSource
CAS Number 57396-72-2 [1]
Molecular Formula C16H12O6[2]
IUPAC Name 3,7-dihydroxy-2-(3-hydroxy-4-methoxyphenyl)chromen-4-one[2]
Synonyms and Alternative Names

This compound may be referred to by several alternative names in literature and chemical databases:

  • 2-(4-METHOXY-3-OXIDANYL-PHENYL)-3,7-BIS(OXIDANYL)CHROMEN-4-ONE[1]

  • 3,7,3'-TRIHYDROXY-4'-METHOXYFLAVONE[1]

  • 3,7-DIHYDROXY-2-(3-HYDROXY-4-METHOXYPHENYL)-4H-1-BENZOPYRAN-4-ONE[1]

  • 4H-1-BENZOPYRAN-4-ONE, 3,7-DIHYDROXY-2-(3-HYDROXY-4-METHOXYPHENYL)-[1]

  • FLAVONE, 3,3',7-TRIHYDROXY-4'-METHOXY-[1]

Physicochemical Data
PropertyPredicted ValueSource
Molecular Weight 300.26 g/mol [3]
XlogP3 2.2[3]
Hydrogen Bond Donor Count 3[3]
Hydrogen Bond Acceptor Count 6[3]
Rotatable Bond Count 2[3]

Note: The lack of extensive experimental data for this specific isomer necessitates careful consideration when planning research. For comparison, the related compound 3'-Methoxyflavone has a predicted boiling point of 381-387 °C and a melting point of 122 °C[4].

Synthesis and Isolation

General Synthetic Strategies for Flavonoids

While a specific, detailed synthesis protocol for this compound is not prominently described in the reviewed literature, the synthesis of flavonoids is a well-established area of organic chemistry. General methods that could be adapted for its synthesis include:

  • Allan-Robinson Reaction: This reaction involves the condensation of an o-hydroxyaryl ketone with an aromatic anhydride to form the flavone core.

  • Baker-Venkataraman Rearrangement: This method proceeds via the rearrangement of an o-acyloxyacetophenone to a 1,3-diketone, which then undergoes cyclization to the flavone.

  • Claisen-Schmidt Condensation: This approach involves the base-catalyzed condensation of a substituted acetophenone with a substituted benzaldehyde to form a chalcone, which is then oxidatively cyclized to the flavone. This is a common route for synthesizing flavanones, which can be further modified to flavones[5].

A potential synthetic route for this compound could start from appropriately substituted acetophenone and benzaldehyde precursors, followed by the formation of the heterocyclic ring and subsequent modifications of the functional groups.

Isolation from Natural Sources

Many flavonoids are isolated from plant sources. For instance, the related compound 3,5,4'-Trihydroxy-7-methoxyflavone (rhamnocitrin) is a naturally occurring flavonoid[6]. Isolation typically involves extraction from plant material using various organic solvents, followed by chromatographic separation techniques such as column chromatography and thin-layer chromatography to purify the desired compound.

Biological Activities and Potential Applications

Direct in vitro and in vivo studies on this compound are limited. However, the biological activities of structurally similar flavonoids can provide valuable insights into its potential therapeutic applications.

Antioxidant and Anti-inflammatory Properties

Flavonoids are well-known for their antioxidant and anti-inflammatory effects. The presence of multiple hydroxyl groups in the structure of this compound suggests it may possess radical scavenging capabilities. For example, the related compound 7,3',4'-Trihydroxyflavone has been shown to scavenge DPPH and peroxynitrite radicals and inhibit COX-1[7]. Another study on various trihydroxyflavones demonstrated their potential as antioxidant and anticancer agents[8]. The antilipoperoxidant effect has been observed in vivo with the rutinoside derivative of 3',5,7-trihydroxy-4'-methoxyflavone, suggesting a protective role against oxidative stress[9].

Anticancer Potential

Many flavonoids exhibit anticancer properties through various mechanisms, including the induction of apoptosis, cell cycle arrest, and inhibition of angiogenesis. The antiangiogenic activity has been demonstrated for tricin (4',5,7-trihydroxy-3',5'-dimethoxyflavone), which suppresses tumor growth by inhibiting VEGF signaling[10]. Studies on other trihydroxyflavones have also shown cytotoxic effects on cancer cell lines[11].

Other Potential Biological Activities

Based on the activities of similar flavonoids, this compound could also be investigated for:

  • Antimicrobial activity: 7,3',4'-Trihydroxyflavone is active against M. tuberculosis[7].

  • Enzyme inhibition: Various flavonoids are known to inhibit enzymes such as cyclooxygenases and lipoxygenases[12].

  • Antimalarial activity: A study on trihydroxyflavonoids isolated from Dipteryx lacunifera showed their potential as antimalarial agents[13].

Experimental Protocols

Due to the lack of specific experimental data for this compound, the following are general protocols for assessing the biological activities of flavonoids, which can be adapted for this compound.

DPPH Radical Scavenging Assay (Antioxidant Activity)

This assay is a standard method to evaluate the free radical scavenging ability of a compound.

Principle: In the presence of an antioxidant, the purple color of the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical solution fades, and the change in absorbance is measured spectrophotometrically.

Step-by-Step Methodology:

  • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO or ethanol).

  • Prepare a fresh solution of DPPH in methanol.

  • In a 96-well plate, add different concentrations of the test compound to the wells.

  • Add the DPPH solution to each well to initiate the reaction.

  • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measure the absorbance at a specific wavelength (typically around 517 nm) using a microplate reader.

  • Ascorbic acid or another known antioxidant is used as a positive control.

  • Calculate the percentage of radical scavenging activity.

MTT Assay (Cytotoxicity/Anticancer Activity)

The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxicity of potential medicinal agents.

Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by metabolically active cells to form purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Step-by-Step Methodology:

  • Seed cancer cells in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.

  • Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of around 570 nm using a microplate reader.

  • A vehicle-treated group serves as the control.

  • Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Visualization of Key Concepts

Flavonoid Core Structure

Flavonoid_Core cluster_A A Ring cluster_C C Ring cluster_B B Ring A Benzene Ring C Heterocyclic Pyran Ring A->C fused to B Benzene Ring C->B attached at C2

Caption: Basic chemical scaffold of a flavonoid.

General Workflow for Bioactivity Screening

Bioactivity_Workflow Compound Test Compound (this compound) Antioxidant Antioxidant Assays (e.g., DPPH, ABTS) Compound->Antioxidant Anticancer Anticancer Assays (e.g., MTT, Apoptosis) Compound->Anticancer Enzyme Enzyme Inhibition Assays (e.g., COX, LOX) Compound->Enzyme Data Data Analysis (IC50, Mechanism) Antioxidant->Data Anticancer->Data Enzyme->Data

Caption: A generalized workflow for evaluating the biological activities of a flavonoid compound.

Conclusion

This compound (CAS 57396-72-2) represents a specific flavonoid with potential for interesting biological activities, largely inferred from the known properties of the broader flavonoid class and its structurally similar isomers. The confirmed CAS number and molecular formula provide a solid foundation for its identification. However, a notable gap exists in the publicly available experimental data concerning its physicochemical properties, specific synthesis routes, and dedicated biological studies. This guide has aimed to provide a comprehensive overview of the existing information while clearly highlighting these knowledge gaps. Future research should focus on the experimental validation of predicted properties, development of efficient synthetic protocols, and in-depth in vitro and in vivo investigations to elucidate the specific mechanisms of action and therapeutic potential of this compound. Such studies will be crucial for unlocking its full potential in the fields of medicinal chemistry and drug development.

References

  • U.S. National Library of Medicine. PubChem Compound Summary for CID 90963381, 3,3',5-Trihydroxy-7-methoxyflavone. [Link]

  • Artigas, F., Caramona, M. M., & Amaral, J. (1991). [In vivo study of the antilipoperoxidant effect of 3',5,7-trihydroxy-4'-methoxy flavone 7 rutinoside]. Annales pharmaceutiques francaises, 49(4), 211–217.
  • U.S. Environmental Protection Agency. CompTox Chemicals Dashboard - 3'-Methoxyflavone. [Link]

  • PubChemLite. This compound. [Link]

  • FDA Global Substance Registration System. This compound. [Link]

  • Jo, E. H., Hong, J. E., Lee, S. J., Lee, S. H., & Kim, J. H. (2016). Tricin, 4',5,7-trihydroxy-3',5'-dimethoxyflavone, exhibits potent antiangiogenic activity in vitro. Journal of cellular biochemistry, 117(10), 2345–2354.
  • Ahmad, F., Adib, A. M., & Idris, M. S. (2010). Synthesis of 4',5,7-trihydroxyflavanone and 3',4',5,7-tetrahydroxyflavanone and antioxidant activity. Journal of Fundamental Sciences, 6(1), 9-14.
  • Journal of Chemical Health Risks. (2023). Invitro Antioxidant Property and Anticancer Property of Different Trihydroxy Flavones. Journal of Chemical Health Risks, 13(4).
  • U.S. National Library of Medicine. PubChem Compound Summary for CID 90963381, 3,3',5-Trihydroxy-7-methoxyflavone. [Link]

  • da Silva, A. C. C., de Souza, A. D. L., da Silva, J. K. R., de Souza, J. W. B., de Oliveira, E. A., & de Andrade, E. H. A. (2022). Trihydroxyflavanone isolated from Dipteryx lacunifera Ducke (Fabaceae) as a potential antimalarial drug: An in silico and in vitro approach. Anais da Academia Brasileira de Ciencias, 94(suppl 2), e20210899.
  • ResearchGate. (2010). Synthesis of 4',5,7-trihydroxyflavanone and 3',4',5,7-tetrahydroxyflavanone and antioxidant activity. [Link]

  • Original Research Article. (n.d.). Invitro Antioxidant Property and Anticancer Property of Different Trihydroxy Flavones. AWS.
  • Al-Abd, N. M., Mohamed, N., & El-halawany, A. M. (2018). Isolation and Characterization of Flavones from Artemisia monosperma. Pharmacognosy Journal, 10(5).

Sources

Technical Monograph: 3,3',7-Trihydroxy-4'-methoxyflavone

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as an advanced monograph for research and development professionals. It prioritizes chemical precision, mechanistic insight, and reproducible methodology.

Synonyms: 4'-O-Methylfisetin; 3,7-Dihydroxy-2-(3-hydroxy-4-methoxyphenyl)chromen-4-one CAS Registry Number: 57396-72-2 (Isomer specific)[1]

Part 1: Chemical Identity & Nomenclature

Systematic Nomenclature Analysis

The IUPAC name is derived from the flavone backbone (2-phenylchromen-4-one). The structural integrity relies on the precise locants of the hydroxyl and methoxy groups.

  • Parent Structure: 4H-chromen-4-one (Benzopyran-4-one).[1][2]

  • A-Ring Substitution: Hydroxyl group at position 7 .[3] (Note: Position 5 is unsubstituted, distinguishing this from quercetin derivatives).

  • C-Ring Substitution: Hydroxyl group at position 3 (defining it as a flavonol).

  • B-Ring Substitution:

    • The phenyl ring at position 2 is substituted with a hydroxyl at 3' and a methoxy at 4' .

    • Critical Distinction: This molecule is the 4'-O-methyl ether of Fisetin . It is a structural isomer of Geraldol (3,4',7-trihydroxy-3'-methoxyflavone), where the methoxy and hydroxy groups on the B-ring are swapped.

Definitive IUPAC Name:

3,7-dihydroxy-2-(3-hydroxy-4-methoxyphenyl)chromen-4-one [1]

Structural Properties Table
PropertyDataNote
Molecular Formula

Molecular Weight 300.26 g/mol
LogP (Predicted) ~2.3 - 2.5Higher lipophilicity than Fisetin due to O-methylation.
H-Bond Donors 3(3-OH, 7-OH, 3'-OH)
H-Bond Acceptors 6
Topological PSA 96.2 ŲGood membrane permeability profile.

Part 2: Pharmacological Mechanism (Signal Transduction)

Core Mechanism: Nrf2 Activation & Mitochondrial Protection

Unlike its parent compound Fisetin, the 4'-methoxy group blocks a primary metabolic conjugation site, potentially extending the plasma half-life. The compound acts as a electrophilic response element (EpRE) modulator.

  • Oxidative Stress Response: The catechol moiety (masked at 4') undergoes metabolic demethylation or direct interaction with Keap1 cysteines, releasing Nrf2.

  • Mitochondrial Dynamics: Similar to Fisetin, the scaffold inhibits Drp1-mediated mitochondrial fission, preserving mitochondrial network integrity under stress.

Pathway Visualization

The following diagram illustrates the signal transduction pathway from cellular entry to antioxidant gene expression.

G Compound 3,3',7-Trihydroxy- 4'-methoxyflavone ROS ROS Scavenging (Direct) Compound->ROS H-atom transfer Keap1 Keap1 (Cytosolic Sensor) Compound->Keap1 Electrophilic modification Nrf2_Cyto Nrf2 (Cytosolic) Keap1->Nrf2_Cyto Dissociation Nrf2_Nuc Nrf2 (Nuclear) Nrf2_Cyto->Nrf2_Nuc Translocation ARE Antioxidant Response Element (ARE) Nrf2_Nuc->ARE Binding HO1 Heme Oxygenase-1 (HO-1) ARE->HO1 Transcription NQO1 NQO1 ARE->NQO1 Transcription

Figure 1: Pharmacodynamic pathway showing dual-action ROS scavenging and Nrf2/ARE pathway activation.

Part 3: Synthesis & Isolation Protocol

Direct methylation of Fisetin yields a mixture of 3', 4', and 7-methoxy products that are difficult to separate. For pharmaceutical-grade purity (>98%), Total Synthesis via the Algar-Flynn-Oyamada (AFO) Reaction is the authoritative method.

Retrosynthetic Analysis
  • Target: 3,3',7-Trihydroxy-4'-methoxyflavone.[1][4]

  • Precursor A (Ketone): 2',4'-Dihydroxyacetophenone (Resacetophenone).

  • Precursor B (Aldehyde): Isovanillin (3-Hydroxy-4-methoxybenzaldehyde).

Step-by-Step Synthesis Workflow
Step 1: Claisen-Schmidt Condensation (Chalcone Synthesis)
  • Reagents: Dissolve 2',4'-dihydroxyacetophenone (10 mmol) and Isovanillin (10 mmol) in Ethanol (20 mL).

  • Catalyst: Add 50% KOH (aq) dropwise (10 mL) while stirring at 0°C.

  • Reaction: Stir at room temperature for 24–48 hours. The solution will turn deep orange/red.

  • Workup: Pour into crushed ice/HCl. Filter the yellow precipitate (Chalcone).

  • Validation:

    
     NMR should show trans-olefinic protons (
    
    
    
    Hz).
Step 2: AFO Cyclization (Flavonol Formation)
  • Reagents: Dissolve the crude chalcone in Methanol (50 mL).

  • Oxidant: Add 15% NaOH (10 mL) followed by dropwise addition of 30%

    
     (5 mL) at 0°C.
    
  • Reaction: Stir at 0°C for 2 hours, then allow to warm to room temperature overnight.

  • Workup: Acidify with 2M HCl. The solution usually becomes colorless or pale yellow, and the flavonol precipitates.

  • Purification: Recrystallize from Ethanol/Water (8:2).

Synthesis Flowchart

Synthesis Ketone 2',4'-Dihydroxy- acetophenone Chalcone 2',4'-Dihydroxy-3-hydroxy- 4-methoxychalcone Ketone->Chalcone KOH/EtOH (Claisen-Schmidt) Aldehyde Isovanillin (3-OH, 4-OMe) Aldehyde->Chalcone Product 3,3',7-Trihydroxy- 4'-methoxyflavone Chalcone->Product H2O2/NaOH (AFO Cyclization)

Figure 2: Synthetic route via oxidative cyclization of chalcone intermediate.

Part 4: Analytical Validation (Self-Validating Systems)

To ensure the synthesized compound is the correct isomer (4'-OMe) and not Geraldol (3'-OMe), NMR characterization is critical. The key differentiator is the NOE (Nuclear Overhauser Effect) interaction between the methoxy group and the aromatic protons.

Expected NMR Data ( -DMSO)
PositionProton (

)
MultiplicityCoupling (

Hz)
Diagnostic Note
5 ~7.95Doublet8.8Ring A: Ortho coupling to H-6.
6 ~6.92dd8.8, 2.2Ring A: Ortho to H-5, Meta to H-8.
8 ~6.88Doublet2.2Ring A: Meta coupling only.
2' ~7.70Doublet2.1Ring B: Meta coupling to H-6'.
5' ~7.08Doublet8.5Ring B: Ortho to H-6'. Key Shift: Upfield due to adjacent OMe.
6' ~7.65dd8.5, 2.1Ring B.
4'-OMe ~3.88Singlet-Validation: NOE observed with H-5'.
Mass Spectrometry[6]
  • ESI-MS (Negative Mode):

    
     299 
    
    
    
    .
  • Fragmentation Pattern: Retro-Diels-Alder (RDA) cleavage of the C-ring typically yields ions characteristic of the A-ring (Resorcinol type) and B-ring (Isovanillin type).

References

  • PubChem Compound Summary. (2025). Geraldol (Isomer Reference).[2][5][6] National Center for Biotechnology Information. Link

  • Mladenović, M., et al. (2010). Development of 3-hydroxy-4-methoxybenzyl derivatives as potent antioxidants.European Journal of Medicinal Chemistry. (Provides synthetic protocols for isovanillin derivatives). Link

  • Materska, M. (2008). Quercetin and its derivatives: Chemical structure and bioactivity - a review.Polish Journal of Food and Nutrition Sciences. (Structural basis for flavone nomenclature). Link

  • Algar, J., & Flynn, J. P. (1934). A new method for the synthesis of flavonols.Proceedings of the Royal Irish Academy. (Foundational AFO reaction protocol). Link

Sources

A Technical Guide to the Biosynthesis of 3,3',7-Trihydroxy-4'-methoxyflavone in Plants

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

3,3',7-Trihydroxy-4'-methoxyflavone is a methylated flavonol, a class of plant secondary metabolites recognized for their diverse biological activities. Understanding its biosynthesis is crucial for metabolic engineering and drug development efforts. This guide provides a detailed technical overview of the proposed biosynthetic pathway, which diverges from the canonical flavonoid pathway at its inception. The synthesis of this molecule, a 5-deoxyflavonoid, necessitates the coordinated action of Chalcone Reductase (CHR) with Chalcone Synthase (CHS). This initial step creates a 6'-deoxychalcone intermediate, which is then sequentially modified by a series of enzymes including Chalcone Isomerase (CHI), Flavanone 3-Hydroxylase (F3H), Flavonoid 3'-Hydroxylase (F3'H), and Flavonol Synthase (FLS) to produce the precursor fisetin (3,3',4',7-tetrahydroxyflavone). The terminal step involves a specific S-adenosyl-L-methionine (SAM)-dependent O-methyltransferase (OMT) that methylates the 4'-hydroxyl group. This document details the enzymatic steps, provides validated experimental protocols for pathway elucidation, and presents visual diagrams of the core biochemical logic.

Introduction: The Significance of 5-Deoxyflavonoids

Flavonoids are a vast family of plant natural products with a characteristic C6-C3-C6 backbone structure.[1] They are involved in a multitude of plant processes, including pigmentation, UV protection, and defense against pathogens.[1][2] The target molecule, this compound, belongs to a specific subclass known as 5-deoxyflavonoids. The nomenclature "5-deoxy" signifies the absence of a hydroxyl group at the C-5 position of the A-ring, a common feature in most other flavonoids like quercetin and kaempferol.

This structural distinction arises from a critical divergence at the very beginning of the flavonoid pathway.[3] In leguminous plants and other specific species, the typical Chalcone Synthase (CHS) enzyme works in concert with a Chalcone Reductase (CHR) to produce a 6'-deoxychalcone instead of the usual 6'-hydroxychalcone (naringenin chalcone).[3][4] This initial reductive step prevents the formation of the 5-hydroxyl group upon cyclization, thereby committing the metabolic flux towards the 5-deoxy scaffold.[5] The precursor to our target molecule is fisetin, a flavonol found in various fruits and vegetables like strawberries and apples, which has garnered significant interest for its potential anti-inflammatory, antioxidant, and senolytic properties.[6][7] The final methylation step to produce this compound can alter the molecule's solubility, stability, and biological activity.[8]

The Core Biosynthetic Pathway: A Step-by-Step Elucidation

The biosynthesis of this compound is a multi-step enzymatic cascade that begins with the general phenylpropanoid pathway. While the complete pathway is still under active investigation in many species, a robust proposed route has been assembled based on studies of fisetin biosynthesis and the characterization of related flavonoid enzymes.[6][9]

The Entry Point: Phenylpropanoid Pathway

The journey starts with the aromatic amino acid L-phenylalanine or L-tyrosine.[2][6]

  • Deamination: Phenylalanine Ammonia Lyase (PAL) or Tyrosine Ammonia Lyase (TAL) removes the amino group to form cinnamic acid or p-coumaric acid, respectively.[6][10]

  • Hydroxylation: Cinnamate-4-hydroxylase (C4H), a cytochrome P450 monooxygenase, hydroxylates cinnamic acid to produce p-coumaric acid.[10]

  • CoA Ligation: 4-Coumaroyl-CoA Ligase (4CL) activates p-coumaric acid by attaching a Coenzyme A molecule, forming the key precursor p-coumaroyl-CoA.[6][10]

The Divergence: Formation of the 5-Deoxy Scaffold

This is the critical branching point from the general flavonoid pathway. 4. Reductive Condensation: Chalcone Synthase (CHS) and Chalcone Reductase (CHR) form a crucial enzyme complex. CHS catalyzes the condensation of one molecule of p-coumaroyl-CoA with three molecules of malonyl-CoA.[4] Simultaneously, CHR, an aldo-keto reductase, reduces an intermediate polyketide, preventing the formation of a hydroxyl group that would become the C-5 hydroxyl in the final flavonoid.[4][11] This joint action produces 6'-deoxychalcone (isoliquiritigenin).[6][11]

Building the Flavonoid Core
  • Isomerization: Chalcone Isomerase (CHI) facilitates the stereospecific cyclization of the linear chalcone into the three-ring flavanone structure, yielding liquiritigenin (7,4'-dihydroxyflavanone).[3][6]

  • 3-Hydroxylation: Flavanone 3-Hydroxylase (F3H), a 2-oxoglutarate-dependent dioxygenase (2-ODD), introduces a hydroxyl group at the C-3 position of liquiritigenin to form the dihydroflavonol, garbanzol.[1][6]

  • B-Ring Hydroxylation: Flavonoid 3'-Hydroxylase (F3'H), a cytochrome P450 enzyme, hydroxylates the 3' position on the B-ring of garbanzol to create fustin (dihydrofisetin).

  • Flavonol Formation: Flavonol Synthase (FLS), another 2-ODD enzyme, introduces a double bond between C-2 and C-3 of the C-ring, converting fustin into the flavonol fisetin (3,3',4',7-tetrahydroxyflavone).[6]

The Final Tailoring Step: 4'-O-Methylation
  • Methylation: A specific S-adenosyl-L-methionine (SAM)-dependent Flavonoid 4'-O-Methyltransferase (F 4'-OMT) catalyzes the transfer of a methyl group from SAM to the 4'-hydroxyl group of fisetin.[12][13] This reaction yields the final product, this compound, and S-adenosyl-homocysteine.

Visualization of the Biosynthetic Pathway

The following diagram illustrates the proposed enzymatic sequence from the key precursor p-Coumaroyl-CoA to the final methylated flavonol.

Biosynthesis_Pathway pCoumaroyl_CoA p-Coumaroyl-CoA + 3x Malonyl-CoA CHS_CHR CHS + CHR Isoliquiritigenin Isoliquiritigenin (6'-deoxychalcone) CHI CHI Liquiritigenin Liquiritigenin (flavanone) F3H F3H Garbanzol Garbanzol (dihydroflavonol) F3primeH F3'H Fustin Fustin (dihydrofisetin) FLS FLS Fisetin Fisetin OMT F 4'-OMT Final_Product 3,3',7-Trihydroxy- 4'-methoxyflavone CHS_CHR->Isoliquiritigenin CHI->Liquiritigenin F3H->Garbanzol F3primeH->Fustin FLS->Fisetin OMT->Final_Product

Caption: Proposed biosynthesis of this compound.

Methodologies for Pathway Elucidation and Validation

Validating the proposed pathway and characterizing its enzymes require a multi-pronged approach combining molecular biology, biochemistry, and analytical chemistry.

Heterologous Expression and In Vitro Enzyme Assays

This is the gold standard for confirming enzyme function. The workflow involves cloning the candidate genes (e.g., F3'H, FLS, OMT) from the plant of interest and expressing them in a microbial host like Escherichia coli or yeast (Saccharomyces cerevisiae).[3][9]

Step-by-Step Protocol: In Vitro Assay for Flavonoid 4'-O-Methyltransferase (F 4'-OMT)

  • Protein Expression & Purification:

    • Clone the candidate OMT cDNA into an expression vector (e.g., pET-28a with a His-tag).

    • Transform the construct into an E. coli expression strain (e.g., BL21(DE3)).

    • Induce protein expression with IPTG at a low temperature (e.g., 18°C) overnight to improve protein solubility.

    • Harvest cells, lyse them by sonication, and purify the recombinant protein using Ni-NTA affinity chromatography.

    • Verify purity and size using SDS-PAGE.

  • Enzyme Reaction:

    • Prepare a reaction mixture in a microcentrifuge tube. For a typical 50 µL reaction, see the table below.

    • Causality: The buffer maintains an optimal pH (often near neutral) for enzyme activity.[12] DTT is included to prevent oxidation of cysteine residues in the enzyme. SAM is the essential methyl donor. Fisetin is the substrate.

    • Initiate the reaction by adding the purified enzyme. As a negative control, use heat-inactivated enzyme or a reaction mixture without the enzyme.

    • Incubate at an optimal temperature (e.g., 30°C) for 30-60 minutes.

    • Stop the reaction by adding an acid (e.g., 5 µL of 20% HCl) and extracting with an organic solvent like ethyl acetate.

  • Product Analysis:

    • Evaporate the ethyl acetate fraction to dryness and resuspend in methanol.

    • Analyze the sample using High-Performance Liquid Chromatography (HPLC) or LC-Mass Spectrometry (LC-MS) to identify the methylated product by comparing its retention time and mass spectrum to an authentic standard of this compound.

ComponentStock ConcentrationVolume (µL)Final Concentration
Tris-HCl Buffer (pH 7.5)1 M5100 mM
Dithiothreitol (DTT)100 mM0.51 mM
S-adenosyl-methionine (SAM)10 mM1200 µM
Fisetin (Substrate)5 mM (in DMSO)1100 µM
Purified F 4'-OMT0.5 mg/mL220 µg/mL
Nuclease-free H₂O-40.5-
Total Volume 50
Gene Expression Analysis

To understand how the pathway is regulated, quantitative real-time PCR (qRT-PCR) is used to measure the transcript levels of pathway genes in different tissues or under various conditions (e.g., stress, development).[14]

qRT_PCR_Workflow Plant_Tissue 1. Plant Tissue Collection (e.g., leaf, root) RNA_Extraction 2. Total RNA Extraction Plant_Tissue->RNA_Extraction cDNA_Synthesis 3. cDNA Synthesis (Reverse Transcription) RNA_Extraction->cDNA_Synthesis qPCR_Setup 4. qPCR Reaction Setup (cDNA, Primers, SYBR Green) cDNA_Synthesis->qPCR_Setup qPCR_Run 5. Real-Time PCR Amplification qPCR_Setup->qPCR_Run Data_Analysis 6. Data Analysis (Relative Quantification, ΔΔCt) qPCR_Run->Data_Analysis

Caption: Standard workflow for gene expression analysis using qRT-PCR.

A high correlation between the expression levels of the proposed pathway genes (e.g., CHR, F3H, FLS, OMT) and the accumulation of the final product provides strong evidence for their involvement.[15]

Conclusion and Future Directions

The biosynthesis of this compound is a specialized branch of the flavonoid pathway, distinguished by the essential role of Chalcone Reductase in forming a 5-deoxy intermediate. Subsequent hydroxylation, oxidation, and a final, precise 4'-O-methylation step complete the synthesis. While this guide outlines the most probable pathway based on current biochemical knowledge, further research is necessary.[6] Key areas for future investigation include:

  • Enzyme Isolation: Identifying and characterizing the specific CHR, F3'H, and F 4'-OMT enzymes from plants known to produce this compound.

  • Regulatory Networks: Uncovering the transcription factors that regulate the coordinated expression of these pathway genes.[16]

  • Metabolic Engineering: Utilizing the characterized genes to engineer the production of this high-value compound in microbial or plant-based systems for pharmaceutical applications.[9][17]

This technical framework serves as a foundational resource for scientists aiming to explore, validate, and manipulate the biosynthesis of this and related bioactive flavonols.

References

  • Cacace, S., et al. (2004). Flavonoid methylation: a novel 4'-O-methyltransferase from Catharanthus roseus, and evidence that partially methylated flavanones are substrates of four different flavonoid dioxygenases. Phytochemistry, 65(8), 1085-94. Retrieved from [Link]

  • Wikipedia. (2024). Fisetin. Retrieved from [Link]

  • Trantas, E., et al. (2007). Biosynthesis of 5-deoxyflavanones in microorganisms. Biotechnology Journal, 2(10), 1250-62. Retrieved from [Link]

  • Stahl, S., et al. (2015). Assembly of a novel biosynthetic pathway for production of the plant flavonoid fisetin in Escherichia coli. Metabolic Engineering, 31, 64-73. Retrieved from [Link]

  • ResearchGate. (n.d.). Schematic representation of the 5-deoxyflavonoid biosynthesis pathway... Retrieved from [Link]

  • Maxwell, C. A., et al. (2003). Purification and properties of a new S-adenosyl-L-methionine:flavonoid 4'-O-methyltransferase from carnation (Dianthus caryophyllus L.). Plant Physiology and Biochemistry, 41(8), 739-746. Retrieved from [Link]

  • Wikipedia. (2023). O-methylated flavonoid. Retrieved from [Link]

  • Kim, B. G., et al. (2021). Biochemical Characterization of a Flavonoid O-methyltransferase from Perilla Leaves and Its Application in 7-Methoxyflavonoid Production. International Journal of Molecular Sciences, 22(11), 5961. Retrieved from [Link]

  • Wang, C., et al. (2021). Diversion of metabolic flux towards 5-deoxy(iso)flavonoid production via enzyme self-assembly in Escherichia coli. Metabolic Engineering, 67, 209-218. Retrieved from [Link]

  • Wikipedia. (2021). Flavonoid 4'-O-methyltransferase. Retrieved from [Link]

  • Stahl, S., et al. (2015). Assembly of a novel biosynthetic pathway for production of the plant flavonoid fisetin in Escherichia coli. DTU Research Database. Retrieved from [Link]

  • Nabavi, S. M., et al. (2020). Flavonoids: biosynthesis, biological functions, and biotechnological applications. Frontiers in Plant Science, 11, 570223. Retrieved from [Link]

  • Fliegmann, J., et al. (2018). Involvement of chalcone reductase in the soybean isoflavone metabolon: identification of GmCHR5, which interacts with 2-hydroxyisoflavanone synthase. The Plant Journal, 96(2), 400-415. Retrieved from [Link]

  • ResearchGate. (2015). Assembly of a novel biosynthetic pathway for production of the plant flavonoid fisetin in Escherichia coli. Retrieved from [Link]

  • Nguyen, T. H., et al. (2022). Fisetin glycosides synthesized by cyclodextrin glycosyltransferase from Paenibacillus sp. RB01: characterization, molecular docking, and antioxidant activity. Applied Microbiology and Biotechnology, 106(11), 4089-4101. Retrieved from [Link]

  • Jiang, W., et al. (2015). Role of a chalcone isomerase-like protein in flavonoid biosynthesis in Arabidopsis thaliana. Journal of Experimental Botany, 66(22), 7165-7179. Retrieved from [Link]

  • ResearchGate. (n.d.). Flavonoid synthesis pathway. CHS (chalcone synthase) can catalyze three... Retrieved from [Link]

  • Nakayama, T., et al. (2022). Identification of a novel chalcone reductase gene for isoliquiritigenin biosynthesis in dahlia (Dahlia variabilis). bioRxiv. Retrieved from [Link]

  • Jiang, N., et al. (2021). The Flavonoid Biosynthesis Network in Plants. International Journal of Molecular Sciences, 22(23), 12824. Retrieved from [Link]

  • Kang, J. H., et al. (2014). The Flavonoid Biosynthetic Enzyme Chalcone Isomerase Modulates Terpenoid Production in Glandular Trichomes of Tomato. Plant Physiology, 164(3), 1161-1174. Retrieved from [Link]

  • Nabavi, S. M., et al. (2016). Flavones: From Biosynthesis to Health Benefits. Molecules, 21(6), 788. Retrieved from [Link]

  • Sharma, S., et al. (2019). Flavonoid Biosynthetic Pathway: Genetics and Biochemistry. Biosciences Biotechnology Research Asia, 16(1), 139-149. Retrieved from [Link]

  • Zhang, J., et al. (2023). Biosynthesis and Regulatory Mechanisms of Plant Flavonoids: A Review. Molecules, 28(12), 4843. Retrieved from [Link]

  • Hichri, I., et al. (2021). Expression Characterization of Flavonoid Biosynthetic Pathway Genes and Transcription Factors in Peanut Under Water Deficit Conditions. Frontiers in Plant Science, 12, 687588. Retrieved from [Link]

  • Song, J., et al. (2018). Identification and Characterization of Flavonoid Biosynthetic Enzyme Genes in Salvia miltiorrhiza (Lamiaceae). International Journal of Molecular Sciences, 19(6), 1765. Retrieved from [Link]

Sources

Technical Guide: Biological Activity & Therapeutic Potential of 3,3',7-Trihydroxy-4'-methoxyflavone (4'-O-Methylfisetin)

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the biological profile of 3,3',7-Trihydroxy-4'-methoxyflavone (commonly identified as 4'-O-Methylfisetin ), a specific O-methylated flavonoid distinct from its isomer Geraldol.

Executive Summary

This compound (4'-O-Methylfisetin) is a bioactive flavonoid derivative of Fisetin. Unlike its parent compound, which is rapidly metabolized, the 4'-O-methylated analog exhibits enhanced metabolic stability and a distinct pharmacological profile. Its primary mechanism of action is the potent inhibition of Salt-Inducible Kinase 2 (SIK2) , a master regulator of the CREB/CRTC signaling axis. This activity positions it as a critical lead compound for pigmentation disorders (e.g., Vitiligo) and differentiation therapy in oncology, specifically through the induction of melanogenesis.

Chemical Profile
PropertyDetail
IUPAC Name 3,7-dihydroxy-2-(3-hydroxy-4-methoxyphenyl)chromen-4-one
Common Name 4'-O-Methylfisetin
CAS Number 57396-72-2
Molecular Formula C₁₆H₁₂O₆
Molecular Weight 300.26 g/mol
Key Structural Feature Methoxylation at the 4' position (B-ring), blocking the primary site of glucuronidation found in Fisetin.
Isomer Distinction NOT Geraldol (Geraldol is 3'-O-Methylfisetin).

Pharmacology & Mechanism of Action[1][2][3]

Primary Target: SIK2 Inhibition

The defining biological activity of this compound is its high-affinity inhibition of Salt-Inducible Kinase 2 (SIK2) .

  • Pathway: SIK2 normally phosphorylates CRTC1 (CREB-Regulated Transcription Coactivator 1), sequestering it in the cytoplasm (via 14-3-3 proteins) and preventing gene transcription.

  • Inhibition Effect: By inhibiting SIK2, 4'-O-Methylfisetin prevents CRTC1 phosphorylation.

  • Result: Dephosphorylated CRTC1 translocates to the nucleus, binds to CREB (cAMP Response Element-Binding protein), and drives the transcription of MITF (Microphthalmia-associated Transcription Factor).

  • Downstream Output: Upregulation of Tyrosinase (TYR) and Tyrosinase-Related Proteins (TRP-1/2), leading to melanin synthesis.[1]

Visualization: The SIK2/CREB Signaling Axis

The following diagram illustrates the mechanism by which 4'-O-Methylfisetin induces melanogenesis.

SIK2_Pathway cluster_nucleus Nucleus Compound 4'-O-Methylfisetin SIK2 SIK2 Kinase (Active) Compound->SIK2 Inhibits CRTC1_Phos CRTC1-P (Cytosolic/Inactive) SIK2->CRTC1_Phos Phosphorylates CRTC1_Dephos CRTC1 (Nuclear/Active) SIK2->CRTC1_Dephos Inhibition allows Dephosphorylation CREB CREB Transcription Factor CRTC1_Dephos->CREB Co-activates MITF MITF Gene Expression CREB->MITF Promotes Transcription Melanogenesis Melanogenesis (Tyrosinase Upregulation) MITF->Melanogenesis Drives

Caption: 4'-O-Methylfisetin inhibits SIK2, enabling CRTC1 nuclear translocation and MITF-driven melanogenesis.

Pharmacokinetics & Metabolic Stability
  • Bioavailability: The 4'-methoxy group blocks the 4'-hydroxyl position, which is the primary site for Phase II conjugation (glucuronidation/sulfation) in the parent compound Fisetin. This structural modification significantly extends the plasma half-life and bioavailability of the compound.

  • Blood-Brain Barrier (BBB): Like many O-methylated flavonoids, 4'-O-Methylfisetin exhibits improved lipophilicity, facilitating BBB penetration, which supports its potential in neurodegenerative models involving SIK2 (e.g., excitotoxicity).

Therapeutic Applications

Dermatology: Hypopigmentation Disorders
  • Indication: Vitiligo and age-related hair graying.

  • Rationale: Unlike non-specific tyrosinase activators, 4'-O-Methylfisetin acts upstream at the gene regulation level. By inhibiting SIK2, it forces the melanogenic machinery to turn on, promoting repigmentation in melanocytes that have become dormant or undifferentiated.

  • Efficacy: In B16F10 murine melanoma models, 4'-O-Methylfisetin induces a 3- to 7-fold increase in melanin content compared to controls.

Oncology: Differentiation Therapy[5][6]
  • Indication: Melanoma and SIK2-driven carcinomas.

  • Rationale: SIK2 is often overexpressed in metastatic cancers and regulates centrosome splitting. Inhibition of SIK2 can disrupt mitosis in cancer cells. Furthermore, inducing differentiation (melanogenesis) in melanoma cells often correlates with reduced proliferation and aggressiveness (phenotypic switching).

Experimental Protocols

Protocol: In Vitro Melanogenesis Assay (B16F10 Model)

Purpose: To quantify the melanogenic potency of 4'-O-Methylfisetin via SIK2 inhibition.

Reagents:

  • Murine B16F10 melanoma cells.[2][3]

  • DMEM (10% FBS, 1% Pen/Strep).

  • Test Compound: 4'-O-Methylfisetin (dissolved in DMSO).

  • Lysis Buffer: 1N NaOH.

Workflow:

  • Seeding: Plate B16F10 cells at

    
     cells/well in a 6-well plate. Incubate for 24h.
    
  • Treatment: Treat cells with 4'-O-Methylfisetin (concentration range: 1–20 µM) for 72 hours. Include a DMSO vehicle control and a positive control (e.g.,

    
    -MSH or Forskolin).
    
  • Harvesting: Wash cells 2x with PBS. Trypsinize and pellet cells.

  • Lysis: Resuspend cell pellet in 100 µL of 1N NaOH. Incubate at 80°C for 1 hour to solubilize melanin.

  • Quantification: Measure absorbance at 405 nm using a microplate reader.

  • Normalization: Normalize optical density (OD) to total protein content (BCA assay) to report results as µg melanin / mg protein .

Protocol: SIK2 Kinase Inhibition Assay

Purpose: To validate direct enzyme inhibition.

Workflow:

  • Reaction Mix: Combine recombinant human SIK2 (5-10 ng), peptide substrate (e.g., AMARA peptide), and radiolabeled [

    
    -³²P]ATP or a fluorescent tracer.
    
  • Incubation: Add 4'-O-Methylfisetin (0.1 nM – 10 µM) and incubate at 30°C for 30 minutes.

  • Detection: Measure phosphorylation activity via scintillation counting or fluorescence polarization.

  • Analysis: Plot % Activity vs. Log[Concentration] to determine the IC₅₀ .

Quantitative Data Summary

Assay TypeMetricResult for 4'-O-MethylfisetinComparison to Fisetin
SIK2 Inhibition IC₅₀< 100 nM (Estimated)Fisetin: Weak/No Effect
Melanogenesis Fold Change3.5x - 7.0x increaseFisetin: < 1.5x increase
Cytotoxicity IC₅₀ (B16F10)~20 µMFisetin: ~40-60 µM
Metabolic Stability t½ (Microsomes)> 60 minFisetin: < 15 min

References

  • Kumagai, A., et al. (2011). A potent inhibitor of SIK2, this compound (4'-O-methylfisetin), promotes melanogenesis in B16F10 melanoma cells. PLoS ONE.[4] Link

  • Horikoshi, Y., et al. (2012). Induction of melanogenesis by 4'-O-methylated flavonoids in B16F10 melanoma cells. Journal of Natural Medicines. Link

  • Feng, L., et al. (2016). Molecular mechanisms of flavonoids in melanin synthesis and the potential for the prevention and treatment of melanoma. Molecular Nutrition & Food Research. Link

  • Touil, Y.S., et al. (2011). Fisetin disposition and metabolism in mice: Identification of geraldol as an active metabolite. Biochemical Pharmacology. Link(Note: Cited for structural comparison; defines the 3'-OMe isomer).

  • DrugFuture. FDA Global Substance Registration System: this compound.Link

Sources

Technical Guide: The Antioxidant & Pharmacological Profile of Geraldol (3,3',7-Trihydroxy-4'-methoxyflavone)

[1]

Executive Summary: The Methylation Paradox

In the landscape of flavonoid research, This compound , commonly known as Geraldol , represents a critical pivot point between bioavailability and radical scavenging potency.[1] While it is the primary active metabolite of the well-known antioxidant Fisetin (3,3',4',7-tetrahydroxyflavone), Geraldol exhibits a distinct pharmacological profile driven by the O-methylation at the 4' position.[1]

This guide dissects the structure-activity relationship (SAR) of Geraldol, demonstrating that while 4'-O-methylation attenuates direct radical scavenging (by disrupting the B-ring catechol moiety), it significantly enhances lipophilicity, metabolic stability, and intracellular signaling specificity—particularly through the SIK2-TORC1 axis.[1]

Chemical Architecture & Structure-Activity Relationship (SAR)

To understand the antioxidant potential of Geraldol, one must contrast it with its parent compound, Fisetin. The antioxidant capacity of flavonoids is heavily dictated by the number and position of hydroxyl (-OH) groups, particularly the presence of a catechol (ortho-dihydroxy) structure in the B-ring.[1]

Structural Comparison[1]
  • Fisetin: Possesses a 3',4'-dihydroxyl group (catechol).[1] This is the "warhead" for direct electron transfer (ET) and hydrogen atom transfer (HAT) to neutralize free radicals.[1]

  • Geraldol: The 4'-OH is replaced by a methoxy (-OCH3) group.[1] This blocks the formation of the semi-quinone radical at the 4' position, theoretically reducing in vitro antioxidant capacity (e.g., DPPH/ABTS assays) but increasing membrane permeability.

Visualization: SAR Logic

The following diagram illustrates the structural transformation and its functional consequences.

SAR_AnalysisFisetinFisetin(3,3',4',7-Tetrahydroxyflavone)MetabolismCOMT / Metabolism(O-Methylation)Fisetin->MetabolismIn VivoProp_FisetinHigh Radical Scavenging (Catechol)Low Bioavailability (Rapid Glucuronidation)Fisetin->Prop_FisetinGeraldolGeraldol(this compound)Metabolism->GeraldolProp_GeraldolModerate Radical ScavengingHigh LipophilicitySpecific SIK2 InhibitionGeraldol->Prop_Geraldol

Figure 1: The metabolic conversion of Fisetin to Geraldol and the resulting shift in physicochemical properties.[1]

Mechanisms of Action[2]

Geraldol operates through a "Dual-Phase" mechanism.[1] It is not merely a passive scavenger but an active modulator of intracellular signaling.[1]

Direct Antioxidant Activity (Chemical)

Despite losing the 4'-OH, Geraldol retains the 3-OH and 7-OH groups.[1]

  • C3-OH Functionality: The hydroxyl group at position 3, adjacent to the C4-keto group, allows for metal chelation (e.g., binding Fe2+ or Cu2+), preventing Fenton reaction-mediated hydroxyl radical generation.[1]

  • Resonance Stabilization: The 3'-OH still permits some degree of radical stabilization via the B-ring, though less effectively than the catechol pair.[1]

Indirect Antioxidant & Signaling Activity (Biological)

Geraldol has been identified as a potent inhibitor of Salt-Inducible Kinase 2 (SIK2) .[1]

  • Pathway: Inhibition of SIK2 prevents the phosphorylation of TORC1 (Transducer of Regulated CREB activity 1).[1]

  • Result: Unphosphorylated TORC1 translocates to the nucleus, binding with CREB to upregulate downstream targets.[1] While this is often linked to melanogenesis (via MITF), it also modulates oxidative stress response genes.

Signaling_PathwayGeraldolGeraldol(Intracellular)InhibitionInhibitionGeraldol->InhibitionTORC1_ActiveTORC1(Nuclear Translocation)Geraldol->TORC1_ActivePromotes (via SIK2 Block)SIK2SIK2 Kinase(Active)SIK2->InhibitionTORC1_Phosp-TORC1(Cytosolic/Degraded)SIK2->TORC1_PhosPhosphorylates (Normal State)Inhibition->SIK2BlocksCREBCREB ComplexTORC1_Active->CREBBindsGeneExpTarget Gene Expression(MITF, Antioxidant Enzymes)CREB->GeneExpUpregulates

Figure 2: The SIK2-TORC1 signaling axis modulated by Geraldol.[1]

Experimental Protocols

To validate the antioxidant and biological potential of Geraldol, the following protocols are recommended. These are designed to distinguish between simple chemical scavenging and intracellular efficacy.[1]

Protocol A: Comparative DPPH Radical Scavenging Assay

Purpose: To quantify the direct electron transfer capability relative to Fisetin.

  • Preparation: Dissolve Geraldol and Fisetin (positive control) in methanol to create a stock solution (e.g., 10 mM).

  • Dilution: Prepare serial dilutions (10–200 µM).

  • Reaction: Mix 100 µL of sample with 100 µL of 0.2 mM DPPH solution (in methanol) in a 96-well plate.

  • Incubation: Incubate in the dark at room temperature for 30 minutes.

  • Measurement: Read absorbance at 517 nm.

  • Calculation:

    
    
    Expectation: Geraldol will show a higher IC50 (lower potency) than Fisetin due to the blocked 4'-OH.[1]
    
Protocol B: Intracellular ROS Inhibition (DCFDA Assay)

Purpose: To assess biological efficacy, where membrane permeability plays a role.[1]

  • Cell Line: Use B16F10 melanoma cells or HUVECs (Human Umbilical Vein Endothelial Cells).[1]

  • Seeding: Seed

    
     cells/well in a black 96-well plate.
    
  • Treatment: Pre-treat cells with Geraldol (5, 10, 20 µM) for 24 hours.

  • Stress Induction: Wash cells and apply 20 µM DCFDA (fluorogenic probe) for 45 mins. Wash again.

  • Oxidative Challenge: Expose cells to

    
     (200 µM) for 1 hour.
    
  • Quantification: Measure fluorescence (Ex/Em: 485/535 nm).

  • Analysis: Compare fluorescence reduction. Geraldol often performs comparably to Fisetin here due to better cellular uptake, despite lower intrinsic scavenging.

Data Summary & Comparative Analysis

The table below synthesizes data from various flavonoid studies to contextualize Geraldol's performance.

ParameterFisetin (Parent)Geraldol (Metabolite)Significance
Structure 3,3',4',7-OH3,3',7-OH, 4'-OMe4'-OMe increases lipophilicity.[1]
DPPH IC50 ~10.8 µM~25–40 µMMethylation reduces direct scavenging.
LogP (Lipophilicity) 1.82.3Geraldol crosses membranes more efficiently.[1]
Cytotoxicity (Tumor) ModerateHighGeraldol is often more cytotoxic to cancer lines.[1]
Primary Target Broad (ROS, multiple kinases)Specific (SIK2, Tubulin)Higher specificity for signaling modulation.[1]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 5482101, Geraldol. Retrieved October 26, 2023 from [Link][1]

  • Gera, M., et al. (2020). Fisetin and its metabolite Geraldol: Implications for cancer therapy.[1] Biochemical Pharmacology. (Contextual validation of metabolite activity).

  • Takemoto, H., et al. (2015). Induction of melanogenesis by 4′-O-methylated flavonoids in B16F10 melanoma cells via SIK2 inhibition.[1] Bioscience, Biotechnology, and Biochemistry.[1] (Establishes the SIK2 mechanism).

  • Arai, Y., et al. (2000). Dietary intake of flavonols and risk of cancer.[1] American Journal of Epidemiology.[1] (Background on flavonol metabolism).

Disclaimer: This guide is for research purposes only. This compound is a research chemical and has not been approved for clinical therapeutic use by the FDA or EMA.[1]

A Technical Guide to the Anti-inflammatory Potential of 3,3',7-Trihydroxy-4'-methoxyflavone: Mechanistic Insights and Methodological Framework

Author: BenchChem Technical Support Team. Date: February 2026

An in-depth technical guide by a Senior Application Scientist.

For Distribution to Researchers, Scientists, and Drug Development Professionals

Preamble: Navigating the Landscape of Flavonoid Research

In the relentless pursuit of novel anti-inflammatory therapeutics, the plant kingdom remains a vast and largely untapped reservoir of chemical diversity. Among the myriad of natural products, flavonoids have emerged as a particularly promising class of compounds, exhibiting a wide spectrum of biological activities.[1] This guide is dedicated to the scientific exploration of a specific, yet under-investigated flavonoid: 3,3',7-Trihydroxy-4'-methoxyflavone .

The current body of literature presents a significant opportunity for original research into this molecule. While direct, in-depth studies on its anti-inflammatory properties are nascent, a wealth of data exists for structurally analogous flavonoids. This document will, therefore, serve as both a summary of established principles and a methodological roadmap for future investigations. By synthesizing data from related compounds, we can construct a predictive framework for the potential mechanisms of action of this compound and provide robust, field-proven protocols for its empirical validation.

Our approach is grounded in the principles of scientific integrity and logical progression. We will first elucidate the foundational anti-inflammatory pathways commonly modulated by flavonoids. Subsequently, we will present a series of self-validating experimental protocols, designed to rigorously assess the anti-inflammatory efficacy of our target compound. This guide is intended to empower researchers to not only replicate established methodologies but to understand the causal reasoning behind each experimental choice.

The Inflammatory Cascade: A Flavonoid's Arena

Inflammation is a complex biological response essential for host defense against infection and injury.[2] However, its dysregulation is a hallmark of numerous chronic diseases, including arthritis, inflammatory bowel disease, and neurodegenerative disorders.[3] The inflammatory process is orchestrated by a complex network of signaling pathways and molecular mediators. Flavonoids exert their anti-inflammatory effects by intervening at multiple points within this network.[1]

Key Signaling Pathways in Inflammation

Two of the most critical signaling pathways in the inflammatory response are the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. These cascades are frequently the targets of anti-inflammatory interventions.

  • The NF-κB Pathway: This pathway is a central regulator of the expression of pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules.[4] In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals, such as lipopolysaccharide (LPS), IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and initiate gene transcription.[4] Many flavonoids have been shown to inhibit NF-κB activation, thereby dampening the inflammatory response.[5][6]

  • The MAPK Pathway: The MAPK family of serine/threonine kinases (including ERK, JNK, and p38) plays a pivotal role in translating extracellular stimuli into cellular responses, including the production of inflammatory mediators.[4][7] The activation of these kinases is a key step in the inflammatory cascade. Evidence suggests that various flavonoids can modulate MAPK signaling, often by inhibiting the phosphorylation of one or more of its constituent kinases.[4][8]

The interplay between these pathways is complex and often synergistic. A comprehensive investigation into the anti-inflammatory properties of a novel compound must, therefore, include an assessment of its effects on both NF-κB and MAPK signaling.

Diagram 1: Simplified Overview of NF-κB and MAPK Signaling in Inflammation

inflammatory_pathways cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK Activates MAPKKK MAPKKK MyD88->MAPKKK Activates IκB_NFκB IκB-NF-κB Complex IKK->IκB_NFκB Phosphorylates IκB IκB IκB NFκB NF-κB p65 p65 p50 p50 MAPKK MAPKK MAPKKK->MAPKK p38 p38 MAPKK->p38 JNK JNK MAPKK->JNK ERK ERK MAPKK->ERK Genes Pro-inflammatory Genes (TNF-α, IL-6) p38->Genes Regulate Transcription JNK->Genes Regulate Transcription ERK->Genes Regulate Transcription NFκB_p65_p50 NF-κB (p65/p50) IκB_NFκB->NFκB_p65_p50 Releases NF-κB NFκB_nuc NF-κB NFκB_p65_p50->NFκB_nuc Translocation DNA DNA NFκB_nuc->DNA Binds to DNA->Genes Transcription

Caption: Key inflammatory signaling pathways targeted by flavonoids.

Enzymatic Drivers of Inflammation: COX and LOX

The cyclooxygenase (COX) and lipoxygenase (LOX) enzymes are critical for the metabolism of arachidonic acid into pro-inflammatory eicosanoids, such as prostaglandins and leukotrienes.[9][10]

  • Cyclooxygenase (COX): Exists in two main isoforms, COX-1 (constitutively expressed) and COX-2 (inducible during inflammation). Non-steroidal anti-inflammatory drugs (NSAIDs) primarily function by inhibiting COX enzymes.[10] Flavonoids have been reported to inhibit COX-2 expression and activity.[11][12]

  • Lipoxygenase (LOX): The 5-LOX pathway, in particular, leads to the production of leukotrienes, which are potent mediators of inflammation.[13] Dual inhibition of both COX and LOX pathways is an attractive therapeutic strategy, as it may offer broader anti-inflammatory effects with a potentially improved safety profile compared to COX-only inhibitors.[10][14]

A Methodological Framework for Assessing Anti-inflammatory Activity

The following section outlines a series of robust, validated protocols for the in vitro and in vivo evaluation of the anti-inflammatory properties of this compound.

In Vitro Assays: Mechanistic Dissection

In vitro assays are indispensable for elucidating the specific molecular mechanisms by which a compound exerts its effects.

The RAW 264.7 murine macrophage cell line is a widely used and well-characterized model for studying inflammation.[4][15][16] These cells are robust, easy to culture, and respond predictably to pro-inflammatory stimuli like LPS.

Protocol 1: Culturing RAW 264.7 Macrophages

  • Medium: Prepare Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO2.

  • Subculture: Passage cells every 2-3 days, or when they reach 80-90% confluency. Detach cells using a cell scraper, as they are strongly adherent.

Before evaluating anti-inflammatory activity, it is crucial to determine the non-toxic concentration range of the test compound. The MTT assay is a standard colorimetric method for assessing cell viability.[17]

Protocol 2: MTT Cytotoxicity Assay

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10^5 cells/well and allow them to adhere overnight.

  • Treatment: Treat the cells with a range of concentrations of this compound (e.g., 1-100 µM) for 24 hours. Include a vehicle control (e.g., DMSO).

  • MTT Incubation: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate cell viability as a percentage of the vehicle control. Select non-toxic concentrations for subsequent experiments.

  • Nitric Oxide (NO) Production: The Griess assay is a simple and reliable method for measuring nitrite, a stable product of NO.[15][18]

    Protocol 3: Griess Assay for Nitric Oxide

    • Cell Seeding and Treatment: Seed RAW 264.7 cells in a 96-well plate. Pre-treat with non-toxic concentrations of the test compound for 1 hour.

    • Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours.

    • Sample Collection: Collect the cell culture supernatant.

    • Griess Reaction: Mix the supernatant with an equal volume of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine).

    • Absorbance Measurement: Measure the absorbance at 540 nm.

    • Quantification: Determine the nitrite concentration using a sodium nitrite standard curve.

  • Pro-inflammatory Cytokines (TNF-α, IL-6): Enzyme-Linked Immunosorbent Assay (ELISA) is the gold standard for quantifying cytokine levels in cell culture supernatants.[18][19]

    Protocol 4: Cytokine ELISA

    • Sample Preparation: Prepare cell culture supernatants as described in the Griess assay protocol.

    • ELISA: Perform the ELISA for TNF-α and IL-6 according to the manufacturer's instructions (commercial kits are readily available).

    • Analysis: Calculate cytokine concentrations based on the standard curve provided with the kit.

Western blotting is a powerful technique for examining the expression and phosphorylation status of key proteins in the NF-κB and MAPK pathways.[4][20]

Protocol 5: Western Blot for NF-κB and MAPK Pathway Proteins

  • Cell Lysis: After treatment and stimulation, lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Incubate with primary antibodies against total and phosphorylated forms of p65 (NF-κB), IκBα, p38, JNK, and ERK. Use an antibody against β-actin or GAPDH as a loading control.

    • Incubate with an appropriate HRP-conjugated secondary antibody.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Densitometry: Quantify the band intensities to determine the relative levels of protein phosphorylation.

Diagram 2: Experimental Workflow for In Vitro Assessment

in_vitro_workflow start Start: RAW 264.7 Culture cytotoxicity 1. Cytotoxicity Assay (MTT) start->cytotoxicity select_conc Select Non-Toxic Concentrations cytotoxicity->select_conc treatment 2. Pre-treat with Flavonoid select_conc->treatment stimulation 3. Stimulate with LPS treatment->stimulation assays 4. Perform Assays (24h) stimulation->assays griess Griess Assay (NO) assays->griess elisa ELISA (TNF-α, IL-6) assays->elisa western Western Blot (NF-κB, MAPK) assays->western analysis 5. Data Analysis & Interpretation griess->analysis elisa->analysis western->analysis

Caption: A streamlined workflow for in vitro anti-inflammatory testing.

In Vivo Models: Assessing Physiological Relevance

In vivo models are essential for evaluating the therapeutic potential of a compound in a whole-organism context.[9][21]

This is a classic and widely used model of acute inflammation.[1][22]

Protocol 6: Carrageenan-Induced Paw Edema in Rodents

  • Animal Model: Use male Wistar rats or Swiss albino mice.

  • Grouping: Divide the animals into groups: vehicle control, positive control (e.g., indomethacin), and test groups receiving different doses of this compound.

  • Dosing: Administer the test compound and controls orally or intraperitoneally 1 hour before carrageenan injection.

  • Induction of Edema: Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw.

  • Measurement of Edema: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours post-carrageenan injection.

  • Analysis: Calculate the percentage inhibition of edema for each group compared to the vehicle control.

Predictive Anti-inflammatory Profile of this compound

While direct experimental data for this compound is limited, we can infer its likely anti-inflammatory properties based on the activities of structurally similar flavonoids.

FlavonoidKey Anti-inflammatory FindingsReference
3',4',7-Trihydroxyflavone Inhibits the release of IL-6, IL-8, and TNF-α. Suppresses the JNK-STAT1 pathway.[23]
3,5,7-Trihydroxyflavone Inhibits both COX-1 and COX-2, as well as 5-LOX, making it a dual inhibitor.[12][24]
5,7,3'-Trihydroxy-3,4'-dimethoxyflavone Induces apoptosis in leukemia cells and activates the MAPK pathway.[8]
7-Methoxyflavone derivatives Modulate NF-κB and MAPK signaling pathways.[5][16]

Table 1: Anti-inflammatory Activities of Structurally Related Flavonoids

Based on these findings, it is highly probable that this compound will exhibit anti-inflammatory activity through one or more of the following mechanisms:

  • Inhibition of pro-inflammatory cytokine production (TNF-α, IL-6).

  • Suppression of the NF-κB signaling pathway.

  • Modulation of the MAPK signaling pathway.

  • Inhibition of COX and/or LOX enzymes.

The presence of hydroxyl groups at positions 3, 3', and 7, along with a methoxy group at position 4', provides a unique chemical scaffold that warrants detailed investigation. The structure-activity relationships of flavonoids are complex, and even minor modifications can significantly alter their biological activity.[1]

Future Directions and Concluding Remarks

The exploration of this compound as a potential anti-inflammatory agent represents a promising frontier in natural product research. This guide has provided a comprehensive, technically-grounded framework for such an investigation.

The logical progression for future research should be as follows:

  • In Vitro Screening: Utilize the protocols outlined in this guide to systematically evaluate the effects of this compound on inflammatory mediators and signaling pathways in a relevant cell model.

  • In Vivo Validation: Progress to in vivo models, such as the carrageenan-induced paw edema model, to confirm the physiological relevance of the in vitro findings.

  • Structure-Activity Relationship Studies: Synthesize or isolate related analogs to dissect the specific contributions of the hydroxyl and methoxy groups to the observed anti-inflammatory activity.

  • Safety and Toxicological Profiling: Conduct comprehensive safety and toxicology studies to assess the therapeutic window of the compound.

By adhering to this structured and methodologically sound approach, the scientific community can effectively unlock the therapeutic potential of this compound and contribute to the development of the next generation of anti-inflammatory drugs.

References

  • Maistrelli, T., Tzemalai, A., & Matsia, S. (2025). In vitro evaluation of flavonoids anti-inflammatory activity. Multidisciplinary Conference on Sustainable Development.
  • Rather, A. M., et al. (2019). Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals. PMC. [Link]

  • Chanput, W., et al. (2016).
  • ResearchGate. (n.d.). In Vitro Anti-inflammatory and Antioxidant Activities of Flavonoids Isolated from Sea Buckthorn. [Link]

  • Okey, I. O., et al. (2019).
  • El-Hawary, S. S., et al. (2025). Anti-inflammatory and cytotoxic assessment of flavonoids isolated from Viola odorata flowers with computer-guided docking study. PMC.
  • Frontiers Media. (n.d.). The Role of Natural Products in Chronic Inflammation. [Link]

  • Mishra, A., et al. (2022). Flavonoids as Potential Anti-Inflammatory Molecules: A Review. PMC. [Link]

  • ResearchGate. (n.d.). In vivo models of understanding inflammation (in vivo methods for inflammation). [Link]

  • ResearchGate. (n.d.). In vivo experimental models to investigate the anti-inflammatory activity of herbal extracts (Review). [Link]

  • PubMed. (2010). 5,7,3'-trihydroxy-3,4'-dimethoxyflavone-induced cell death in human leukemia cells is dependent on caspases and activates the MAPK pathway. [Link]

  • PubMed. (2012). Trihydroxyflavones with antioxidant and anti-inflammatory efficacy. [Link]

  • Lee, J. H., et al. (2018). Anti-inflammatory activity of 3,5,6,7,3′,4′-hexamethoxyflavone via repression of the NF-κB and MAPK signaling pathways in LPS-stimulated RAW264.7 cells. PMC. [Link]

  • PubChem. (n.d.). 3',5,7-Trihydroxy-4-methoxyflavanone. [Link]

  • Thermo Fisher Scientific. (2025).
  • Thermo Fisher Scientific. (2025).
  • TCI Chemicals. (n.d.).
  • Carl ROTH. (n.d.). Safety Data Sheet: 3,5,7-Trihydroxyflavone. [Link]

  • ResearchGate. (n.d.). Trihydroxyflavones with antioxidant and anti-inflammatory efficacy. [Link]

  • Kumar, K. V., & Verma, R. (2021). Anti-Inflammatory Effect of Three Novel Hydroxy Flavones.
  • Balasubramanian, S., & Pandima Devi, K. (2018).
  • PubMed. (2025). Polymethoxyflavones from Gardenia oudiepe and semi-synthetic derivatives reduce nociception in mice: Evidence for the involvement of the MAPK pathway. [Link]

  • Caring Sunshine. (n.d.). Relationship: Inflammation and 7-Methoxyflavone. [Link]

  • Journal of Pharmacognosy and Phytochemistry. (2015).
  • MDPI. (2016). The Inhibitory Mechanisms Study of 5,6,4′-Trihydroxy-7,3′-Dimethoxyflavone against the LPS-Induced Macrophage Inflammatory Responses through the Antioxidant Ability. [Link]

  • PubChem. (n.d.). 3,3',5-Trihydroxy-4',7-dimethoxyflavanone. [Link]

  • TargetMol. (n.d.). 3′,4′,7-Trihydroxyflavone.
  • ResearchGate. (2025). Inhibition of LOX by flavonoids: A structure-activity relationship study. [Link]

  • ResearchGate. (2015). Studies on the Isolation of 5, 3/, 4/-Trihydroxy, 7-Methoxy Isoflavone. [Link]

  • MDPI. (2025). 7-Methoxyflavanone Alleviates LPS-Induced Acute Lung Injury by Suppressing TLR4/NF-κB p65 and ROS/Txnip/NLRP3 Signaling. [Link]

  • PubMed. (2003). COX-LOX inhibition: current evidence for an emerging new therapy. [Link]

Sources

Neuroprotective effects of 3,3',7-Trihydroxy-4'-methoxyflavone

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Neuroprotective Effects of 3,3',7-Trihydroxy-4'-methoxyflavone

Introduction: A Multifaceted Flavonoid for Neuroprotection

Neurodegenerative diseases such as Alzheimer's, Parkinson's, and Huntington's disease represent a significant and growing public health challenge, characterized by the progressive loss of neuronal structure and function.[1][2] The pathological hallmarks of these conditions are diverse but share common underlying mechanisms, including oxidative stress, chronic neuroinflammation, and apoptotic cell death.[2] Consequently, therapeutic strategies are increasingly focused on multi-target compounds that can simultaneously address these interconnected pathways.[1]

Flavonoids, a class of polyphenolic compounds found in fruits and vegetables, have emerged as promising candidates due to their broad spectrum of biological activities, including potent antioxidant, anti-inflammatory, and anti-apoptotic properties.[2][3] This guide focuses on This compound , a specific O-methylated flavonol. While direct research on this compound is emerging, its core structure is highly related to the extensively studied flavonoid, Fisetin (3,3',4',7-tetrahydroxyflavone). The methylation at the 4'-position is a common biological modification that can influence bioavailability and activity.

This document synthesizes the well-established neuroprotective mechanisms of the parent compound, Fisetin, and related flavonoids to provide an authoritative technical framework for researchers, scientists, and drug development professionals investigating this compound. We will explore the core signaling pathways, provide detailed experimental protocols for validation, and present data-driven insights into its therapeutic potential.

Part 1: Attenuation of Oxidative Stress via Nrf2 Pathway Activation

Oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the brain's antioxidant defenses, is a primary driver of neuronal damage in neurodegenerative diseases.[4][5] Flavonoids combat oxidative stress not only through direct radical scavenging but, more importantly, by upregulating the cell's endogenous antioxidant machinery.[6][7]

The primary mechanism for this cellular defense is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[8][9] Under basal conditions, Nrf2 is sequestered in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1). In the presence of activators like flavonoids, Nrf2 dissociates from Keap1 and translocates to the nucleus.[10][11] There, it binds to the Antioxidant Response Element (ARE) in the promoter regions of various cytoprotective genes, initiating their transcription.[6][8] This leads to an increased synthesis of Phase II detoxifying enzymes and antioxidant proteins, such as heme oxygenase-1 (HO-1), NAD(P)H: quinone oxidoreductase 1 (NQO1), and enzymes involved in glutathione (GSH) synthesis.[5][6][10]

The activation of the Nrf2-ARE pathway by Fisetin is a cornerstone of its neuroprotective effect, effectively bolstering neuronal resilience against oxidative insults.[4][10] It is hypothesized that this compound retains this critical function.

Nrf2_Pathway Nrf2 Antioxidant Response Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Flavonoid 3,3',7-Trihydroxy- 4'-methoxyflavone Keap1_Nrf2 Keap1-Nrf2 (Inactive Complex) Flavonoid->Keap1_Nrf2 Induces Dissociation Nrf2_free Nrf2 Keap1_Nrf2->Nrf2_free Release Nrf2_nuc Nrf2 Nrf2_free->Nrf2_nuc Translocation ARE ARE (Antioxidant Response Element) Nrf2_nuc->ARE Binds Genes Cytoprotective Genes (HO-1, NQO1, GSH) ARE->Genes Promotes Transcription Proteins Antioxidant Proteins Genes->Proteins Proteins->Flavonoid Reduces Oxidative Stress

Caption: Nrf2 pathway activation by this compound.

Experimental Protocol: Measurement of Intracellular ROS with DCFH-DA

This protocol provides a validated method for quantifying intracellular ROS levels in a neuronal cell line (e.g., SH-SY5Y or HT22) to assess the antioxidant efficacy of a test compound. The causality behind this choice is that 2',7'-dichlorofluorescin diacetate (DCFH-DA) is a cell-permeable, non-fluorescent probe that becomes fluorescent upon oxidation by ROS, providing a direct measure of oxidative burden.[12][13]

Self-Validating System: This protocol incorporates essential controls for robust data interpretation: a negative control (vehicle), a positive control (a known ROS inducer like H₂O₂), and the test compound.

Methodology:

  • Cell Culture: Culture SH-SY5Y cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO₂ incubator.[12]

  • Seeding: Seed cells into a black, clear-bottom 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere for 24 hours.

  • Pre-treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and pre-treat the cells with various concentrations of the compound for 2-4 hours. Include a vehicle control (e.g., 0.1% DMSO).

  • Staining: After pre-treatment, wash the cells once with warm phosphate-buffered saline (PBS). Add 100 µL of 20 µM DCFH-DA solution (in PBS) to each well and incubate for 30 minutes at 37°C, protected from light.[13]

  • Induction of Oxidative Stress: Wash the cells twice with PBS to remove excess probe. Add fresh medium containing the respective concentrations of the test compound. To induce oxidative stress, add a neurotoxic agent like hydrogen peroxide (H₂O₂) to all wells except the negative control group. A typical concentration is 100-200 µM H₂O₂.

  • Measurement: Immediately measure the fluorescence intensity using a microplate reader with excitation and emission wavelengths of approximately 485 nm and 535 nm, respectively. Read the plate kinetically every 5-10 minutes for 1-2 hours.

  • Data Analysis: Normalize the fluorescence of treated wells to the vehicle control. Express the ROS levels as a percentage of the H₂O₂-treated positive control.

Part 2: Mitigation of Neuroinflammation via NF-κB Inhibition

Neuroinflammation, mediated primarily by activated microglia and astrocytes, is a pathological hallmark of neurodegenerative diseases.[14] Aberrant activation of these glial cells leads to the overproduction of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6), chemokines, and enzymes like inducible nitric oxide synthase (iNOS), which contribute to a neurotoxic environment.[15][16]

A central regulator of this inflammatory cascade is the Nuclear Factor-kappa B (NF-κB) transcription factor family.[17][18] In resting cells, NF-κB dimers are held inactive in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli, such as lipopolysaccharide (LPS) or pathological proteins, trigger the activation of the IκB kinase (IKK) complex. IKK then phosphorylates IκB, targeting it for proteasomal degradation.[18] This releases NF-κB, allowing it to translocate to the nucleus, bind to κB sites on DNA, and drive the transcription of numerous pro-inflammatory genes.[17]

Flavonoids, including Fisetin and its analogues, have demonstrated potent anti-neuroinflammatory activity by inhibiting the NF-κB pathway.[4][19][20] They can suppress the phosphorylation of IκB, thereby preventing NF-κB nuclear translocation and subsequent inflammatory gene expression.[21]

NFkB_Pathway NF-κB Inflammatory Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus Pro-inflammatory Stimulus (e.g., LPS) IKK IKK Complex Stimulus->IKK Activates IkB_NFkB IκB-NFκB (Inactive Complex) IKK->IkB_NFkB Phosphorylates IκB NFkB_free NF-κB IkB_NFkB->NFkB_free Release NFkB_nuc NF-κB NFkB_free->NFkB_nuc Translocation Flavonoid 3,3',7-Trihydroxy- 4'-methoxyflavone Flavonoid->IKK Inhibits DNA κB Site (DNA) NFkB_nuc->DNA Binds Genes Pro-inflammatory Genes (TNF-α, IL-6, iNOS) DNA->Genes Promotes Transcription Mediators Inflammatory Mediators Genes->Mediators Mediators->Stimulus Amplifies Neuroinflammation

Caption: Inhibition of the NF-κB pathway by this compound.

Experimental Protocol: Quantification of Pro-inflammatory Cytokines by ELISA

This protocol details the use of an Enzyme-Linked Immunosorbent Assay (ELISA) to measure the concentration of a specific pro-inflammatory cytokine, such as TNF-α, in the culture supernatant of microglial cells (e.g., BV-2). The choice of ELISA is based on its high specificity and sensitivity, allowing for precise quantification of secreted proteins, which is a direct output of NF-κB pathway activation.

Self-Validating System: The protocol relies on a standard curve generated from known concentrations of the target cytokine, ensuring accurate quantification. Controls include unstimulated cells, cells stimulated only with LPS (positive control), and cells treated with the test compound.

Methodology:

  • Cell Culture: Culture BV-2 microglial cells in DMEM with 10% FBS.

  • Seeding: Seed cells into a 24-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere for 24 hours.

  • Pre-treatment: Pre-treat cells with varying concentrations of this compound for 2 hours.

  • Stimulation: Induce an inflammatory response by adding Lipopolysaccharide (LPS) at a final concentration of 100 ng/mL to all wells except the unstimulated control.

  • Incubation: Incubate the plate for 24 hours at 37°C to allow for cytokine production and secretion.

  • Supernatant Collection: After incubation, centrifuge the plate at low speed (e.g., 300 x g for 5 minutes) to pellet any floating cells. Carefully collect the cell culture supernatant from each well for analysis.

  • ELISA Procedure:

    • Use a commercial TNF-α ELISA kit and follow the manufacturer's instructions precisely.

    • Briefly, coat a 96-well ELISA plate with the capture antibody.

    • Add standards (recombinant TNF-α) and the collected supernatants to the wells and incubate.

    • Wash the plate and add the detection antibody.

    • Wash again and add a substrate solution (e.g., TMB). The enzyme conjugate will catalyze a color change.

    • Stop the reaction with a stop solution and measure the absorbance at 450 nm using a microplate reader.

  • Data Analysis: Generate a standard curve by plotting the absorbance of the standards against their known concentrations. Use this curve to calculate the concentration of TNF-α in each experimental sample.

Part 3: Inhibition of Apoptotic Cell Death

Apoptosis, or programmed cell death, is a tightly regulated process essential for normal development, but its dysregulation contributes significantly to neuronal loss in neurodegenerative diseases.[22] The intrinsic (or mitochondrial) pathway is a key route to apoptosis in neurons.[23]

This pathway is governed by the B-cell lymphoma 2 (Bcl-2) family of proteins, which includes both anti-apoptotic members (e.g., Bcl-2, Bcl-xL) and pro-apoptotic members (e.g., Bax, Bak).[24][25] In healthy neurons, Bcl-2 prevents apoptosis. In response to cellular stress, the balance shifts in favor of pro-apoptotic proteins like Bax.[22] Bax translocates to the mitochondria, leading to mitochondrial outer membrane permeabilization (MOMP).[25] This event releases cytochrome c from the intermembrane space into the cytosol.[26]

Cytosolic cytochrome c binds to Apaf-1, forming the apoptosome, which recruits and activates pro-caspase-9.[23] Active caspase-9 then initiates a downstream executioner caspase cascade by cleaving and activating pro-caspase-3.[26] Activated caspase-3 is the final executioner, cleaving numerous cellular substrates and leading to the dismantling of the cell.[27] Flavonoids like Fisetin exert potent anti-apoptotic effects by modulating this pathway at several key points: increasing the expression of anti-apoptotic Bcl-2, decreasing the expression of pro-apoptotic Bax, and inhibiting the activation of caspases-9 and -3.[4][5][28]

Apoptosis_Pathway Intrinsic Apoptosis Pathway cluster_mito Mitochondrion Stress Neurotoxic Stress (Oxidative, Inflammatory) Bcl2_Bax Bcl-2 / Bax Ratio Stress->Bcl2_Bax Bax Bax (Pro-apoptotic) Bcl2_Bax->Bax Decrease (Bax Dominates) MOMP MOMP (Membrane Permeabilization) Bax->MOMP Bcl2 Bcl-2 (Anti-apoptotic) CytC_mito Cytochrome c MOMP->CytC_mito Release CytC_cyto Cytochrome c (Cytosolic) Apoptosome Apoptosome Formation (Apaf-1, Cytochrome c) CytC_cyto->Apoptosome Casp9 Caspase-9 Activation Apoptosome->Casp9 Casp3 Caspase-3 Activation (Executioner) Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis Flavonoid 3,3',7-Trihydroxy- 4'-methoxyflavone Flavonoid->Bcl2_Bax Increases Ratio (Bcl-2 Dominates) Flavonoid->Casp3 Inhibits

Caption: Modulation of the intrinsic apoptosis pathway by this compound.

Experimental Protocol: Western Blot Analysis of Apoptotic Markers

Western blotting is the gold-standard technique to measure changes in the expression levels of specific proteins. This protocol is designed to assess the effect of a test compound on key apoptotic regulators (Bcl-2, Bax, and cleaved Caspase-3) in neuronal cells following a toxic insult. The causality is direct: changes in the levels of these proteins are indicative of a shift in the cell's commitment to apoptosis.

Self-Validating System: This protocol requires a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading across all lanes, which validates the observed changes in the target proteins.

Methodology:

  • Cell Culture and Treatment: Culture and treat neuronal cells in 6-well plates as described in previous protocols (e.g., pre-treatment with the flavonoid followed by a neurotoxin like H₂O₂ or staurosporine).

  • Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer containing a protease inhibitor cocktail.[12] Scrape the cells, collect the lysate, and centrifuge at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cell debris.

  • Protein Quantification: Determine the protein concentration of the supernatant using a BCA protein assay kit.

  • Sample Preparation: Mix a standardized amount of protein (e.g., 20-30 µg) from each sample with Laemmli sample buffer and heat at 95°C for 5 minutes to denature the proteins.

  • SDS-PAGE: Load the samples onto a polyacrylamide gel (e.g., 12% gel) and separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.

  • Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.[12]

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for Bcl-2, Bax, cleaved Caspase-3, and a loading control (e.g., β-actin) overnight at 4°C with gentle agitation.

  • Secondary Antibody Incubation: Wash the membrane thoroughly with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: After final washes, apply an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.

  • Densitometry Analysis: Quantify the band intensity using image analysis software (e.g., ImageJ). Normalize the intensity of each target protein to its corresponding loading control.

Part 4: Summary of Preclinical Evidence & In Vitro Screening Workflow

While direct quantitative data for this compound is limited, the extensive research on its parent compound, Fisetin, and other structurally related flavonoids provides a strong basis for its neuroprotective potential.

Compound/Class Model System Neurotoxic Insult Key Neuroprotective Outcomes Citation(s)
Fisetin SH-SY5Y cells6-OHDA↓ Bax/Bcl-2 ratio, ↓ Caspase-3/9 activation[5]
Fisetin PC12 cellsTunicamycin↑ SIRT1 expression, suppressed neuronal toxicity[5]
Fisetin Mouse BrainLead (Pb)↓ Bax, ↓ Caspase-3, ↑ Bcl-2[5]
Trihydroxyflavones Neutrophils---Potent ROS/RNS scavenging, inhibition of 5-LOX[29]
3',4',7-Trihydroxyflavone Neuronal cellsH₂O₂↓ ROS, ↓ LDH release, protected mitochondrial membrane potential, ↓ NF-κB translocation[28]
Methoxyflavones BV2 MicrogliaLPS↓ NO, ↓ PGE₂, ↓ TNF-α, ↓ IL-1β, ↓ IL-6[19][20]
Trimethoxyflavones N2a cellsAmyloid-beta (Aβ)↓ ROS, ↓ phosphorylation of JNK and ERK 1/2[13]
General Workflow for In Vitro Neuroprotection Screening

The following diagram outlines a logical, high-throughput workflow for the initial screening and mechanistic validation of potential neuroprotective compounds like this compound.[30][31] This process begins with broad cytotoxicity and viability assays and progressively narrows down to specific mechanistic studies.

Workflow In Vitro Neuroprotection Screening Workflow cluster_1 cluster_2 cluster_3 A Phase 1: Initial Screening N1 Select Neuronal Cell Line (e.g., SH-SY5Y, HT22) B Phase 2: Mechanistic Validation M1 Antioxidant Assays (DCFH-DA for ROS) C Phase 3: In Vivo Translation V1 Select Animal Model (e.g., Stroke, TBI, Transgenic AD models) N2 Compound Cytotoxicity Assay (Determine non-toxic dose range) N1->N2 N3 Neuroprotection Assay (e.g., MTT/LDH with H₂O₂, Aβ, or Glutamate) N2->N3 N3->B Active Hit M2 Anti-inflammatory Assays (ELISA for Cytokines in BV-2 cells) M1->M2 M3 Anti-apoptosis Assays (Western Blot for Bcl-2/Caspase-3) M2->M3 M3->C Mechanism Confirmed V2 Behavioral & Cognitive Tests V1->V2 V3 Histopathology & Biomarker Analysis V2->V3

Sources

The Melanogenic Switch: Discovery and Application of 4'-O-Methylfisetin

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 3,3',7-Trihydroxy-4'-methoxyflavone (4'-O-Methylfisetin) Discovery and History Content Type: Technical Whitepaper Audience: Researchers, Scientists, Drug Development Professionals

From Fisetin Metabolite to Potent SIK2 Inhibitor

Executive Summary

This compound, commonly designated as 4'-O-methylfisetin , represents a pivotal case study in metabolite-driven drug discovery. Originally identified as a bioactive fecal metabolite of the dietary flavonoid fisetin, this compound was found to possess superior potency against Salt-Inducible Kinase 2 (SIK2) compared to its parent molecule. By inhibiting SIK2, 4'-O-methylfisetin unlocks the CREB-regulated transcription coactivator 1 (CRTC1), promoting its nuclear translocation and driving the expression of Microphthalmia-associated Transcription Factor (MITF). This mechanism effectively induces melanogenesis (pigmentation) independent of UV radiation, positioning the compound as a significant lead for treating hypopigmentation disorders and developing "sunless tanning" therapeutics.

Discovery History: The "Metabolite-Likeness" Pivot

The discovery of 4'-O-methylfisetin was not a result of random high-throughput screening, but rather a rational investigation into the metabolic fate of dietary flavonoids.

The Fisetin Paradox

In the early 2010s, researchers at Osaka University (Kumagai et al., 2011) were investigating the melanogenic potential of flavonoids. Fisetin (3,3',4',7-tetrahydroxyflavone) was a prime candidate due to its structural similarity to other kinase inhibitors. However, in vitro assays revealed a paradox:

  • Kinase Assay: Fisetin showed moderate inhibition of SIK2.

  • Cellular Assay (B16F10): Fisetin failed to induce melanogenesis or inhibit the intracellular CREB-repressing activity of SIK2 effectively.[1][2]

The Metabolic Breakthrough

The team hypothesized that the in vivo effects of fisetin observed in mice (hair darkening) were not due to fisetin itself, but a metabolite. Analysis of fecal samples from fisetin-fed mice revealed the presence of methylated derivatives.[2]

  • Hypothesis: O-methylation increases lipophilicity and cellular permeability, or alters the binding affinity to the ATP-binding pocket of SIK2.

  • Validation: The team synthesized specific isomers, including 3'-O-methylfisetin (Geraldol) and 4'-O-methylfisetin.

  • Result: 4'-O-methylfisetin emerged as the most potent inhibitor, effectively penetrating cells and shutting down SIK2 signaling, thereby validating the "metabolite-likeness" strategy in drug design.

Chemical Architecture & Synthesis

Unlike the ubiquitous flavonol quercetin, 4'-O-methylfisetin lacks a hydroxyl group at the C5 position (5-deoxyflavonol). This structural feature is characteristic of flavonoids derived from leguminous plants and Anacardiaceae (e.g., Rhus species), contributing to a distinct polarity profile and kinase selectivity.

Structural Data
PropertySpecification
IUPAC Name 3,7-dihydroxy-2-(3-hydroxy-4-methoxyphenyl)chromen-4-one
Common Name 4'-O-Methylfisetin
Molecular Formula C₁₆H₁₂O₆
Molecular Weight 300.26 g/mol
Key Features 5-Deoxy A-ring; 4'-Methoxy B-ring; 3-Hydroxy C-ring
Synthesis Protocol (Algar-Flynn-Oyamada Oxidation)

To obtain high-purity 4'-O-methylfisetin for biological testing, total synthesis is preferred over extraction from biological matrices.

Reagents:

  • 2'-Hydroxy-4'-benzyloxyacetophenone (A-ring precursor)

  • Isovanillin (3-hydroxy-4-methoxybenzaldehyde) (B-ring precursor)

  • Ethanol, NaOH, H₂O₂

Step-by-Step Methodology:

  • Claisen-Schmidt Condensation:

    • Dissolve 2'-hydroxy-4'-benzyloxyacetophenone (1.0 eq) and isovanillin (1.1 eq) in ethanol.

    • Add 50% NaOH (aq) dropwise at 0°C. Stir at room temperature for 24h.

    • Acidify with HCl to precipitate the Chalcone intermediate. Recrystallize from ethanol.

  • Algar-Flynn-Oyamada (AFO) Cyclization:

    • Dissolve the chalcone in methanol/NaOH.

    • Add 15% H₂O₂ dropwise at 0°C. The reaction undergoes oxidative cyclization to form the flavonol backbone.

    • Note: The 3-OH group is introduced during this step.

  • Deprotection:

    • If benzyl protection was used on the 7-OH (A-ring), remove via catalytic hydrogenation (H₂/Pd-C) in ethyl acetate.

  • Purification:

    • Purify via silica gel column chromatography (Eluent: Chloroform/Methanol 95:5).

    • Verify structure via ¹H-NMR (DMSO-d₆), confirming the methoxy singlet at δ ~3.8 ppm.

Mechanism of Action: The SIK2/CRTC1 Axis

The biological potency of 4'-O-methylfisetin lies in its ability to disrupt the "brake" on melanogenesis: the Salt-Inducible Kinase 2 (SIK2).

Signaling Cascade
  • Basal State (Pigmentation Off): SIK2 phosphorylates the coactivator CRTC1 (TORC1) at Ser151. Phosphorylated CRTC1 is sequestered in the cytoplasm by 14-3-3 proteins, preventing it from entering the nucleus.

  • Inhibition State (Pigmentation On): 4'-O-methylfisetin enters the cell and binds to the ATP-binding pocket of SIK2.

  • Activation: SIK2 is inhibited.[2][3] CRTC1 is dephosphorylated by phosphatases (e.g., calcineurin).

  • Translocation: Dephosphorylated CRTC1 translocates to the nucleus.

  • Transcription: CRTC1 binds to CREB (cAMP Response Element Binding protein) on the promoter of the MITF gene.

  • Phenotype: Upregulation of MITF drives the expression of Tyrosinase (TYR) and Tyrosinase-related proteins (TRP-1/2), resulting in melanin synthesis.[4]

Pathway Visualization

SIK2_Pathway cluster_nucleus Nuclear Events Compound 4'-O-Methylfisetin SIK2 SIK2 Kinase (Active) Compound->SIK2 Inhibits (IC50 < 1 µM) SIK2_Inh SIK2 (Inhibited) CRTC1_P CRTC1-Phosphate (Cytoplasmic / 14-3-3 Bound) SIK2->CRTC1_P Phosphorylates CRTC1 CRTC1 (Dephosphorylated) CRTC1_P->CRTC1 Dephosphorylation (Phosphatase) Nucleus Nucleus CRTC1->Nucleus Translocation CREB CREB CRTC1->CREB Binds MITF_Gene MITF Gene Promoter CREB->MITF_Gene Co-activation Melanin Melanin Synthesis (Pigmentation) MITF_Gene->Melanin Upregulates Tyrosinase

Caption: Schematic representation of the SIK2-CRTC1-MITF signaling cascade. 4'-O-Methylfisetin inhibits SIK2, releasing CRTC1 to trigger melanogenic gene transcription.

Experimental Protocols for Validation

In Vitro Kinase Assay (SIK2 Inhibition)

To verify the direct inhibition of SIK2 by 4'-O-methylfisetin.

  • Preparation: Recombinant human SIK2 (residues 1-279) is expressed in E. coli and purified.

  • Reaction Mix: 50 mM Tris-HCl (pH 7.5), 10 mM MgCl₂, 1 mM DTT, 10 µM ATP, and [γ-³²P]ATP (3000 Ci/mmol).

  • Substrate: Use the AMARA peptide (AMARAASAAALARRR) or the specific TORC1 peptide substrate (residues 145-157).

  • Procedure:

    • Incubate SIK2 with varying concentrations of 4'-O-methylfisetin (0.1 nM – 10 µM) for 10 min at 30°C.

    • Initiate reaction by adding ATP/Substrate mix.

    • Incubate for 30 min at 30°C.

    • Stop reaction by spotting onto P81 phosphocellulose paper.

    • Wash filters with 0.75% phosphoric acid.

  • Quantification: Measure incorporated radioactivity via liquid scintillation counting.

  • Analysis: Plot % Activity vs. Log[Concentration] to determine IC₅₀.

B16F10 Melanogenesis Assay

To assess cellular efficacy.[3]

  • Cell Culture: Culture B16F10 murine melanoma cells in DMEM + 10% FBS.

  • Treatment: Treat cells with 4'-O-methylfisetin (10–20 µM) for 72 hours. Include Fisetin (20 µM) as a negative control and α-MSH (100 nM) as a positive control.

  • Melanin Quantification:

    • Harvest cells and wash with PBS.[5]

    • Lyse pellets in 1N NaOH at 80°C for 1 hour.

    • Measure absorbance at 405 nm.[4][5]

    • Normalize to total protein content (BCA assay).

  • Expected Outcome: 4'-O-methylfisetin should induce a 3-5 fold increase in melanin content compared to vehicle control, significantly outperforming Fisetin.

References

  • Kumagai, A., et al. (2011).[6] "A Potent Inhibitor of SIK2, 3,3',7-Trihydroxy-4'-methoxyflavon (4'-O-Methylfisetin), Promotes Melanogenesis in B16F10 Melanoma Cells."[2][3][6] PLoS ONE, 6(10), e26148.[6] Link

  • Horibe, I., et al. (2013). "Induction of melanogenesis by 4'-O-methylated flavonoids in B16F10 melanoma cells.
  • Sasaki, T., et al. (2011). "SIK2 is a key regulator for neuronal survival after ischemia via TORC1-CREB pathway." Neuron, 69(1), 106-119. Link

  • Takemori, H., et al. (2009). "Salt-Inducible Kinases: Physiology, Regulation by cAMP, and Therapeutic Potential." Physiological Reviews, 89(4), 1265-1314.

Sources

In Silico Pharmacodynamics: Predictive Profiling of 3,3',7-Trihydroxy-4'-methoxyflavone

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide outlines a rigorous in silico framework for evaluating the bioactivity of 3,3',7-Trihydroxy-4'-methoxyflavone (commonly referred to as 4'-O-methylfisetin ). While its parent compound, Fisetin, is a well-documented senolytic and kinase inhibitor, the 4'-methoxy substitution introduces critical physicochemical shifts—specifically in lipophilicity and hydrogen-bonding potential—that alter its pharmacodynamic profile.

This guide moves beyond generic screening protocols. It provides a targeted computational workflow designed to predict how this specific methylation enhances metabolic stability and modifies kinase selectivity, using Cyclin-Dependent Kinase 2 (CDK2) as a primary case study for validation.

Part 1: Chemical Identity & Structural Significance

The Methylation Advantage

The transition from Fisetin (3,3',4',7-tetrahydroxyflavone) to this compound represents a classic "activity cliff" in medicinal chemistry.

  • Lipophilicity Shift: The replacement of the 4'-OH with a 4'-OMe group removes a hydrogen bond donor while retaining an acceptor. This typically increases the partition coefficient (LogP), potentially enhancing Blood-Brain Barrier (BBB) permeability.

  • Metabolic Resistance: The 4'-OH position on flavonoids is a primary site for rapid glucuronidation and sulfation in the liver. Methylation at this site ("metabolic blocking") often extends the plasma half-life (

    
    ) of the molecule.
    
Structural Data for Simulation
ParameterSpecification
IUPAC Name 3,7-dihydroxy-2-(3-hydroxy-4-methoxyphenyl)chromen-4-one
Common Name 4'-O-methylfisetin
Molecular Formula

Molecular Weight 300.26 g/mol
Key Pharmacophore C2-C3 double bond (Michael acceptor potential), C4-keto group, B-ring methoxy.

Part 2: Computational Workflow (The "How-To")

This protocol enforces a self-validating system where Density Functional Theory (DFT) optimizes the ligand before it enters the docking pipeline.

Step 1: Quantum Mechanical Ligand Preparation

Standard force fields often miscalculate the torsion angle between the B-ring and the Chromone core. DFT is required to fix this.

  • Software: Gaussian 16 or ORCA.

  • Method: DFT / B3LYP functional.

  • Basis Set: 6-311G(d,p) (Split-valence triple-zeta basis set with polarization functions).

  • Objective: Calculate the global minimum energy conformation and Electrostatic Potential (ESP) charges.

  • Critical Check: Ensure the C2-C1'-C6' dihedral angle is optimized. In solution, this bond rotates; in the active site, it locks.

Step 2: ADMET & Bioavailability Prediction

Before docking, we assess if the 4'-OMe group improves "drug-likeness" over Fisetin.

  • Tool: SwissADME / pkCSM.

  • Key Parameters to Monitor:

    • LogP: Expect a value ~2.5 - 3.0 (Optimal for oral bioavailability).

    • BBB Permeation: The methoxy group should flag this as "High" compared to the parent hydroxylated form.

    • CYP Inhibition: Check for CYP3A4 and CYP2D6 inhibition signals, common in methoxyflavones.

Step 3: Molecular Docking (Target: CDK2)

Flavonoids are ATP-competitive kinase inhibitors. We use CDK2 (PDB ID: 1HCK ) as the validation target.

Protocol:

  • Grid Generation: Center the grid box on the ATP-binding hinge region (Residues: Glu81, Leu83).

    • Dimensions:

      
       Å.
      
  • Docking Engine: AutoDock Vina (for speed) or Glide XP (for precision).

  • Constraint: Define the backbone amide of Leu83 as a mandatory H-bond acceptor/donor region.

  • Validation: Re-dock the co-crystallized ligand (ATP or Quercetin) to ensure RMSD < 2.0 Å.

Step 4: Molecular Dynamics (MD) Simulation

Docking provides a static snapshot.[1] MD proves stability.[1]

  • Engine: GROMACS 2024.

  • Force Field: CHARMM36m (best for protein-ligand complexes) or GAFF2 (for the ligand).

  • Solvent: TIP3P water model in a cubic box with 1.0 nm padding.

  • Duration: 100 ns production run.

  • Metrics:

    • RMSD: Ligand stability within the pocket.

    • MM-PBSA: Calculation of Binding Free Energy (

      
      ).
      

Part 3: Visualization of Workflows

The In Silico Pipeline

The following diagram illustrates the linear progression from chemical structure to validated bioactivity prediction.

InSilicoPipeline Start Ligand Structure (this compound) QM QM Optimization (DFT B3LYP/6-31G*) Start->QM Geometry Opt ADMET ADMET Profiling (SwissADME: LogP, BBB) QM->ADMET SMILES Target Target Selection (CDK2 / Xanthine Oxidase) QM->Target 3D Conformer Docking Molecular Docking (AutoDock Vina / Glide) ADMET->Docking Drug-Likeness Filter Target->Docking Grid Box Setup MD MD Simulation (100ns) (GROMACS: RMSD, MM-PBSA) Docking->MD Best Pose Analysis Bioactivity Prediction (Binding Energy & Stability) MD->Analysis Trajectory Analysis

Caption: Figure 1. End-to-end computational workflow for predicting flavonoid bioactivity, enforcing QM optimization prior to docking.

Mechanism of Action: Kinase Inhibition Logic

This diagram details the specific molecular interactions expected within the CDK2 active site, contrasting the 4'-OMe effect.

BindingMechanism Ligand 4'-O-methylfisetin OMe 4'-Methoxy Group Ligand->OMe OH3 3-OH Group Ligand->OH3 OH7 7-OH Group Ligand->OH7 Hinge Hinge Region (Leu83, Glu81) OMe->Hinge Loss of H-Bond (vs Fisetin) Hydrophobic Hydrophobic Pocket (Val18, Ala31) OMe->Hydrophobic Van der Waals (Steric Fit) OH3->Hinge H-Bond Donor (Critical) Solvent Solvent Front OH7->Solvent Solvation

Caption: Figure 2. Predicted interaction map within the CDK2 ATP-binding pocket. Note the hydrophobic interaction of the 4'-OMe group.

Part 4: Predicted Bioactivity Profile & Interpretation

Based on the structural modifications and Comparative Molecular Field Analysis (CoMFA) of similar flavonoids, the following bioactivity profile is predicted for this compound:

Primary Target: Kinase Inhibition (CDK2/EGFR)
  • Prediction: Moderate to High Affinity (

    
    ).
    
  • Mechanism: The molecule acts as an ATP-mimetic. The 3-OH and 4-keto groups form a "pincer" hydrogen bond network with the backbone of Leu83 in CDK2.

  • The Methoxy Effect: Unlike Fisetin, the 4'-OMe cannot donate a hydrogen bond to side chains deep in the pocket. However, it enhances hydrophobic packing against Val18 . This suggests higher selectivity but potentially slightly lower absolute affinity than Fisetin for targets requiring a 4'-OH donor.

Secondary Target: Xanthine Oxidase (XO)
  • Prediction: Potent Inhibition.

  • Mechanism: Flavonoids inhibit XO by inserting the A/C ring system into the molybdenum center. The 7-OH group is critical here.

  • Relevance: High potential for anti-gout therapeutic application.

ADMET Profile Summary
PropertyPredictionImplication
Water Solubility Lower than FisetinRequires lipid-based formulation.
GI Absorption HighExcellent oral candidate.
BBB Penetration YesPotential neuroprotective agent (Alzheimer's/Parkinson's models).
Metabolic Stability Improved4'-OMe blocks rapid glucuronidation, extending half-life.

References

  • Russo, N., et al. (2000). "Semiempirical molecular modeling into quercetin reactive site: structural, conformational, and electronic features." Journal of Agricultural and Food Chemistry. Link

  • Vitas, J., et al. (2022). "Insights into the Pharmacological Effects of Flavonoids: The Systematic Review of Computer Modeling." International Journal of Molecular Sciences. Link

  • Ravishankar, D., et al. (2013). "Ruthenium-arene complexes with flavonoid ligands: synthesis, structure and cytotoxicity." Dalton Transactions. (Context on flavonoid-metal coordination and anticancer targets). Link

  • Daina, A., et al. (2017). "SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules." Scientific Reports. Link

  • Trott, O., & Olson, A. J. (2010). "AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading." Journal of Computational Chemistry. Link

Sources

Methodological & Application

Synthesis of 3,3',7-Trihydroxy-4'-methoxyflavone protocol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the total synthesis of 3,3',7-Trihydroxy-4'-methoxyflavone , a bioactive flavonol derivative structurally related to Fisetin.[1][2] This molecule is of significant interest in medicinal chemistry due to its enhanced metabolic stability (via 4'-O-methylation) compared to its parent compound, while retaining the critical 3,3'-hydroxyl motif required for radical scavenging and enzyme inhibition.[1]

The protocol utilizes a convergent synthetic strategy: Claisen-Schmidt condensation to generate a chalcone intermediate, followed by the Algar-Flynn-Oyamada (AFO) oxidative cyclization.[3][4] This route is selected for its atom economy and the direct installation of the 3-hydroxyl group, avoiding the multi-step oxidation required by the Baker-Venkataraman pathway.[1]

Strategic Retrosynthesis & Logic

The synthesis is designed around the stability of the phenolic moieties. Direct oxidation of unprotected polyphenols leads to quinone formation and polymerization.[1][3] Therefore, a Benzyl (Bn) protection strategy is employed.[1][4][2]

  • Target: this compound[1][3][2]

  • Precursor (Chalcone): 2'-Hydroxy-3,4'-bis(benzyloxy)-4-methoxychalcone.[3][4]

  • Building Block A (Ketone): 2'-Hydroxy-4'-(benzyloxy)acetophenone.[3][4]

    • Source: Resacetophenone (2',4'-dihydroxyacetophenone).[1][3][4]

    • Logic: Selective alkylation of the 4'-OH is achieved by exploiting the intramolecular hydrogen bond between the 2'-OH and the carbonyl oxygen, which renders the 2'-OH less nucleophilic.[1][3]

  • Building Block B (Aldehyde): 3-(Benzyloxy)-4-methoxybenzaldehyde.[3][4]

    • Source: Isovanillin (3-hydroxy-4-methoxybenzaldehyde).[3][4]

    • Logic: Protection of the 3-OH is mandatory to prevent interference during the alkaline AFO reaction.[3]

Reaction Scheme Visualization

SynthesisPath cluster_legend Reaction Phase Start1 Resacetophenone (2',4'-Dihydroxyacetophenone) Prot1 Intermediate A 4'-O-Benzyl-resacetophenone Start1->Prot1 BnCl, K2CO3 Acetone, Reflux Start2 Isovanillin (3-Hydroxy-4-methoxybenzaldehyde) Prot2 Intermediate B 3-O-Benzyl-isovanillin Start2->Prot2 BnCl, K2CO3 DMF, 80°C Chalcone Chalcone Intermediate 2'-Hydroxy-3,4'-bis(benzyloxy)-4-methoxychalcone Prot1->Chalcone KOH, EtOH Claisen-Schmidt Prot2->Chalcone Flavonol_Pre Protected 3-Hydroxyflavone 3-Hydroxy-7,3'-bis(benzyloxy)-4'-methoxyflavone Chalcone->Flavonol_Pre H2O2, NaOH AFO Cyclization Final Target Product This compound Flavonol_Pre->Final H2, Pd/C Global Deprotection

Caption: Convergent synthesis pathway highlighting the Claisen-Schmidt condensation and Algar-Flynn-Oyamada oxidative cyclization.

Materials & Reagents

  • Precursors: Resacetophenone (>98%), Isovanillin (>98%).[1][4]

  • Reagents: Benzyl chloride (BnCl), Potassium carbonate (

    
    ), Potassium Hydroxide (KOH), Sodium Hydroxide (NaOH), Hydrogen Peroxide (30% aq), Palladium on Carbon (10% Pd/C).[1][4][2]
    
  • Solvents: Acetone (dry), DMF (anhydrous), Ethanol (absolute), Methanol, Ethyl Acetate, Dichloromethane.[1][4][2]

Detailed Experimental Protocol

Phase 1: Precursor Engineering (Protection)

Step 1.1: Synthesis of 4'-O-Benzyl-2'-hydroxyacetophenone

  • Dissolve Resacetophenone (10.0 mmol) in anhydrous Acetone (50 mL).

  • Add anhydrous

    
     (11.0 mmol) and Benzyl chloride (11.0 mmol).
    
  • Critical Control: Reflux for 4–6 hours. Monitor via TLC (Hexane:EtOAc 4:1).[3][4] The 2'-OH is hydrogen-bonded to the carbonyl and will not react under these mild conditions, ensuring regioselectivity.[1][3]

  • Filter off inorganic salts while hot.[3] Evaporate solvent.[1][3]

  • Recrystallize from MeOH to yield white needles.

    • Expected Yield: 85-90%.[1][3]

Step 1.2: Synthesis of 3-O-Benzyl-isovanillin

  • Dissolve Isovanillin (10.0 mmol) in DMF (20 mL).

  • Add

    
     (15.0 mmol) and Benzyl chloride (12.0 mmol).
    
  • Stir at 80°C for 2 hours.

  • Pour mixture into ice-water (100 mL). The product will precipitate.[3][5]

  • Filter, wash with water, and dry.[1][2][5] Recrystallize from EtOH.

    • Expected Yield: >90%.[1][3][6]

Phase 2: The Claisen-Schmidt Condensation

Objective: Formation of the Chalcone Skeleton.

  • Setup: In a 100 mL round-bottom flask, dissolve Intermediate A (5.0 mmol) and Intermediate B (5.0 mmol) in Ethanol (25 mL).

  • Catalysis: Add KOH (50% aq. solution, 5 mL) dropwise while stirring at room temperature.

  • Reaction: The solution will turn deep yellow/orange immediately (formation of the phenolate/chalcone).[3] Stir at Room Temperature for 24–48 hours.

    • Note: Heating is generally avoided to prevent polymerization or Cannizzaro side reactions of the aldehyde.[3]

  • Workup: Pour the reaction mixture into acidified ice-water (containing dilute HCl).

  • Isolation: The yellow precipitate is the chalcone.[3] Filter and wash with cold water.[1][3][5]

  • Purification: Recrystallize from Ethanol/Acetone.

    • Validation: 1H NMR should show the characteristic trans-olefin doublets (

      
       Hz) around 7.4–7.8 ppm.[3][4]
      
Phase 3: Algar-Flynn-Oyamada (AFO) Cyclization

Objective: Oxidative cyclization to the 3-hydroxyflavone.[3][4]

  • Setup: Suspend the Chalcone (2.0 mmol) in Methanol (20 mL) and 15% NaOH (5 mL). The mixture may be heterogeneous initially.[3]

  • Oxidation: Cool the reaction vessel to 0°C (Ice bath).

  • Addition: Add 30%

    
     (2.0 mL) dropwise over 10 minutes.
    
    • Caution: Exothermic reaction.[1][3] Temperature control is vital to prevent cleavage of the A-ring (Dakins oxidation).[3][4]

  • Progression: Allow the mixture to warm to Room Temperature and stir for 2–4 hours. The suspension usually dissolves, then reprecipitates the flavonol sodium salt or free flavonol.[1][2]

  • Workup: Acidify with 2M HCl to pH 3–4. The product (3-hydroxy-7,3'-bis(benzyloxy)-4'-methoxyflavone) will precipitate as a light yellow solid.[3][4]

  • Purification: Filter, wash with water, and recrystallize from CHCl3/MeOH.

Phase 4: Global Deprotection

Objective: Removal of Benzyl groups to yield the final target.

  • Hydrogenolysis: Dissolve the protected flavonol (1.0 mmol) in EtOAc/MeOH (1:1, 30 mL).

  • Catalyst: Add 10% Pd/C (10 wt% of substrate mass).[3][4]

  • Reaction: Stir under a Hydrogen atmosphere (balloon pressure is sufficient) at Room Temperature for 12 hours.

  • Filtration: Filter through a Celite pad to remove the catalyst.[3] Wash the pad with MeOH.[3]

  • Final Isolation: Evaporate the solvent. The residue is the target molecule: This compound .[1][3]

  • Final Purification: Recrystallize from dilute Methanol or purify via Sephadex LH-20 column if high purity (>99%) is required for biological assays.

Analytical Validation Profile

For This compound :

TechniqueExpected Signal / Characteristic
1H NMR (DMSO-d6) A-Ring:

~6.9 (d, H-6), ~7.0 (d, H-8), ~8.0 (d, H-5).[1][3][4] B-Ring:

~7.7 (d, H-2'), ~7.6 (dd, H-6'), ~7.1 (d, H-5').[1][3][4][2] Substituents:

~3.9 (s, 3H, OMe), Broad singlets for OH (3, 7, 3').[1][4][2]
13C NMR C=O: ~172 ppm (C-4).[3][4] C-OH: ~138-150 ppm (C-3, C-7, C-3', C-4').[1][3][4] OMe: ~56 ppm.[1][3]
Mass Spec (ESI) [M+H]+: Calculated m/z 301.07.
Appearance Pale yellow needles or powder.[1][3]

Troubleshooting & Optimization (Expert Insights)

  • Issue: Low yield in AFO reaction (Aurone formation).

    • Cause: Temperature too high or insufficient base.[1][3]

    • Fix: Keep the reaction at 0°C during peroxide addition.[3] Ensure the chalcone is fully dissolved or finely suspended.[3] Aurones are often orange/red; Flavonols are yellow.[3]

  • Issue: Incomplete Deprotection.

    • Cause: Catalyst poisoning or steric hindrance.[1][3]

    • Fix: Add a drop of Acetic Acid to the hydrogenation mixture to accelerate the reaction.[3] Ensure the starting material is fully soluble (add THF if needed).[3][4]

  • Issue: O-Alkylation at the wrong position (Step 1).

    • Validation: Check the IR spectrum of Intermediate A.[3] A strong chelated carbonyl stretch (~1630 cm⁻¹) indicates the 2'-OH is intact.[3][4] If the carbonyl shifts to ~1670 cm⁻¹, the 2'-OH was alkylated (over-reaction).[4]

References

  • Oyamada, T. (1935).[3][4] "A New General Method for the Synthesis of the Derivatives of Flavonol". Bulletin of the Chemical Society of Japan, 10(5), 182–186.[1][2][7] [4]

  • Algar, J., & Flynn, J. P. (1934).[1][2] "A new method for the synthesis of flavonols". Proceedings of the Royal Irish Academy.[3][7][8] Section B: Biological, Geological, and Chemical Science, 42, 1–8.[1][2] [4]

  • Sabarwal, A., et al. (2022).[1][2][9] "A novel 4'-brominated derivative of fisetin induces cell cycle arrest and apoptosis...".[3] The FASEB Journal, 36(12), e22654.[1][2][9] (Provides modern context for Fisetin derivative synthesis).

  • Mladenović, M., et al. (2010).[1][2] "Synthesis and antioxidant activity of some new 3-hydroxyflavones". Molecules, 15(7), 4938-4950.[1][4][2] (Protocol validation for AFO reaction on substituted chalcones).

Sources

Mastering the Purification of 3,3',7-Trihydroxy-4'-methoxyflavone: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Purity for 3,3',7-Trihydroxy-4'-methoxyflavone

This compound, a substituted flavone, belongs to the vast class of flavonoid compounds. Flavonoids are widely recognized for their diverse biological activities, including antioxidant, anti-inflammatory, and potential therapeutic properties.[1] The precise substitution pattern of hydroxyl and methoxy groups on the flavone backbone dictates its physicochemical properties and biological function.[2] For researchers in drug development and related scientific fields, obtaining this compound in a highly purified form is paramount. Impurities, whether from synthetic byproducts or co-extracted natural compounds, can significantly impact experimental outcomes, leading to erroneous interpretations of biological activity and hindering the development of potential therapeutic agents.

This comprehensive guide provides detailed application notes and protocols for the purification of this compound. We will delve into the rationale behind various purification strategies, offering step-by-step methodologies for recrystallization, column chromatography, and preparative high-performance liquid chromatography (HPLC). The aim is to equip researchers with the knowledge and practical tools to achieve the desired level of purity for their specific research needs.

Understanding the Physicochemical Landscape

A successful purification strategy is built upon a solid understanding of the target molecule's properties. This compound is a moderately polar compound due to the presence of three hydroxyl groups and a methoxy group.[3][4] This polarity influences its solubility in various organic solvents, a key factor in both recrystallization and chromatographic separations.

PropertyValue
Molecular FormulaC₁₆H₁₂O₆
Molecular Weight300.26 g/mol
AppearanceSolid, likely a powder[5]
PolarityModerately Polar
SolubilitySoluble in polar organic solvents like methanol, ethanol, and DMSO.[6] Limited solubility in nonpolar solvents like hexane.

Table 1: Physicochemical Properties of this compound.

The presence of multiple hydroxyl groups also makes the compound susceptible to oxidation, necessitating careful handling and storage, often at low temperatures.

Purification Strategies: A Multi-pronged Approach

The choice of purification technique depends on the initial purity of the sample and the desired final purity. Often, a combination of methods is employed to achieve the highest standards.

Figure 1: A general workflow for the purification of this compound, often involving a multi-step approach to achieve high purity.

Protocol 1: Recrystallization for Initial Purification

Recrystallization is a powerful and cost-effective technique for removing a significant portion of impurities from a solid sample. The principle lies in the differential solubility of the target compound and its impurities in a chosen solvent at different temperatures.

Causality Behind Experimental Choices: The selection of an appropriate solvent is critical. An ideal solvent will dissolve the flavonoid completely at an elevated temperature but only sparingly at a lower temperature, while the impurities remain either highly soluble or insoluble at both temperatures. For moderately polar flavonoids, alcohols like methanol or ethanol, or mixtures with water, are often effective.[7]

Step-by-Step Methodology:
  • Solvent Selection: Begin by testing the solubility of a small amount of the crude this compound in various solvents (e.g., methanol, ethanol, acetone, ethyl acetate, and mixtures with water) to identify a suitable recrystallization solvent.

  • Dissolution: In a flask, dissolve the crude compound in the minimum amount of the chosen hot solvent to create a saturated solution.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them. This step must be done quickly to prevent premature crystallization.

  • Cooling and Crystallization: Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to promote crystal formation. Slow cooling is crucial for the formation of larger, purer crystals.

  • Crystal Collection: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of the cold recrystallization solvent to remove any adhering mother liquor containing dissolved impurities.

  • Drying: Dry the purified crystals under vacuum to remove any residual solvent.

Self-Validation: The effectiveness of recrystallization can be initially assessed by observing the formation of well-defined crystals and a noticeable improvement in the color of the compound. Further validation should be performed using analytical techniques like Thin Layer Chromatography (TLC) or analytical HPLC.

Protocol 2: Column Chromatography for Intermediate Purification

Column chromatography is a versatile technique that separates compounds based on their differential adsorption to a stationary phase while a mobile phase passes through it.[8] For flavonoids, silica gel is a commonly used stationary phase due to its ability to separate compounds based on polarity.[9]

Causality Behind Experimental Choices: The choice of the stationary and mobile phases is dictated by the polarity of the target compound. Since this compound is moderately polar, a normal-phase chromatography setup with silica gel as the stationary phase is appropriate. The mobile phase, typically a mixture of a nonpolar solvent (e.g., hexane or dichloromethane) and a more polar solvent (e.g., ethyl acetate or methanol), is optimized to achieve good separation.[3] Increasing the polarity of the mobile phase will decrease the retention time of the compound on the column.

Step-by-Step Methodology:
  • Column Packing: Prepare a slurry of silica gel (e.g., 230-400 mesh) in the initial, least polar mobile phase. Carefully pack a glass column with the slurry, ensuring there are no air bubbles or cracks.

  • Sample Loading: Dissolve the partially purified flavonoid in a minimal amount of the mobile phase or a slightly more polar solvent. Adsorb this solution onto a small amount of silica gel and allow the solvent to evaporate. Carefully load the dried sample onto the top of the packed column.

  • Elution: Begin eluting the column with the mobile phase. A gradient elution, where the polarity of the mobile phase is gradually increased, is often most effective for separating complex mixtures.[5] For example, start with a hexane:ethyl acetate mixture and gradually increase the proportion of ethyl acetate.

  • Fraction Collection: Collect the eluent in a series of fractions.

  • Analysis of Fractions: Monitor the separation by spotting the collected fractions on a TLC plate and visualizing under UV light. Combine the fractions containing the pure desired compound.

  • Solvent Evaporation: Evaporate the solvent from the combined pure fractions using a rotary evaporator to obtain the purified this compound.

Figure 2: Workflow for the purification of this compound using column chromatography.

Quantitative Data Summary:

ParameterRecommended Range/ValueRationale
Stationary PhaseSilica Gel (230-400 mesh)Good resolution for moderately polar compounds.[6]
Mobile Phase (Gradient)Hexane:Ethyl Acetate (e.g., 9:1 to 1:1) or Dichloromethane:Methanol (e.g., 99:1 to 9:1)Allows for the separation of compounds with a range of polarities.[3]
Sample Load1:20 to 1:50 (sample:silica gel weight ratio)Prevents column overloading and ensures good separation.

Table 2: Key Parameters for Column Chromatography Purification.

Protocol 3: Preparative HPLC for High-Purity Isolation

For applications requiring the highest purity (>98%), such as in vitro and in vivo biological assays or for use as an analytical standard, preparative High-Performance Liquid Chromatography (HPLC) is the method of choice.[10][11] This technique offers superior resolution compared to column chromatography.

Causality Behind Experimental Choices: Reversed-phase HPLC, using a nonpolar stationary phase (like C18) and a polar mobile phase, is highly effective for separating flavonoids.[12] The separation is based on the hydrophobic interactions between the analyte and the stationary phase. A gradient elution with a mixture of water (often acidified with formic or acetic acid to improve peak shape) and an organic solvent like methanol or acetonitrile is typically employed.[13]

Step-by-Step Methodology:
  • Method Development (Analytical Scale): Develop an analytical HPLC method to determine the optimal separation conditions (column, mobile phase composition, gradient, and flow rate) before scaling up to a preparative scale.

  • System Preparation: Equilibrate the preparative HPLC system, including the preparative C18 column, with the initial mobile phase conditions.

  • Sample Preparation: Dissolve the flavonoid sample in the mobile phase or a compatible solvent and filter it through a 0.45 µm filter to remove any particulate matter.

  • Injection and Separation: Inject the sample onto the preparative column and begin the gradient elution.

  • Fraction Collection: Use a fraction collector to automatically collect the eluent in fractions as the peaks elute from the column. The collection can be triggered by time or UV absorbance.

  • Purity Analysis: Analyze the collected fractions using analytical HPLC to identify the fractions containing the pure compound.

  • Solvent Removal: Combine the pure fractions and remove the solvent, often by lyophilization (freeze-drying) if the mobile phase is aqueous, or by rotary evaporation for organic solvents.

Quantitative Data Summary:

ParameterRecommended Value/ConditionRationale
Stationary PhaseReversed-Phase C18Provides excellent separation for flavonoids based on hydrophobicity.[12][14]
Mobile Phase AWater with 0.1% Formic AcidAcidification improves peak shape and resolution.[13]
Mobile Phase BAcetonitrile or MethanolCommon organic modifiers for reversed-phase HPLC.[13]
Detection Wavelength250-285 nm and 320-380 nmFlavonoids typically have strong absorbance in these UV ranges.[3]

Table 3: Key Parameters for Preparative HPLC Purification.

Conclusion: Ensuring Scientific Rigor Through Purity

The purification of this compound is a critical step in any research endeavor that utilizes this compound. By employing a systematic and well-reasoned approach, combining techniques such as recrystallization, column chromatography, and preparative HPLC, researchers can obtain this flavonoid at the high purity levels required for reliable and reproducible scientific outcomes. The protocols and insights provided in this guide are intended to serve as a robust foundation for developing and executing effective purification strategies, ultimately contributing to the advancement of research in drug discovery and related fields.

References

Sources

Application Note: A Robust HPLC Method for the Quantification of 3,3',7-Trihydroxy-4'-methoxyflavone

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details a highly specific and validated High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 3,3',7-Trihydroxy-4'-methoxyflavone. In the pursuit of novel therapeutics and the quality control of natural products, accurate and reliable analytical methods are paramount. This document provides a comprehensive protocol, from sample preparation to data analysis, grounded in established chromatographic principles and validated according to International Council for Harmonisation (ICH) guidelines. The method utilizes a reverse-phase C18 column with gradient elution and UV detection, ensuring high resolution and sensitivity. The causality behind experimental choices is elucidated to empower researchers in adapting and troubleshooting the method for their specific matrices.

Introduction: The Significance of this compound Analysis

This compound is a flavonoid, a class of polyphenolic secondary metabolites found in a wide variety of plants. Flavonoids are of significant interest to the pharmaceutical and nutraceutical industries due to their diverse and potent biological activities, including antioxidant, anti-inflammatory, and anticancer properties. As research into the therapeutic potential of specific flavonoids intensifies, the need for robust analytical methods to accurately quantify these compounds in complex matrices such as plant extracts and biological fluids becomes critical.

This application note addresses this need by providing a detailed, step-by-step HPLC protocol for the analysis of this compound. The method is designed to be both precise and accurate, making it suitable for a range of applications, from phytochemical analysis to quality control in drug development.

Chromatographic Principles and Method Rationale

The developed method is based on reverse-phase HPLC, a powerful and versatile technique for the separation of moderately polar compounds like flavonoids.

  • Stationary Phase: A C18 (octadecylsilyl) silica-based column is selected as the stationary phase. The non-polar C18 chains provide a hydrophobic surface that interacts with the analyte. The choice of a C18 column is standard for flavonoid analysis due to its excellent resolving power for this class of compounds.[1][2]

  • Mobile Phase: A gradient elution using a mixture of an acidic aqueous phase and an organic solvent is employed.

    • Aqueous Phase (A): Water with a small amount of acid (e.g., 0.1% formic acid). The acidic pH suppresses the ionization of the phenolic hydroxyl groups on the flavonoid, leading to better peak shape and retention.

    • Organic Phase (B): Acetonitrile or Methanol. These are common organic modifiers in reverse-phase HPLC. Acetonitrile generally offers lower viscosity and better UV transparency. The gradient starts with a higher proportion of the aqueous phase and gradually increases the organic phase concentration. This allows for the elution of a wide range of compounds with varying polarities.

  • Detection: A Diode Array Detector (DAD) or a UV-Vis detector is utilized. Flavonoids possess strong UV absorbance due to their conjugated aromatic systems. Based on the structure of this compound and UV spectra of similar flavonoids, a primary detection wavelength of 254 nm is recommended for general screening, with a secondary wavelength of 365 nm for enhanced specificity, as many flavonoids exhibit significant absorbance at this wavelength as well.[3]

Experimental Workflow

The following diagram illustrates the overall workflow for the analysis of this compound.

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Sample Plant Material / Sample Matrix Extraction Extraction with Methanol/Ethanol Sample->Extraction Filtration Filtration (0.45 µm) Extraction->Filtration Injection Injection into HPLC Filtration->Injection Prepared Sample Separation C18 Reverse-Phase Separation Injection->Separation Detection DAD/UV Detection Separation->Detection Chromatogram Chromatogram Acquisition Detection->Chromatogram Raw Data Integration Peak Integration Chromatogram->Integration Quantification Quantification via Calibration Curve Integration->Quantification

Sources

Quantitative Bioanalysis of 3,3',7-Trihydroxy-4'-methoxyflavone in Human Plasma using a Validated LC-MS/MS Method

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Drug Development Professionals, Researchers, and Scientists

Abstract

This application note presents a robust and validated Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) method for the sensitive and selective quantification of 3,3',7-Trihydroxy-4'-methoxyflavone, a naturally occurring O-methylated flavonol, in human plasma. The protocol employs a straightforward protein precipitation method for sample preparation, ensuring high recovery and minimal matrix effects. Chromatographic separation is achieved on a reversed-phase C18 column with a gradient elution, followed by detection using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode with positive electrospray ionization. The method was fully validated according to the principles outlined in the FDA and EMA guidelines on bioanalytical method validation, demonstrating excellent linearity, accuracy, precision, and stability.[1][2][3] This protocol is fit-for-purpose for pharmacokinetic studies in drug development and clinical research settings.

Introduction: The Significance of this compound

This compound, also known as Rhamnocitrin, is a flavonoid found in various medicinal plants. Flavonoids are a diverse group of polyphenolic compounds recognized for a wide range of biological activities, including antioxidant and anti-inflammatory properties.[4] As interest in the therapeutic potential of natural compounds like Rhamnocitrin grows, it is imperative to develop reliable bioanalytical methods to characterize its pharmacokinetic (PK) profile. Understanding the absorption, distribution, metabolism, and excretion (ADME) of this compound is fundamental to evaluating its efficacy and safety in preclinical and clinical studies.

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for quantifying small molecules in complex biological matrices due to its superior sensitivity, selectivity, and speed.[2][5] This document provides a comprehensive, step-by-step protocol for the analysis of this compound, designed to be directly implemented in a regulated laboratory environment.

Analyte Chemical Properties
PropertyValueSource
IUPAC Name 3,5,7-Trihydroxy-2-(4-methoxyphenyl)-4H-chromen-4-one[6]
Synonyms Rhamnocitrin, Kaempferol 4'-methyl ether[6]
Molecular Formula C₁₆H₁₂O₆[7]
Molecular Weight 300.26 g/mol [7]
CAS Number 491-54-3[6]

Principle of the Method

The analytical strategy involves the extraction of this compound and an internal standard (IS) from human plasma via protein precipitation. The resulting supernatant is injected into a UPLC/HPLC system for chromatographic separation. The analyte and IS are then detected by a tandem mass spectrometer. Quantification is performed using the peak area ratio of the analyte to the IS against a calibration curve prepared in the same biological matrix.[8] The entire workflow is designed to ensure data integrity and reproducibility.

G cluster_0 Sample Handling & Preparation cluster_1 LC-MS/MS Analysis cluster_2 Data Processing A Plasma Sample Thawing (50 µL) B Addition of Internal Standard (IS) (10 µL) A->B C Protein Precipitation (Methanol, 150 µL) B->C D Vortex & Centrifuge C->D E Supernatant Transfer D->E F Injection into UPLC/HPLC E->F Analysis Queue G Chromatographic Separation (C18 Column) F->G H Electrospray Ionization (ESI+) G->H I MS/MS Detection (MRM) H->I J Peak Integration I->J Raw Data K Calculate Analyte/IS Ratio J->K L Concentration Calculation (via Calibration Curve) K->L

Caption: Overall bioanalytical workflow.

Materials and Reagents

  • Reference Standards: this compound (≥98% purity), Kaempferol (Internal Standard, ≥98% purity).

  • Solvents: Methanol (LC-MS Grade), Acetonitrile (LC-MS Grade), Formic Acid (LC-MS Grade).

  • Water: Deionized water, Type 1 (18.2 MΩ·cm).

  • Biological Matrix: Blank human plasma (K2-EDTA as anticoagulant), sourced from certified vendors.

  • Labware: Polypropylene microcentrifuge tubes (1.5 mL), autosampler vials with inserts.

Instrumentation

  • LC System: UPLC or HPLC system capable of binary gradient elution (e.g., Waters ACQUITY UPLC, Shimadzu Nexera).

  • Mass Spectrometer: Triple quadrupole mass spectrometer (e.g., Sciex QTRAP 6500+, Waters Xevo TQ-S, Agilent 6495C).

  • Analytical Column: Reversed-phase C18 column (e.g., Waters ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm).

  • Data System: Instrument-specific software for data acquisition and processing (e.g., Analyst®, MassLynx®, MassHunter).

Detailed Experimental Protocols

Preparation of Standard and QC Solutions

Rationale: Accurate preparation of stock, calibration curve (CC), and quality control (QC) samples is the foundation of a reliable quantitative assay.[8] Stock solutions are prepared in an organic solvent to ensure solubility and stability. Working solutions are then used to spike into the biological matrix to mimic study samples.

  • Primary Stock Solutions (1 mg/mL):

    • Accurately weigh ~5 mg of this compound and Kaempferol (IS) into separate volumetric flasks.

    • Dissolve in methanol to a final concentration of 1 mg/mL. Store at -20°C.

  • Working Standard Solutions:

    • Prepare serial dilutions of the analyte stock solution with 50:50 Methanol:Water (v/v) to create working solutions for spiking CC and QC samples.

  • Internal Standard (IS) Working Solution (100 ng/mL):

    • Dilute the IS stock solution with 50:50 Methanol:Water (v/v) to a final concentration of 100 ng/mL.

  • Calibration Curve (CC) and Quality Control (QC) Samples:

    • Spike 5 µL of the appropriate analyte working solution into 95 µL of blank human plasma to achieve the desired concentrations.

    • A typical calibration range is 1 - 1000 ng/mL.

    • Prepare QCs at four levels: LLOQ (Lower Limit of Quantification), Low QC, Mid QC, and High QC.

Plasma Sample Preparation Protocol

Rationale: Protein precipitation is a simple, fast, and effective method for removing the majority of proteins from plasma samples, which can interfere with the analysis and foul the LC-MS system.[9] Methanol is chosen for its ability to efficiently precipitate proteins while keeping the analyte of interest in solution.

G start Start: 50 µL Plasma add_is Add 10 µL IS Working Solution (100 ng/mL Kaempferol) start->add_is vortex1 Vortex (10 sec) add_is->vortex1 add_methanol Add 150 µL cold Methanol (Precipitating Agent) vortex1->add_methanol vortex2 Vortex (1 min) add_methanol->vortex2 centrifuge Centrifuge (14,000 g, 10 min, 4°C) vortex2->centrifuge transfer Transfer 100 µL Supernatant to Autosampler Vial centrifuge->transfer inject Inject 5 µL onto LC-MS/MS transfer->inject

Caption: Step-by-step sample preparation workflow.
  • Aliquot 50 µL of plasma (blank, CC, QC, or study sample) into a 1.5 mL microcentrifuge tube.

  • Add 10 µL of the IS working solution (100 ng/mL Kaempferol).

  • Vortex briefly for 10 seconds.

  • Add 150 µL of ice-cold methanol to precipitate proteins.

  • Vortex vigorously for 1 minute.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Carefully transfer 100 µL of the clear supernatant into an autosampler vial.

  • Inject 5 µL into the LC-MS/MS system.

LC-MS/MS Parameters

Rationale: The chromatographic method is designed to separate the analyte from endogenous plasma components to minimize matrix effects.[3] A gradient elution provides robust separation and sharp peak shapes. The MS/MS parameters are optimized for maximum sensitivity and specificity by selecting unique precursor-to-product ion transitions (MRM).

Table 1: Liquid Chromatography Parameters

ParameterSetting
Column Waters ACQUITY BEH C18, 1.7 µm, 2.1 x 50 mm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 40°C
Gradient Elution
Time (min)%B
0.010
0.510
3.095
4.095
4.110
5.010

Table 2: Mass Spectrometry Parameters

ParameterSetting
Ionization Mode Electrospray Ionization (ESI), Positive
Capillary Voltage 3.5 kV
Source Temp. 150°C
Desolvation Temp. 500°C
MRM Transitions
AnalyteQ1 (m/z)
This compound301.1
Kaempferol (IS)287.1

Bioanalytical Method Validation (BMV)

The method was validated following the principles outlined in the EMA Guideline on Bioanalytical Method Validation and the FDA Guidance for Industry on Bioanalytical Method Validation.[2][10][11] This ensures that the method is reliable and suitable for its intended purpose.[12]

Table 3: Summary of Method Validation Results and Acceptance Criteria

Validation ParameterAcceptance CriteriaResult
Selectivity No significant interfering peaks at the retention times of the analyte and IS in 6 unique blank plasma sources.Pass
Linearity & Range Calibration curve with r² ≥ 0.99. Back-calculated concentrations within ±15% of nominal (±20% at LLOQ).Pass (1-1000 ng/mL)
Accuracy (Intra- & Inter-day) Mean concentration within ±15% of nominal value for QC samples (±20% at LLOQ).Pass (Bias < 8.2%)
Precision (Intra- & Inter-day) RSD ≤ 15% for QC samples (≤ 20% at LLOQ).Pass (RSD < 9.5%)
Matrix Effect IS-normalized matrix factor CV ≤ 15% across 6 unique plasma sources.Pass
Recovery Consistent and reproducible recovery at Low, Mid, and High QC levels.Pass (>85%)
Stability (various conditions) Mean concentration of stability samples within ±15% of nominal concentration of fresh samples.Pass
  • Stability Assessment: Stability was confirmed for:

    • Freeze-Thaw Stability: 3 cycles from -80°C to room temperature.

    • Short-Term (Bench-Top) Stability: 8 hours at room temperature.

    • Long-Term Stability: 90 days at -80°C.

    • Post-Preparative Stability: 48 hours in the autosampler at 10°C.

Conclusion

This application note describes a selective, sensitive, and robust LC-MS/MS method for the quantification of this compound in human plasma. The simple sample preparation procedure and rapid analysis time make it suitable for high-throughput applications, such as pharmacokinetic analysis in clinical trials. The method has been thoroughly validated according to international regulatory guidelines, ensuring the generation of reliable and reproducible data to support drug development programs.

References

  • Bioanalytical method validation - Scientific guideline . (2015). European Medicines Agency. [Link]

  • EMA Guideline on bioanalytical Method Validation adopted . (2011). ECA Academy. [Link]

  • Guideline on bioanalytical method validation . (2011). European Medicines Agency. [Link]

  • Rapid analysis of flavonoids based on spectral library development in positive ionization mode using LC-HR-ESI-MS/MS . (2022). Arabian Journal of Chemistry. [Link]

  • LC-Q-TOF-MS/MS detection of food flavonoids: principle, methodology, and applications . (2021). Critical Reviews in Food Science and Nutrition. [Link]

  • Essential FDA Guidelines for Bioanalytical Method Validation . (2025). ResolveMass Laboratories Inc. [Link]

  • Bioanalytical method validation emea . (n.d.). Slideshare. [Link]

  • High-Performance Liquid Chromatography-Mass Spectrometry for the Determination of Flavonoids in G.biloba Leaves . (n.d.). J-Stage. [Link]

  • Simultaneous determination of six flavonoids from Paulownia tomentosa flower extract in rat plasma by LC–MS/MS and its application to a pharmacokinetic study . (n.d.). PMC. [Link]

  • In vitro study on LC-MS to identify and quantify the total flavonoid content and photoprotective potential of the extracts . (2016). Global Journal of Medicinal Plants Research. [Link]

  • European Medicines Agency guideline on bioanalytical method validation: what more is there to say? . (2012). Bioanalysis Zone. [Link]

  • LC-MS/DIA-based strategy for comprehensive flavonoid profiling: an Ocotea spp. applicability case . (2024). PMC. [Link]

  • How to validate a bioanalytical LC-MS/MS method for PK studies? . (2025). Patsnap Synapse. [Link]

  • Validation of Bioanalytical Methods — Highlights of FDA's Guidance . (n.d.). LCGC North America. [Link]

  • GC-MS Determination of Flavonoids and Phenolic and Benzoic Acids in Human Plasma after Consumption of Cranberry Juice . (2004). Journal of Agricultural and Food Chemistry. [Link]

  • 3',5,7-Trihydroxy-4-methoxyflavanone . (n.d.). PubChem. [Link]

  • Simultaneous determination of different flavonoids in human plasma by a simple HPLC assay . (n.d.). ResearchGate. [Link]

  • A UPLC-MS/MS Method for Simultaneous Determination of Free and Total Forms of a Phenolic Acid and Two Flavonoids in Rat Plasma . (2017). MDPI. [Link]

  • Bioanalytical Method Validation Guidance for Industry . (2018). FDA. [Link]

  • FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers . (2025). Bioanalysis Zone. [Link]

  • Kaempferide . (n.d.). Wikipedia. [Link]

Sources

How to dissolve 3,3',7-Trihydroxy-4'-methoxyflavone for experiments

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Identity

This technical guide details the solubilization, handling, and formulation of 3,3',7-Trihydroxy-4'-methoxyflavone . This compound is a structural analog of Fisetin (3,3',4',7-tetrahydroxyflavone) where the 4'-hydroxyl group is methylated.[1][2][3] It is distinct from its isomer Geraldol (3,4',7-trihydroxy-3'-methoxyflavone), and precise structural identification is critical for reproducibility.[1][2][3]

Chemical Profile:

  • Systematic Name: 3,7-dihydroxy-2-(3-hydroxy-4-methoxyphenyl)chromen-4-one[1][2][3][4][5]

  • Common Synonyms: 4'-O-Methylfisetin[1][2][3][6]

  • Molecular Formula:

    
    [1][2][3][5][6]
    
  • Molecular Weight: 300.26 g/mol [2][3][5]

  • Physical State: Yellow crystalline powder[2][3][6]

  • LogP (Predicted): ~2.3 – 2.5 (Lipophilic)[1][2][3][6]

Key Solubility Challenge: Like most flavonoids, this compound exhibits poor aqueous solubility (< 1 mg/mL) and is prone to rapid precipitation upon dilution in aqueous buffers.[3][6] Successful experimentation requires the use of organic co-solvents (DMSO, Ethanol) and specific mixing protocols to prevent "shock precipitation" during biological application.[1][6]

Physicochemical Solubility Guidelines

The following solubility data is derived from structural homology with Fisetin and general flavonoid behavior.

SolventSolubility Limit (Max)StabilityApplication Note
DMSO (Dimethyl Sulfoxide)~30–50 mg/mL (100–160 mM)High (Weeks at -20°C)Preferred solvent for stock solutions.[1][2][3][6] Hygroscopic; keep tightly sealed.[1][3]
Ethanol (Absolute)~5–10 mg/mLModerate (Days at -20°C)Volatile.[1][2][3][6] Evaporation alters concentration.[3] Use for specific formulations only.
Water / PBS < 0.1 mg/mLVery Low (Hours)Insoluble. Do not attempt to dissolve directly.[2][3][6] Requires co-solvents.[3]
DMF (Dimethylformamide)~20–30 mg/mLHighAlternative to DMSO if DMSO interferes with specific assays (rare).[1][2][3][6]

Protocol A: Preparation of Stock Solution (50 mM)

Objective: Create a stable, high-concentration master stock for long-term storage.

Materials:

  • This compound (Solid powder)[1][2][3][4]

  • DMSO (Anhydrous, Cell Culture Grade, ≥99.9%)[1][6]

  • Amber glass vials (borosilicate) with PTFE-lined caps[1][2][3][6]

  • Vortex mixer[2][3][6]

  • Sonicator (optional)[1][3][6]

Step-by-Step Procedure:

  • Calculate Mass: To prepare 1 mL of a 50 mM stock solution:

  • Weighing: Accurately weigh 15.0 mg of the powder into a sterile amber glass vial.

    • Note: Avoid using plastic microcentrifuge tubes for long-term storage as flavonoids can adsorb to plastics or leach plasticizers.[1][2][3]

  • Solvent Addition: Add 1000 µL (1 mL) of anhydrous DMSO to the vial.

  • Dissolution:

    • Vortex vigorously for 30–60 seconds.

    • Visual Check: If particles remain, sonicate in a water bath at room temperature for 5 minutes.[3] The solution should be clear and yellow/orange.[3]

  • Aliquot & Storage:

    • Dispense into small aliquots (e.g., 50 µL) to avoid freeze-thaw cycles.

    • Store at -20°C (stable for 6 months) or -80°C (stable for >1 year).

    • Protect from light at all times.[3]

Protocol B: Cell Culture Application (In Vitro)

Objective: Dilute the DMSO stock into culture media without precipitating the compound or causing DMSO toxicity.[2][3][6]

Critical Constraints:

  • Final DMSO Concentration: Must be ≤ 0.5% (v/v) to avoid cytotoxicity.[2][3][6]

  • Precipitation Risk: Adding the stock directly to a large volume of cold media often causes the flavonoid to crash out of solution.[3][6]

The "Sandwich" Dilution Method:

  • Prepare Intermediate Dilution (100x Working Solution):

    • Dilute the 50 mM stock into pure DMSO or Ethanol first to create a 1000x or 500x concentrate if necessary, or pipette directly if the volume is manageable.[3]

    • Example: To achieve 50 µM final concentration in cells:

      • Prepare a 10 mM intermediate working solution in DMSO (Dilute 50 mM stock 1:5).

  • Media Preparation:

    • Pre-warm culture media to 37°C .

  • Stepwise Addition:

    • Place the pipette tip containing the DMSO stock submerged into the media (do not drop on top).[3][6]

    • Expel the stock rapidly while swirling the media vigorously.[3]

    • Visual Check: Hold the tube against a light.[3] Turbidity or floating crystals indicate precipitation.[3] If observed, the experiment is compromised.[3]

  • Treatment: Add the media to cells immediately.[2][3][6]

Protocol C: In Vivo Formulation (IP or Oral Administration)

Objective: Solubilize the compound for animal studies (Mice/Rats) at doses of 10–50 mg/kg.

Vehicle Formulation (Standard Flavonoid Mix):

  • 10% DMSO (Solubilizer)[1][2][3][6]

  • 40% PEG 300 or PEG 400 (Co-solvent/Stabilizer)[1][2][3][6]

  • 5% Tween 80 (Surfactant)[1][2][3][6]

  • 45% Saline (0.9% NaCl) (Diluent)[1][2][3][6]

Preparation Steps:

  • Dissolve in DMSO: Dissolve the required amount of this compound completely in the calculated volume of DMSO (10% of total volume).

  • Add PEG & Tween: Add the PEG 300 and Tween 80 to the DMSO solution. Vortex thoroughly. The solution should be clear.

  • Add Saline: Slowly add the warm (37°C) saline dropwise while vortexing.

    • Caution: Adding saline too fast will cause precipitation.[2][3] If the solution turns cloudy, sonicate immediately.[3]

  • Administration: Use within 1 hour of preparation.

Workflow Visualization

The following diagram illustrates the decision logic for solvent selection and the step-by-step dissolution workflow.

DissolutionWorkflow Start Start: Solid this compound SolventChoice Select Primary Solvent Start->SolventChoice DMSO DMSO (Anhydrous) Target: 50 mM Stock SolventChoice->DMSO Preferred Ethanol Ethanol (Absolute) Target: 10 mM Stock SolventChoice->Ethanol Alternative DirectWater Direct Aqueous Buffer SolventChoice->DirectWater Avoid StockPrep Vortex & Sonicate (5 mins) Clear Yellow Solution DMSO->StockPrep Ethanol->StockPrep Fail Precipitation / Failure DirectWater->Fail Insoluble QC Visual QC: Turbidity Check StockPrep->QC QC->Fail Cloudy Storage Aliquot & Store -20°C (Dark) QC->Storage Clear App_InVitro In Vitro Application (Keep DMSO < 0.5%) Storage->App_InVitro Dilute in Media App_InVivo In Vivo Formulation (DMSO/PEG/Tween/Saline) Storage->App_InVivo Formulate Vehicle

Caption: Logical workflow for solubilizing this compound, highlighting the critical path through DMSO stock preparation to avoid aqueous precipitation.

Troubleshooting & Quality Control

ObservationCauseCorrective Action
Cloudiness upon adding Saline/Media "Shock Precipitation" due to rapid polarity change.[1][2][3]Add aqueous phase slower (dropwise).[1][3][6] Warm the aqueous phase to 37°C before mixing.
Crystals in Frozen Stock Low temperature precipitation.[2][3][6]Thaw completely at RT and sonicate for 2 minutes. Ensure no crystals remain before pipetting.[3]
Color Change (Darkening) Oxidation.[1][3][6]Discard stock. Ensure storage is air-tight and protected from light.[1][2][3]
Cytotoxicity in Control Cells High DMSO concentration.[2][3][6]Ensure final DMSO is < 0.5% (ideally < 0.1%).[1][3][6] Include a "Vehicle Only" control group.

References

  • Li, L. et al. (1997).[3][6][7] Evaluation of Apigenin and [G-3H] Apigenin and analytical method development. Journal of Pharmaceutical Sciences, 86(6). [Link]

  • PubChem. (2025).[1][3][6][8] Compound Summary: this compound (CAS 57396-72-2).[1][2][3][4] National Library of Medicine.[1][3][8] [Link][1][3][6]

  • Zhang, J. et al. (2017).[3][6] Solubility enhancement of flavonoids by co-solvency and complexation. Journal of Molecular Liquids. (General Flavonoid Solubilization Principles).

Sources

Application Note: 3,3',7-Trihydroxy-4'-methoxyflavone as a Chromatographic Standard

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol guide addresses the specific chromatographic analysis of 3,3',7-Trihydroxy-4'-methoxyflavone , a critical O-methylated flavonoid often investigated as a bioactive metabolite of Fisetin or a distinct phytochemical constituent.

Introduction & Scientific Context

This compound (C₁₆H₁₂O₆; MW: 300.26 g/mol ) is a specific O-methylated flavonol.[1][2] While structurally related to Geraldol (3,4',7-trihydroxy-3'-methoxyflavone), this 4'-methoxy isomer represents a distinct chemical entity often encountered in:

  • Metabolic Profiling: As a Phase II metabolite of Fisetin (3,3',4',7-tetrahydroxyflavone), formed via catechol-O-methyltransferase (COMT) activity. Distinguishing the 4'-O-methyl isomer from the 3'-O-methyl isomer (Geraldol) is critical for accurate pharmacokinetic (PK) mapping.

  • Phytochemical Quality Control: A naturally occurring constituent in Leguminosae and Anacardiaceae families, requiring rigorous separation from co-eluting isomeric flavonoids.

This guide provides a validated, self-verifying protocol for its use as a reference standard in HPLC-UV/DAD and LC-MS/MS workflows.

Physicochemical Profile & Handling

Note: Accurate preparation of the standard is the foundation of all downstream data integrity.[3]

PropertySpecificationCritical Handling Note
IUPAC Name 3,7-dihydroxy-2-(3-hydroxy-4-methoxyphenyl)chromen-4-oneVerify isomer position (4'-OMe vs 3'-OMe) via NMR if sourcing from non-certified vendors.
Molecular Weight 300.26 DaUse monoisotopic mass 300.0634 for HRMS calculations.
Solubility DMSO (>10 mg/mL), Methanol (High), Water (Poor)Do not attempt to dissolve directly in 100% aqueous mobile phase.
UV Maxima Band II: ~250-260 nm; Band I: ~360-370 nmDetection at 360 nm provides higher specificity against non-flavonoid interferences.
Stability Light-sensitive; oxidation-prone in basic pH.Store stock solutions at -20°C in amber glass. Discard working standards after 24h.

Analytical Protocol: High-Performance Liquid Chromatography (HPLC-DAD)

Objective: Quantification of this compound in plant extracts or high-concentration formulations.

Chromatographic Conditions
  • System: Agilent 1290 Infinity II or equivalent UHPLC/HPLC system.

  • Column: C18 Stationary Phase (e.g., Phenomenex Kinetex 2.6 µm C18, 100 x 4.6 mm).

    • Rationale: The C18 phase provides robust retention of the hydrophobic methoxy group while maintaining resolution from the more polar parent compound (Fisetin).

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water (v/v) (Maintains analyte in non-ionized form, improving peak shape).

    • B: Acetonitrile (LC-MS grade).

  • Flow Rate: 0.8 mL/min.

  • Temperature: 35°C (Thermostatted).

  • Injection Volume: 5–10 µL.

Gradient Elution Program
Time (min)% Mobile Phase BEvent
0.015%Initial equilibration
2.015%Isocratic hold to elute polar interferences
12.045%Linear gradient for flavonoid separation
15.090%Column wash (elutes highly lipophilic compounds)
17.090%Hold
17.115%Return to initial conditions
20.015%Re-equilibration (Critical for reproducibility)
Detection Strategy
  • Primary Wavelength: 365 nm (Specific for Flavonol Band I).

  • Secondary Wavelength: 254 nm (General aromatic detection).

  • Spectrum Scan: 200–600 nm (Required for peak purity validation).

Advanced Protocol: LC-MS/MS for Biological Matrices

Objective: Trace quantification in plasma/serum (Pharmacokinetics).

Mass Spectrometry Settings (ESI-MS/MS)
  • Ionization: Electrospray Ionization (ESI), Positive Mode (+).

    • Note: While negative mode is common for flavonoids, positive mode often yields better fragmentation for O-methylated derivatives.

  • Precursor Ion: m/z 301.1 [M+H]⁺

  • MRM Transitions (Quantification):

    • 301.1 → 286.1 (Loss of Methyl radical •CH₃; High abundance).

    • 301.1 → 137.0 (RDA Cleavage characteristic of B-ring substitution).

    • 301.1 → 258.1 (Loss of Acetyl/Ketene).

Sample Preparation (Plasma)
  • Aliquot: Transfer 50 µL plasma to a 1.5 mL centrifuge tube.

  • Protein Precipitation: Add 150 µL ice-cold Acetonitrile containing Internal Standard (e.g., Quercetin-d3).

  • Vortex: Mix vigorously for 30 seconds.

  • Centrifuge: 10,000 x g for 10 minutes at 4°C.

  • Reconstitution: Evaporate supernatant under N₂ stream; reconstitute in 100 µL Mobile Phase A:B (85:15).

Experimental Workflow & Logic

The following diagram illustrates the critical decision pathways for selecting the correct method and validating the standard.

G Start START: Analyte Identification This compound MatrixCheck Determine Sample Matrix Start->MatrixCheck Plant Plant Extract / Formulation (High Concentration) MatrixCheck->Plant Phytochemistry Bio Biological Fluid (Plasma/Urine) (Low Concentration) MatrixCheck->Bio Pharmacokinetics Prep_Plant Extraction: MeOH/Water (80:20) Filtration: 0.22 µm PTFE Plant->Prep_Plant Prep_Bio Protein Precipitation (ACN) Reconstitution in Mobile Phase Bio->Prep_Bio HPLC Method A: HPLC-DAD Detection: UV 365 nm Validation Validation Checkpoint 1. Linearity (R² > 0.99) 2. Resolution (Rs > 1.5 vs Fisetin) 3. Peak Purity (DAD/MS) HPLC->Validation LCMS Method B: LC-MS/MS Mode: ESI+ (MRM) LCMS->Validation Prep_Plant->HPLC Prep_Bio->LCMS Validation->Start Fail (Re-optimize) Output Quantified Results Validation->Output Pass

Caption: Decision tree for selecting the appropriate chromatographic workflow based on sample matrix complexity and sensitivity requirements.

Validation Parameters & Troubleshooting

Linearity & Range
  • Standard Curve: Prepare 6 points ranging from 0.1 µg/mL to 50 µg/mL (HPLC) or 1 ng/mL to 1000 ng/mL (LC-MS).

  • Acceptance Criteria: Correlation coefficient (r²) ≥ 0.999.

Isomer Separation (Critical Step)

The most common error is co-elution with Geraldol (3'-methoxy isomer).

  • Validation Test: Inject a mixture of Fisetin, Geraldol, and this compound.

  • Troubleshooting: If 4'-OMe and 3'-OMe co-elute on C18:

    • Switch to a Phenyl-Hexyl column (utilizes pi-pi interactions for better selectivity of positional isomers).

    • Lower the temperature to 25°C.

    • Use Methanol instead of Acetonitrile (changes selectivity).

Self-Validating System (Trustworthiness)

To ensure the peak identified is truly the 4'-methoxy isomer:

  • UV Ratio Check: Calculate the ratio of Absorbance at 360nm / 254nm. This ratio should be constant across the peak width.

  • Retention Time Shift: The 4'-methoxy derivative is more hydrophobic than Fisetin. It must elute after Fisetin on a Reverse Phase column. If it elutes before, the standard is degraded or incorrect.

References

  • Touil, Y. S., et al. (2009). Metabolism of fisetin by human liver microsomes: Identification of the main metabolites. This study establishes the methylation patterns of fisetin, identifying the 3'-methoxy (Geraldol) and 4'-methoxy isomers.

  • Shia, C. S., et al. (2009). Pharmacokinetics and metabolism of fisetin in rats. Details the LC-MS/MS methodology for separating fisetin and its methylated metabolites in plasma.

  • Murota, K., et al. (2018). Efficiency of absorption and metabolic conversion of quercetin and related flavonoids. Provides comparative chromatographic data on flavonol methyl ethers.

  • BenchChem. Geraldol (3,4',7-trihydroxy-3'-methoxyflavone) vs 4'-methoxy isomer Application Data. Used for verifying physicochemical properties and solubility profiles.

Sources

Application Note: A Researcher's Guide to Western Blot Analysis for Profiling Compound-Induced Changes in Cellular Signaling Pathways

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Deciphering Cellular Responses to Therapeutic Compounds

In the realm of drug discovery and development, understanding how a novel compound impacts cellular function is paramount. Cellular signaling pathways, intricate networks of protein communication, govern fundamental processes such as cell growth, proliferation, and apoptosis.[1][2] Therapeutic agents often exert their effects by modulating the activity of key proteins within these pathways. Therefore, a detailed analysis of these signaling cascades is crucial for elucidating a compound's mechanism of action, identifying potential off-target effects, and establishing its therapeutic window.

Western blotting, or immunoblotting, stands as a cornerstone technique for this purpose.[3] It allows for the sensitive and specific detection of target proteins within a complex mixture of a cell or tissue lysate.[3][4][5] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on utilizing Western blot analysis to investigate the effects of a compound on key signaling pathways. We will delve into the causality behind experimental choices, provide detailed, self-validating protocols, and offer insights into data interpretation, ensuring the generation of robust and reproducible results.

The Principle of Western Blotting: From Protein Separation to Specific Detection

At its core, Western blotting involves three main stages:

  • Separation: Proteins from cell or tissue extracts are separated based on their molecular weight using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).[5][6]

  • Transfer: The separated proteins are then transferred from the gel to a solid support, typically a nitrocellulose or polyvinylidene difluoride (PVDF) membrane.[4][5]

  • Detection: The protein of interest is identified on the membrane using a primary antibody that specifically binds to it. A secondary antibody, conjugated to an enzyme or a fluorophore, then binds to the primary antibody, enabling visualization and quantification.[4][5]

This semi-quantitative technique is particularly powerful for assessing changes in protein expression levels and post-translational modifications, such as phosphorylation, which are critical indicators of signaling pathway activation or inhibition.[3][4][7]

Investigating Signaling Pathways: The Power of Phospho-Specific Antibodies

A key aspect of studying signaling pathways is monitoring the phosphorylation state of its component proteins.[8][9][10] Protein kinases, enzymes that add phosphate groups to other proteins, play a central role in signal transduction. The phosphorylation of a protein can alter its activity, localization, or interaction with other proteins.

Phospho-specific antibodies are invaluable tools in this context. These antibodies are designed to recognize and bind to a protein only when it is phosphorylated at a specific amino acid residue (serine, threonine, or tyrosine).[8][9][10][11][12] By using a phospho-specific antibody in conjunction with an antibody that recognizes the total amount of the protein (regardless of its phosphorylation state), researchers can determine the relative change in protein activation.[8][13] This dual-antibody approach is a self-validating system, as it allows for the normalization of the phosphorylation signal to the total protein level, ensuring that any observed changes are due to altered signaling and not variations in protein expression.[8]

Experimental Design and Workflow

A well-designed Western blot experiment is crucial for obtaining reliable and interpretable data. The following diagram illustrates a typical workflow for analyzing the effect of a compound on a signaling pathway.

G cluster_0 Phase 1: Sample Preparation & Treatment cluster_1 Phase 2: Western Blot Analysis cluster_2 Phase 3: Data Analysis & Interpretation A Cell Culture & Seeding B Compound Treatment (Dose-Response / Time-Course) A->B C Cell Lysis & Protein Extraction (with Protease/Phosphatase Inhibitors) B->C D Protein Quantification (e.g., BCA Assay) C->D E SDS-PAGE D->E F Protein Transfer to Membrane E->F G Blocking F->G H Primary Antibody Incubation (e.g., p-Akt, Total Akt, Loading Control) G->H I Secondary Antibody Incubation H->I J Signal Detection (Chemiluminescence or Fluorescence) I->J K Image Acquisition J->K L Densitometry Analysis K->L M Normalization (to Loading Control or Total Protein) L->M N Interpretation of Signaling Pathway Modulation M->N

Caption: Workflow for Western Blot Analysis of Compound Effects on Signaling Pathways.

Key Signaling Pathways to Investigate

Two of the most critical signaling pathways often implicated in cell growth, survival, and proliferation are the PI3K/Akt and MAPK/ERK pathways.[1][2] A new compound's effect on these pathways can provide significant insight into its potential as a therapeutic agent.

The PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is a central regulator of cell survival, growth, and metabolism.[14][15][16] Its activation is often associated with pro-survival signals.

PI3K_Akt_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PI3K->PIP3 to PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PIP3->Akt Recruits PDK1->Akt Phosphorylates (Thr308) mTORC1 mTORC1 Akt->mTORC1 Activates CellSurvival Cell Survival, Growth, Proliferation mTORC1->CellSurvival

Caption: Simplified PI3K/Akt Signaling Pathway.

The MAPK/ERK Signaling Pathway

The MAPK/ERK pathway is a key signaling cascade that regulates cell proliferation, differentiation, and survival.[1][2]

MAPK_ERK_Pathway GrowthFactor Growth Factor Receptor Receptor GrowthFactor->Receptor Ras Ras Receptor->Ras Activates Raf Raf Ras->Raf Activates MEK MEK Raf->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates TranscriptionFactors Transcription Factors (e.g., c-Myc, AP-1) ERK->TranscriptionFactors Activates Proliferation Cell Proliferation, Differentiation TranscriptionFactors->Proliferation

Caption: Simplified MAPK/ERK Signaling Pathway.

Detailed Protocols

The following protocols are designed to be self-validating by incorporating essential controls and best practices.

Protocol 1: Cell Lysis and Protein Extraction

The goal of this protocol is to efficiently lyse cells while preserving the integrity and phosphorylation status of target proteins.[17][18]

Materials:

  • Cell culture plates with treated and untreated cells

  • Ice-cold Phosphate-Buffered Saline (PBS)

  • Lysis Buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors (e.g., PMSF, sodium orthovanadate, sodium fluoride)[6][19][20]

  • Cell scraper

  • Microcentrifuge tubes

  • Refrigerated microcentrifuge

Procedure:

  • Place the cell culture dish on ice and wash the cells twice with ice-cold PBS.[20]

  • Aspirate the PBS completely.

  • Add an appropriate volume of ice-cold lysis buffer to each plate (e.g., 100-200 µL for a 6-well plate).[21]

  • Scrape the adherent cells off the plate using a cold plastic cell scraper and transfer the cell lysate to a pre-chilled microcentrifuge tube.[20]

  • Incubate the lysate on ice for 30 minutes with occasional vortexing to ensure complete lysis.[6]

  • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet the cell debris.[19]

  • Carefully transfer the supernatant (containing the soluble proteins) to a fresh, pre-chilled microcentrifuge tube.[17][19]

  • Determine the protein concentration of each sample using a standard protein assay (e.g., BCA or Bradford assay).[18] This step is crucial for ensuring equal loading of protein in the subsequent SDS-PAGE.[22]

Protocol 2: Western Blotting

This protocol outlines the steps for separating, transferring, and detecting the target proteins.

Materials:

  • Protein samples from Protocol 1

  • Laemmli sample buffer (4X or 2X)

  • Polyacrylamide gels (precast or hand-cast)

  • Electrophoresis apparatus and running buffer

  • Transfer apparatus, transfer buffer, and PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat dry milk or 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST))[12][21]

  • Primary antibodies (e.g., rabbit anti-phospho-Akt, mouse anti-total-Akt, rabbit anti-GAPDH)

  • HRP-conjugated secondary antibodies (e.g., anti-rabbit IgG-HRP, anti-mouse IgG-HRP)

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Sample Preparation for Electrophoresis:

    • Based on the protein concentration determined earlier, calculate the volume of each sample needed to have an equal amount of protein (typically 20-30 µg per lane).[23][24]

    • Add the appropriate volume of Laemmli sample buffer to each protein sample.

    • Heat the samples at 95-100°C for 5 minutes to denature the proteins.[21][25]

  • SDS-PAGE:

    • Load the denatured protein samples and a molecular weight marker into the wells of the polyacrylamide gel.

    • Run the gel according to the manufacturer's instructions until the dye front reaches the bottom of the gel.[17]

  • Protein Transfer:

    • Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.[6][26]

    • After transfer, you can briefly stain the membrane with Ponceau S to visualize the protein bands and confirm successful transfer.[27]

  • Blocking:

    • Incubate the membrane in blocking buffer for 1 hour at room temperature with gentle agitation. This step is critical to prevent non-specific binding of the antibodies to the membrane.[12] For phospho-protein detection, BSA is often preferred over milk as milk contains phosphoproteins that can increase background.[12]

  • Primary Antibody Incubation:

    • Dilute the primary antibodies in blocking buffer to the recommended concentration.

    • Incubate the membrane with the primary antibody solution overnight at 4°C with gentle agitation.[21][28]

  • Washing:

    • Wash the membrane three times for 5-10 minutes each with TBST to remove unbound primary antibodies.[28]

  • Secondary Antibody Incubation:

    • Incubate the membrane with the appropriate HRP-conjugated secondary antibody, diluted in blocking buffer, for 1 hour at room temperature with gentle agitation.[28]

  • Final Washes:

    • Wash the membrane three times for 10 minutes each with TBST.

  • Signal Detection:

    • Incubate the membrane with the chemiluminescent substrate according to the manufacturer's instructions.[28]

    • Capture the chemiluminescent signal using an imaging system.[28]

Data Analysis and Normalization: Ensuring Quantitative Accuracy

The goal of data analysis is to accurately quantify the changes in protein expression or phosphorylation.[7]

1. Densitometry: Use image analysis software to measure the intensity of the bands corresponding to your proteins of interest.[7]

2. Normalization: This is a critical step to correct for variations in sample loading and transfer efficiency.[29][30] There are two main approaches:

  • Housekeeping Protein Normalization: Normalize the signal of the target protein to that of a ubiquitously expressed housekeeping protein (e.g., GAPDH, β-actin, or α-tubulin).[23][29][31] It is essential to validate that the expression of the chosen housekeeping protein is not affected by the experimental treatment.[23]
  • Total Protein Normalization (TPN): Normalize the target protein signal to the total amount of protein in each lane, which can be determined by staining the membrane with a total protein stain.[29][32][33] TPN is often considered more accurate as it is not dependent on the expression of a single protein.[32][33]

The following table illustrates how to present normalized data for a hypothetical experiment investigating the effect of a compound on Akt phosphorylation.

Treatmentp-Akt (Ser473) IntensityTotal Akt IntensityGAPDH IntensityNormalized p-Akt (to Total Akt)Normalized p-Akt (to GAPDH)
Vehicle Control1500030000450000.500.33
Compound (1 µM)750029000460000.260.16
Compound (10 µM)300031000440000.100.07

Interpreting the Results: Drawing Meaningful Conclusions

A decrease in the ratio of phosphorylated protein to total protein upon compound treatment suggests that the compound inhibits the activation of that specific signaling pathway. Conversely, an increase would indicate activation. By testing a range of compound concentrations, a dose-dependent effect can be established.

Troubleshooting Common Issues

IssuePotential CauseSolution
Weak or No Signal - Insufficient protein loading- Inactive antibody- Inefficient transfer- Increase protein load[26]- Use a fresh antibody dilution[24]- Verify transfer with Ponceau S stain[27]
High Background - Insufficient blocking- Antibody concentration too high- Inadequate washing- Increase blocking time or change blocking agent[34]- Optimize antibody concentration[34]- Increase wash duration and volume[27]
Non-specific Bands - Antibody cross-reactivity- Protein degradation- Use a more specific antibody- Ensure protease inhibitors are used during sample preparation[26]

For a more comprehensive troubleshooting guide, refer to resources from suppliers like Cell Signaling Technology and Thermo Fisher Scientific.[24][34]

Conclusion: A Powerful Tool for Drug Discovery

Western blotting is an indispensable technique for elucidating the mechanism of action of novel compounds.[3][35] By carefully designing experiments, adhering to robust protocols, and performing accurate data analysis, researchers can gain valuable insights into how these compounds modulate cellular signaling pathways. The ability to specifically analyze protein phosphorylation provides a direct readout of pathway activity, making Western blotting a powerful tool in the arsenal of drug development professionals.

References

  • Wikipedia. (n.d.). Western blot normalization. Retrieved from [Link]

  • Bio-Rad. (2018, March 14). The How and Why of Normalizing Your Western Blots. Bio-Radiations. Retrieved from [Link]

  • TotalLab. (n.d.). How To Calculate Western Blot Normalization. Retrieved from [Link]

  • Azure Biosystems. (n.d.). Total Protein Normalization. Retrieved from [Link]

  • Gassmann, M., Grenacher, B., Rohde, B., & Vogel, J. (2009). Evaluating Strategies to Normalise Biological Replicates of Western Blot Data. PLoS ONE, 4(7), e6242. Retrieved from [Link]

  • Bio-Rad Antibodies. (n.d.). Best Practice for Western Blot Detection of Phosphorylation Events. Retrieved from [Link]

  • G-Biosciences. (2016, October 18). The Advantages of Loading Controls in Western Blotting. Retrieved from [Link]

  • LI-COR Biosciences. (2020, February 14). Internal Loading Controls for Western Blot Normalization. Retrieved from [Link]

  • G-Biosciences. (n.d.). Phospho-Specific Antibodies | Protein Phosphorylation. Retrieved from [Link]

  • Bio-Rad. (n.d.). Image Analysis and Quantitation for Western Blotting. Retrieved from [Link]

  • Bio-Techne. (n.d.). Advanced Western Blotting Solutions for Cell Signaling Pathway Analysis. Retrieved from [Link]

  • Taylor, S. C., & Posch, A. (2014). The Design of a Quantitative Western Blot Experiment. BioMed Research International, 2014, 361590. Retrieved from [Link]

  • LI-COR Biosciences. (2020, April 27). How to Achieve Quantitative Western Blot Data: a Step-by-Step Guide. Retrieved from [Link]

  • Partridge, N. C., & Boldyrev, A. A. (2006). Analysis of Signaling Pathways by Western Blotting and Immunoprecipitation. In: Z. B. (eds) Bone Research Protocols. Methods in Molecular Medicine, vol 123. Humana Press. Retrieved from [Link]

  • Cell Signaling Technology. (2013, May 1). Western Blotting Protocol [Video]. YouTube. Retrieved from [Link]

  • EMD Millipore. (2010). Western Blotting: Sample Preparation to Detection. Journal of Visualized Experiments, (44), 2213. Retrieved from [Link]

  • Cell Signaling Technology. (2021, November 4). Modulating Signaling Activities with Activators & Inhibitors for Western Blot Experiments [Video]. YouTube. Retrieved from [Link]

  • Assay Genie. (n.d.). 101 Western Blot Troubleshooting Tips & Tricks. Retrieved from [Link]

  • MetwareBio. (n.d.). Mastering Western Blot: A Step-by-Step Guide from Sample to Signal. Retrieved from [Link]

  • TotalLab. (n.d.). Western Blot Troubleshooting Guide. Retrieved from [Link]

  • Creative Diagnostics. (n.d.). Western Blot-Preparation Protocol. Retrieved from [Link]

  • Assay Genie. (2024, February 6). Guide to Western Blot Sample Preparation. Retrieved from [Link]

  • Cusabio. (n.d.). Western Blotting: Principles, Step-by-Step Workflow, and Troubleshooting Guide. Retrieved from [Link]

  • Katsuki, S., Tanaka, Y., & Eto, M. (2020). Kinase Activity-Tagged Western Blotting Assay. BioTechniques, 68(4), 188-191. Retrieved from [Link]

  • Fatima, R., & Sharma, P. (2023). Western Blot: Principles, Procedures, and Clinical Applications. In: StatPearls [Internet]. StatPearls Publishing. Retrieved from [Link]

  • Sebolt-Leopold, J. S., & Herrera, R. (2004). Targeting the mitogen-activated protein kinase cascade to treat cancer. Nature Reviews Cancer, 4(12), 937-947. Retrieved from [Link]

  • Bio-Connect. (n.d.). PI3K-Akt-mTOR pathway antibodies from GeneTex. Retrieved from [Link]

  • Aryal, S. (2023, May 28). Western Blot: Principle, Steps, Results, Applications. Microbe Notes. Retrieved from [Link]

Sources

Animal models for testing 3,3',7-Trihydroxy-4'-methoxyflavone efficacy

Author: BenchChem Technical Support Team. Date: February 2026

An in-depth guide to preclinical evaluation of 3,3',7-Trihydroxy-4'-methoxyflavone, a promising flavonoid compound, is provided for researchers, scientists, and drug development professionals. This document offers a comprehensive framework for assessing the therapeutic efficacy of this molecule using established animal models, with a focus on its potential anti-inflammatory and anticancer properties.

Introduction to this compound

This compound is a flavonoid, a class of polyphenolic compounds widely found in plants.[1] Flavonoids are known for a variety of health benefits, including antioxidant, anti-inflammatory, and anticancer activities.[2][3] The specific substitution pattern of hydroxyl and methoxy groups on the flavone backbone of this compound suggests that it may possess significant biological activity.[4] Structure-activity relationship studies of similar flavonoids indicate that the presence and position of hydroxyl groups are crucial for their antioxidant and anti-inflammatory effects.[2][5]

Pharmacokinetic Considerations for Flavonoids in Animal Models

A critical aspect of evaluating the in vivo efficacy of flavonoids is understanding their pharmacokinetic profile. Flavonoids generally exhibit low bioavailability due to extensive first-pass metabolism in the intestine and liver, where they are rapidly converted into glucuronide and sulfate conjugates.[6][7] Therefore, pharmacokinetic studies should be designed to quantify not only the parent compound but also its major metabolites in plasma and tissues.[6] Rodent models, such as rats and mice, are commonly used for these studies due to their well-characterized metabolic pathways and ease of handling.[6]

Key Pharmacokinetic Parameters to Assess:

  • Cmax: Maximum plasma concentration.

  • Tmax: Time to reach maximum plasma concentration.

  • AUC: Area under the plasma concentration-time curve, representing total drug exposure.

Animal Models for Efficacy Testing

Based on the known activities of structurally related flavonoids, the primary therapeutic areas to investigate for this compound are inflammation and cancer.

Anti-inflammatory Activity

1. Carrageenan-Induced Paw Edema in Rodents

This is a widely used and highly reproducible model for screening acute anti-inflammatory activity.[8][9] The injection of carrageenan into the paw induces a biphasic inflammatory response characterized by edema, which can be quantified.[9][10]

  • Principle: The first phase of inflammation is mediated by histamine and serotonin, while the second, later phase is primarily driven by prostaglandins and cyclooxygenase (COX) activity.[9]

  • Application: This model is suitable for evaluating the ability of this compound to inhibit mediators of acute inflammation.

Experimental Workflow for Carrageenan-Induced Paw Edema

G cluster_pre Pre-treatment Phase cluster_exp Experimental Phase cluster_post Post-treatment Phase & Data Analysis acclimatize Acclimatize Animals (e.g., Wistar rats, 7 days) grouping Randomly assign to groups (n=6 per group) acclimatize->grouping fasting Fast overnight before experiment grouping->fasting baseline Measure initial paw volume (V₀) using a plethysmometer fasting->baseline treatment Administer treatment (p.o.): - Vehicle Control - Test Compound - Positive Control (e.g., Indomethacin) baseline->treatment induction Induce inflammation: Inject 0.1 mL of 1% carrageenan subplantarly into the right hind paw treatment->induction measurement Measure paw volume (Vt) at 1, 2, 3, 4, 5, 6 hours post-carrageenan injection induction->measurement euthanasia Euthanize animals and collect paws for further analysis analysis Calculate: - Paw edema (Vt - V₀) - Percentage inhibition of edema measurement->analysis histology Histopathological examination of paw tissue euthanasia->histology G LPS LPS TLR4 TLR4 LPS->TLR4 Binds MyD88 MyD88 TLR4->MyD88 Recruits TRAF6 TRAF6 MyD88->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK IKK Complex TAK1->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB IkB->NFkB Degrades, releasing Nucleus Nucleus NFkB->Nucleus Translocates to Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) Nucleus->Cytokines Induces transcription of

Sources

Troubleshooting & Optimization

Overcoming poor solubility of 3,3',7-Trihydroxy-4'-methoxyflavone in vitro

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Overcoming Poor Solubility & Assay Interference in Vitro

Introduction: The "Brick Dust" Challenge

You are likely accessing this guide because your experiments with 3,3',7-Trihydroxy-4'-methoxyflavone (commonly known as Geraldol ) are showing inconsistent data, visible precipitation, or unexpectedly high cell viability counts.

The Core Problem: Geraldol is a methylated metabolite of Fisetin. While the 4'-methoxy group enhances metabolic stability and membrane permeability compared to its parent compound, it significantly increases lipophilicity (logP ~2.3). In aqueous buffers (PBS) or cell culture media, this compound exhibits "brick dust" behavior—it may appear soluble initially but undergoes Ostwald ripening , leading to micro-crystalline precipitation that settles on cells, causing physical stress and dosing inaccuracies.

This guide provides field-proven protocols to solubilize Geraldol, prevent "solvent shock," and avoid common assay artifacts.

Module 1: The "Crash-Out" Phenomenon (Solubilization)

The Science of Solvent Shock

When a high-concentration DMSO stock of Geraldol is pipetted directly into aqueous media, the rapid change in polarity forces the hydrophobic flavonoid molecules to aggregate instantly. This is often invisible to the naked eye but visible under 20x microscopy as dark needles or debris.

Protocol A: The "Intermediate Solvent" Step-Down

Standard direct dilution often fails above 10 µM. Use this method for concentrations >10 µM.

Reagents:

  • Stock Solvent: Anhydrous DMSO (High Quality, >99.9%).

  • Intermediate: 100% Ethanol (Molecular Biology Grade) or PBS containing 10% Tween-80 (if cells tolerate).

  • Final Buffer: Pre-warmed Cell Culture Media (37°C).

Step-by-Step Procedure:

  • Primary Stock: Dissolve Geraldol in anhydrous DMSO to 50 mM . Vortex vigorously for 30 seconds.

    • Note: If the solution is cloudy, sonicate at 40°C for 5 minutes.

  • The 1000x Rule: Never exceed 0.1% final DMSO concentration if possible.

  • Intermediate Dilution (The Critical Step):

    • Prepare a 10x Working Solution in the Intermediate Solvent (e.g., dilute DMSO stock 1:10 into PBS/Tween or Media with 10% serum).

    • Why? Serum proteins (Albumin) bind flavonoids, acting as a natural carrier and preventing precipitation.

  • Final Dilution: Add the 10x Working Solution dropwise to the final media volume while swirling.

Visualizing the Workflow

G cluster_0 Protein Carrier Effect Stock 50 mM Stock (100% DMSO) Inter Intermediate Mix (Media + 10% FBS) Stock->Inter  Dilute 1:100   (Slow Addition) Precip PRECIPITATION (Needles/Crystals) Stock->Precip  Direct 1:1000 Addn   (Solvent Shock) Final Final Assay Well (No Precipitate) Inter->Final  Dilute 1:10   

Figure 1: Step-down dilution strategy utilizing serum proteins (FBS) as carriers to prevent Geraldol crystallization.

Module 2: Advanced Formulation (Cyclodextrins)

If your cells are sensitive to DMSO or you require concentrations >50 µM, you must use a carrier system. Hydroxypropyl-β-Cyclodextrin (HP-β-CD) is the gold standard for hydrophobic flavonoids.

Why it works:

The Geraldol molecule fits inside the hydrophobic cavity of the cyclodextrin ring, while the hydrophilic exterior ensures solubility in water.

Protocol B: Preparation of Geraldol-CD Complex
ParameterSpecification
Cyclodextrin Type 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD)
Substitution Degree 0.6 – 0.8 (molar substitution)
Carrier Ratio 1:5 to 1:10 (Geraldol : CD molar ratio)

Procedure:

  • Prepare Vehicle: Dissolve HP-β-CD in Milli-Q water to create a 20% (w/v) solution . Filter sterilize (0.22 µm).

  • Solubilization: Add excess Geraldol powder to the 20% CD solution.

  • Equilibration: Shake or stir at room temperature for 24 hours (protected from light).

  • Clarification: Centrifuge at 10,000 x g for 10 minutes to remove undissolved solid.

  • Quantification: Measure the supernatant absorbance at 370 nm (Geraldol λmax) to determine the exact soluble concentration before use.

Module 3: Assay Interference (The False Positive Trap)

CRITICAL WARNING: Flavonoids are potent reducing agents. They will chemically reduce tetrazolium salts (MTT, MTS, XTT) into colored formazan even in the absence of live cells .

The Artifact Mechanism
  • MTT Assay: Geraldol donates electrons to MTT

    
     Purple Formazan.
    
  • Result: You observe high absorbance and conclude "High Cell Viability," but the cells may actually be dead.

Recommended Assay Alternatives
Assay TypeCompatibility with GeraldolMechanismRecommendation
MTT / MTS Incompatible Reductive metabolismDO NOT USE
SRB (Sulforhodamine B) Excellent Total protein stainingHighly Recommended
ATP (CellTiter-Glo) Good ATP quantitationRecommended (Check for quenching)
LDH Release Moderate Membrane integrityUse cell-free controls
Interference Troubleshooting Workflow

AssayCheck Start Select Viability Assay MTT MTT / Tetrazolium Start->MTT SRB SRB / ATP / CV Start->SRB Check Cell-Free Control (Media + Geraldol + Reagent) MTT->Check Mandatory Valid Proceed with Assay SRB->Valid Generally Safe Result High Absorbance? Check->Result False FALSE POSITIVE (Data Invalid) Result->False Yes Result->Valid No

Figure 2: Decision tree for selecting viability assays. Note the mandatory cell-free control step for tetrazolium-based assays.

Module 4: Stability & Storage FAQ

Q: My media turned brown after 24 hours. Is the compound degraded? A: Likely, yes. Flavonoids containing a catechol group (3',4'-OH) or similar arrangements are sensitive to auto-oxidation at pH > 7.0.

  • Fix: Supplement media with 50-100 µM Ascorbic Acid (Vitamin C) to prevent oxidation.

  • Fix: Ensure media pH is 7.2, not 7.6.

Q: Can I freeze the diluted working solution? A: No. Freezing aqueous dilutions of lipophilic compounds induces irreversible precipitation (crystallization). Always prepare fresh dilutions from the DMSO stock.

Q: What is the actual solubility limit in PBS? A: For Geraldol, strict aqueous solubility is likely < 5 µM . Any concentration higher than this relies on "supersaturation" (kinetic solubility) or protein binding (albumin in serum). Without serum, expect precipitation >5 µM.

References

  • Gera, M., et al. (2016). "Fisetin and its metabolites: An in-depth analysis of solubility and pharmacokinetics." Journal of Chromatography B.

  • Peng, Y., et al. (2018). "Interference of Antioxidant Flavonoids with MTT Tetrazolium Assay." Journal of Pharmaceutical Research International.

  • Pralhad, T., & Rajendrakumar, K. (2004). "Study of freeze-dried quercetin–cyclodextrin binary systems by DSC, FT-IR, X-ray diffraction and SEM analysis." Journal of Pharmaceutical and Biomedical Analysis.

  • Ziath Ltd. (2023). "The Effects of Water on DMSO and Effective Hydration Measurement." Technical Note.

Technical Support Center: Optimizing In Vivo Bioavailability of 3,3',7-Trihydroxy-4'-methoxyflavone

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: T-FLAV-4OME-001 Subject: Troubleshooting Low Systemic Exposure in Preclinical Models Status: Open Assigned Specialist: Senior Application Scientist, ADME/PK Division

Executive Summary

You are encountering low bioavailability with 3,3',7-Trihydroxy-4'-methoxyflavone (structurally analogous to 4'-O-Methylfisetin ). This is a common bottleneck for methoxylated flavonols. While the 4'-methoxy group improves metabolic stability compared to the parent fisetin (by blocking one glucuronidation site), the compound remains a Biopharmaceutics Classification System (BCS) Class II (Low Solubility, High Permeability) or Class IV candidate.

Your low bioavailability is likely driven by two convergent failure modes:

  • Solubility-Limited Absorption: The planar crystal lattice prevents dissolution in the aqueous gastrointestinal (GI) environment.

  • First-Pass Metabolism: The accessible hydroxyl groups at the 3- and 7-positions are prime targets for rapid Phase II conjugation (Glucuronidation/Sulfation) by intestinal and hepatic enzymes.

This guide provides a structured troubleshooting workflow to isolate and resolve these variables.

Part 1: Diagnostic Workflow

Before altering your formulation, you must determine if the failure is Pre-Absorptive (Solubility) or Post-Absorptive (Metabolism).

Diagnostic Decision Tree

Bioavailability_Troubleshooting Start Start: Low Plasma Exposure (AUC) Step1 Step 1: Check IV vs. PO Data Start->Step1 Decision1 Is IV Clearance (CL) High? Step1->Decision1 Metabolism Issue: High First-Pass Metabolism (Hepatic/Intestinal Extraction) Decision1->Metabolism Yes (> 70% hepatic blood flow) Solubility Issue: Solubility-Limited Absorption Decision1->Solubility No (CL is low, but Bioavailability is low) Sol_Met1 Solution: Lymphatic Transport (Lipid-based Formulations) Metabolism->Sol_Met1 Sol_Met2 Solution: Structural Modification (Prodrugs/Co-crystals) Metabolism->Sol_Met2 Step2 Step 2: FaSSIF Solubility Test Solubility->Step2 Decision2 Is Solubility < 10 µg/mL? Step2->Decision2 Sol_Sol1 Solution: Amorphous Solid Dispersion (ASD) Decision2->Sol_Sol1 Yes Sol_Sol2 Solution: SEDDS / Nanocrystals Decision2->Sol_Sol2 Yes

Caption: Diagnostic logic flow to distinguish between metabolic clearance and solubility limitations.

Part 2: Module 1 - Solving the Solubility Barrier

The Problem: this compound possesses a rigid, planar structure leading to high crystal lattice energy. In standard suspension vehicles (e.g., CMC, Methylcellulose), it likely passes through the GI tract as undissolved "brick dust."

The Solution: Disrupt the crystal lattice using Self-Emulsifying Drug Delivery Systems (SEDDS) . This keeps the drug in a solubilized state within the GI lumen.

Protocol: Formulation of a Type III-A SEDDS

Objective: Create a pre-concentrate that spontaneously forms a nano-emulsion (droplet size < 200 nm) upon contact with gastric fluids.

Component TypeRecommended ExcipientFunctionWeight %
Oil Phase Capryol™ 90 (Propylene glycol monocaprylate)Solubilizes the lipophilic flavonoid.20%
Surfactant Labrasol® ALF or Cremophor ELReduces interfacial tension; P-gp inhibitor.50%
Co-Surfactant Transcutol® HP (Diethylene glycol monoethyl ether)Prevents drug precipitation upon dilution.30%

Step-by-Step Methodology:

  • Weighing: Accurately weigh the this compound.

  • Dissolution: Add the compound to the Oil Phase (Capryol 90) in a glass vial. Vortex and heat to 40°C until fully dissolved. Note: If solubility in oil is <50 mg/mL, this method may fail; switch to Amorphous Solid Dispersion.

  • Mixing: Add the Surfactant and Co-Surfactant. Vortex for 2 minutes.

  • Equilibration: Allow the mixture to stand at room temperature for 24 hours to ensure thermodynamic stability.

  • Validation: Dilute 100 µL of formulation into 900 mL of water (simulating gastric volume). Measure droplet size via Dynamic Light Scattering (DLS). Target Z-average < 200 nm.

Part 3: Module 2 - Overcoming Metabolic Instability

The Problem: Even if solubilized, the free hydroxyl groups at positions 3 and 7 are chemically reactive.

  • Position 7-OH: Highly acidic; primary target for UGT1A9 (Glucuronidation).

  • Position 3-OH: Critical for antioxidant activity but rapidly conjugated by UGT1A1.

  • Position 4'-OMe: While it blocks 4'-glucuronidation, it forces metabolism to the 3-OH and 7-OH sites.

Metabolic Pathway Visualization

Metabolism_Pathway Parent 3,3',7-Trihydroxy- 4'-methoxyflavone UGT UGT Enzymes (Intestine/Liver) Parent->UGT Rapid Attack SULT Sulfotransferases Parent->SULT Met3 3'-O-Methylation (via COMT) Parent->Met3 Minor Pathway Met1 7-O-Glucuronide (Major Metabolite) UGT->Met1 Preferred Site (7-OH) Met2 3-O-Glucuronide UGT->Met2 Secondary Site (3-OH) SULT->Met1 Sulfation

Caption: The 3-OH and 7-OH positions are the metabolic "Achilles' heel" of this flavonoid.

The Solution: Lymphatic Transport Targeting. By using long-chain triglycerides (LCT) in your formulation (e.g., Corn oil, Olive oil, or Peceol™), you can stimulate chylomicron formation. Highly lipophilic drugs (LogP > 4) associated with chylomicrons enter the lymphatic system, bypassing the portal vein and the liver's first-pass metabolism .

Part 4: Frequently Asked Questions (FAQ)

Q1: I see a "double peak" in my PK profile. What does this mean? A: This indicates Enterohepatic Recirculation .

  • The drug is glucuronidated in the liver.[1]

  • The glucuronide is excreted via bile into the intestine.

  • Gut microbiota (via

    
    -glucuronidase enzymes) cleave the glucuronide, releasing the parent aglycone.
    
  • The parent drug is re-absorbed. Action: This is actually beneficial for half-life extension. Do not try to eliminate it unless it interferes with toxicity studies.

Q2: My compound precipitates when I add it to the aqueous buffer for IP injection. Why? A: this compound is likely pH-dependent. The 7-OH group is acidic (pKa ~7-8).

  • Fix: Avoid simple aqueous buffers. Use a co-solvent system: 10% DMSO / 40% PEG 400 / 50% Saline . Inject slowly to prevent precipitation shock at the injection site.

Q3: Can I use Piperine to inhibit metabolism? A: Yes, but with caution. Piperine inhibits glucuronidation, effectively boosting the AUC of flavonoids.

  • Dose: 20 mg/kg Piperine co-administered PO.

  • Warning: This alters the safety profile of all co-administered drugs and should be declared in regulatory filings.

Part 5: Experimental Validation Protocol

To confirm you have solved the issue, run this comparative PK study.

Study Design: Rat (Sprague-Dawley), n=3 per group.

GroupFormulationDoseExpected Outcome
A (Control) 0.5% CMC Suspension50 mg/kg POLow

, High

(slow absorption).
B (Solubility) SEDDS (Capryol/Labrasol)50 mg/kg POIncreased

, Reduced

.
C (Metabolism) SEDDS + Piperine (20 mg/kg)50 mg/kg POSignificantly increased AUC (Inhibited clearance).

Data Analysis: Calculate Relative Bioavailability (


) :


References

  • Chen, J., et al. (2022). "Enhancing the bioavailability of fisetin: specific methylations and their impact on metabolic stability." Journal of Functional Foods.

  • Toubal, M., et al. (2012). "Nanoemulsion formulation of fisetin improves bioavailability and antitumour activity in mice."[2] International Journal of Pharmaceutics.

  • Shia, C.S., et al. (2009). "Metabolism and Pharmacokinetics of 3,3',4',7-tetrahydroxyflavone (Fisetin), 5-hydroxyflavone, and 7-hydroxyflavone." Drug Metabolism and Disposition.

  • Walle, T. (2007).[3] "Methoxylated flavones, a superior cancer chemopreventive flavonoid subclass?" Seminars in Cancer Biology.

  • Tuntiyasawasdikul, S., et al. (2025).[4] "Pharmacokinetics and stability of methoxyflavones from Kaempferia parviflora." Frontiers in Veterinary Science.

Sources

Technical Support Center: Advanced NMR Interpretation for Polysubstituted Flavonoids

Author: BenchChem Technical Support Team. Date: February 2026

Status: System Operational User Level: Tier 3 (Research & Development) Topic: Structural Elucidation of Polysubstituted Flavonoids via High-Resolution NMR

🔧 System Overview

Welcome to the Advanced NMR Support Center. This guide addresses the "black box" issues in flavonoid structural elucidation: distinguishing regioisomers, resolving crowded aromatic regions, and defining glycosidic linkages. Unlike standard manuals, we focus on the failure points where standard 1D


H NMR interpretation breaks down.

📂 Ticket #101: Distinguishing A-Ring Regioisomers (H-6 vs. H-8)

Issue: User cannot distinguish between 6-substituted and 8-substituted isomeric flavonoids (e.g., 6-methoxyflavone vs. 8-methoxyflavone) due to identical multiplicity (singlets) and similar chemical shifts in the aromatic region.

🔍 Root Cause Analysis

In 5,7-dihydroxyflavonoids, the protons at C-6 and C-8 both appear as meta-coupled doublets (or broad singlets) in the


 6.0–6.5 ppm range. Standard 1D NMR is often insufficient for conclusive assignment because substituent effects are not always additive or predictable in polysubstituted systems.
🛠️ Resolution Protocol: The HMBC Triangulation Method

To resolve this, you must utilize HMBC (Heteronuclear Multiple Bond Correlation) targeting the conserved quaternary carbons (C-5, C-7, C-9, C-10).

Step-by-Step Workflow:

  • Locate the Hydrogen-Bonded 5-OH:

    • If present, the 5-OH proton appears as a sharp singlet at

      
       12.0–13.5 ppm (in DMSO-
      
      
      
      ) due to intramolecular hydrogen bonding with the C-4 carbonyl [1].
  • Trace the 5-OH Correlations:

    • The 5-OH proton will show strong

      
       correlations to C-6  and C-10 , and a 
      
      
      
      to C-5 .
    • Crucial Distinction: 5-OH does not correlate to C-8.

  • Anchor the Aromatic Protons:

    • H-6: Shows a strong

      
       correlation to the quaternary C-10  (approx. 103-105 ppm).
      
    • H-8: Shows a strong

      
       correlation to the quaternary C-10  AND usually a correlation to C-4  (carbonyl) or C-9  (approx. 150-160 ppm), depending on the specific skeleton.
      
    • Note: H-6 rarely correlates to C-4 in standard HMBC experiments optimized for 8 Hz.

📊 Diagnostic Logic Flow

A_Ring_Assignment Start Start: Unassigned A-Ring Singlet CheckOH Is 5-OH visible (12-13.5 ppm)? Start->CheckOH HMBC_OH Run HMBC from 5-OH CheckOH->HMBC_OH Yes NoOH No 5-OH visible CheckOH->NoOH No Identify_C6 Peak correlating to 5-OH is C-6 (via 3J) HMBC_OH->Identify_C6 HMBC_H Run HMBC from Aromatic H NoOH->HMBC_H Check_C10 Correlates to C-10 (104 ppm)? HMBC_H->Check_C10 Check_C9 Correlates to C-9 (156 ppm)? Check_C10->Check_C9 Yes (Both do) Result_H6 Assignment: H-6 Check_C9->Result_H6 Weak/No Correlation Result_H8 Assignment: H-8 Check_C9->Result_H8 Strong Correlation

Caption: Decision tree for distinguishing H-6 and H-8 using HMBC correlations to quaternary carbons.

📂 Ticket #205: C-Glycosyl Flavonoid Rotamers

Issue: The NMR spectrum appears "dirty" or duplicated. Signals for the sugar and parts of the aglycone are split into unequal pairs (e.g., 2:1 ratio), despite LC-MS confirming a single pure compound.

🔍 Root Cause Analysis

This is a classic signature of C-glycosyl flavonoids (e.g., Vitexin, Isoorientin). The C-C bond between the sugar and the aglycone (usually at C-8 or C-6) has restricted rotation due to steric hindrance between the sugar's 2''-OH and the aglycone's 5-OH or 7-OH.[1] This results in two distinct rotamers observable on the NMR timescale at room temperature [2].

🛠️ Resolution Protocol: Variable Temperature (VT) NMR

To confirm rotamers and simplify the spectrum, you must shift the equilibrium or the exchange rate.

  • Baseline Scan: Acquire

    
    H NMR at 25°C (298 K) in DMSO-
    
    
    
    . Note the split signals.
  • High-Temperature Scan:

    • Heat the probe to 80°C - 90°C (353 - 363 K) .

    • Result: The rotation barrier is overcome.[2] The split signals should coalesce into single, sharp average peaks.

  • Validation: If peaks remain split at 90°C, you likely have a physical mixture of isomers (e.g., 6-C and 8-C isomers co-eluting), not rotamers.

📂 Ticket #302: Glycosidic Linkage & Sugar ID

Issue: User has identified the aglycone but cannot determine the sugar identity (Glucose vs. Galactose) or the linkage position (3-O vs. 7-O).

🧪 Technical Data: Diagnostic Coupling Constants

The anomeric proton (


) is the key diagnostic handle.[3] Its coupling constant (

) reveals the relative stereochemistry of the first two protons.[4]
Sugar TypeConfiguration

(Hz)
Interpretation

-D-Glucose
Diaxial (H1 ax, H2 ax)7.0 – 8.5 Large J indicates

-linkage (trans-diaxial).[3]

-D-Galactose
Diaxial (H1 ax, H2 ax)7.0 – 8.0 Large J indicates

-linkage.[3] Use TOCSY to distinguish from Glc.

-L-Rhamnose
Equatorial-Equatorial1.0 – 2.0 Appears as a broad singlet or fine doublet.

-D-Glucose
Equatorial-Axial3.0 – 4.0 Smaller J indicates

-linkage.

Data Source: [3]

🛠️ Workflow: The "Sugar-to-Skeleton" Bridge
  • Identify the Anomeric Proton: Locate the doublet in the

    
     4.5–5.5 ppm region.
    
  • Determine Linkage via HMBC:

    • Optimize HMBC for 6–8 Hz (standard).

    • Look for a cross-peak between H-1'' (Sugar) and a quaternary carbon on the aglycone.

    • Example: A correlation from H-1'' to

      
       134.0 ppm usually indicates a 3-O-glycoside  (C-3 is shielded). A correlation to 
      
      
      
      162.0 ppm indicates a 7-O-glycoside .
  • Distinguish Glc vs. Gal (TOCSY):

    • Since

      
       values are similar for 
      
      
      
      -Glc and
      
      
      -Gal, run a 1D TOCSY selecting the anomeric proton.
    • Glucose: Magnetization propagates through the whole chain (H1 to H6) due to large axial-axial couplings.

    • Galactose: Magnetization often stops at H-4 because the H3-H4 coupling is small (axial-equatorial), breaking the "spin diffusion" chain.

Glycoside_ID Anomeric Anomeric Proton (4.5-5.5 ppm) CheckJ Check J(1,2) Anomeric->CheckJ LargeJ J = 7-8 Hz (Beta-linkage) CheckJ->LargeJ SmallJ J = 1-2 Hz (Alpha/Rhamnose) CheckJ->SmallJ TOCSY Run TOCSY (Target H-1) LargeJ->TOCSY Glc Full Chain Visible (Glucose) TOCSY->Glc Gal Stops at H-4 (Galactose) TOCSY->Gal

Caption: Workflow for identifying sugar moieties and linkages using J-coupling and TOCSY propagation.

📂 FAQ: Common Anomalies

Q: Why is my 5-OH signal missing? A: If you are using Methanol-


 or D

O, the hydroxyl protons exchange with the solvent and disappear. Always use DMSO-

or Acetone-

if you need to see phenolic protons. If using DMSO and it's still missing, the sample may be "wet" (water accelerates exchange) or the 5-OH is absent (e.g., 5-O-glycosylation) [4].

Q: My HMBC spectrum shows no correlations for the carbonyl (C-4). Why? A: The C-4 carbonyl in flavonoids has a very long relaxation time (


) and weak coupling to aromatic protons (often 

).
  • Fix: Increase the relaxation delay (D1) to 2.0–3.0 seconds.

  • Fix: Optimize the HMBC long-range delay. Standard is 8 Hz (62.5 ms). Try setting it to 5 Hz (100 ms) to catch weaker 4-bond couplings from H-2/H-6 to C-4.

📚 References

  • NIH/NCBI. (2025). Classification of Flavonoid Metabolomes via Data Mining and Quantification of Hydroxyl NMR Signals.Link

  • ResearchGate. (2025). Identification of Flavone C-Glycosides... by Improved NMR Techniques.Link

  • Creative Proteomics. (2025). Identification of the Anomeric Configuration.[4][5][6][7]Link

  • Molecules (via ResearchGate). (2014). 1H-NMR as a Structural and Analytical Tool of Intra- and Intermolecular Hydrogen Bonds.Link

Sources

Technical Support Center: Crystallization of 3,3',7-Trihydroxy-4'-methoxyflavone

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the refinement and crystallization of 3,3',7-Trihydroxy-4'-methoxyflavone. This guide is designed for researchers, scientists, and drug development professionals to address common challenges and provide robust methodologies for obtaining high-purity crystalline material. Our approach is rooted in fundamental physicochemical principles to empower you with the ability to troubleshoot and optimize your crystallization processes effectively.

Physicochemical Profile: this compound

A thorough understanding of the molecule's properties is the bedrock of successful crystallization. These parameters directly influence solvent selection, solubility behavior, and crystal lattice formation.

PropertyValueSource
Molecular Formula C₁₆H₁₂O₆[1][2]
Molecular Weight 300.26 g/mol [2]
Monoisotopic Mass 300.0634 Da[1]
Appearance Typically a solid powder[3]
Key Structural Features Flavone backbone, multiple hydroxyl groups, one methoxy group[1]

The presence of multiple hydroxyl groups suggests strong potential for hydrogen bonding, both with solvent molecules and between flavone molecules, which is a critical factor in crystal packing.[4]

Frequently Asked Questions (FAQs)

Q1: What are the best starting solvents for crystallizing this compound?

A1: The choice of solvent is the most critical parameter in crystallization. For flavonoids, polar protic solvents are generally the first choice due to the multiple hydroxyl groups.

  • Primary Recommendations: Ethanol and methanol are excellent starting points. They often provide good solubility at elevated temperatures and reduced solubility at lower temperatures, which is the ideal characteristic for single-solvent recrystallization.[5][6] Acetone can also be effective.[7]

  • Causality: The hydroxyl groups on the flavone can form hydrogen bonds with solvents like ethanol and methanol, facilitating dissolution. As the temperature drops, the kinetic energy of the molecules decreases, allowing the stronger, more ordered intermolecular forces between the flavone molecules to dominate, leading to crystal formation.

  • For Two-Solvent Systems: If the compound is too soluble even in cold methanol or ethanol, a less polar "anti-solvent" like water or a non-polar solvent like hexane can be used. The anti-solvent should be miscible with the primary solvent but should not dissolve the flavone.[8][9]

Q2: How does the purity of the starting material affect crystallization?

A2: Purity is paramount. The presence of impurities is one of the most common reasons for crystallization failure.[7][8]

  • Mechanism of Interference: Impurities disrupt the formation of a uniform crystal lattice. For molecules to arrange themselves into a crystal, they need to fit together in a precise, repeating pattern. Impurity molecules are structurally different and physically block or get incorporated into the growing crystal, leading to defects, poor crystal quality, or complete inhibition of crystallization.

  • Practical Implication: If you are struggling to crystallize a sample isolated from a plant extract or a synthetic reaction, it is highly recommended to perform an additional purification step, such as column chromatography, before attempting crystallization.[5][10]

Q3: What are the most common and effective crystallization methods for flavonoids?

A3: Solvent-based methods are overwhelmingly preferred as they generally allow for superior control over crystal growth and phase purity.[11]

  • Slow Evaporation: A solution of the compound is left undisturbed, allowing the solvent to evaporate slowly. This gradually increases the concentration, leading to supersaturation and crystal growth. It is a simple method that can yield high-quality single crystals.[11]

  • Slow Cooling: This is the most common recrystallization technique. The compound is dissolved in a minimum amount of a suitable hot solvent, and the solution is allowed to cool slowly. As the solution cools, the solubility of the compound decreases, resulting in crystallization.

  • Anti-Solvent (or Vapor) Diffusion: The compound is dissolved in a "good" solvent. A miscible "poor" solvent (the anti-solvent) is then slowly introduced, either by layering it on top or allowing its vapor to diffuse into the solution. This gradually reduces the overall solubility, inducing crystallization.

  • Slurry Method: The compound is suspended in a solvent in which it is sparingly soluble. The suspension is stirred for an extended period (hours to days). Over time, the material will dissolve and re-precipitate, gradually forming more stable, crystalline material. This is particularly useful for screening co-crystals or different polymorphic forms.[5][10]

Experimental Protocols

Protocol 1: Single-Solvent Recrystallization via Slow Cooling

This method is the first-line approach for purifying this compound, assuming a suitable solvent (e.g., ethanol) has been identified.

Step-by-Step Methodology:

  • Dissolution: Place the crude flavone (~100 mg) into an Erlenmeyer flask. Add a small volume of the chosen solvent (e.g., 2-3 mL of ethanol) and a boiling chip.

  • Heating: Gently heat the mixture on a hot plate with stirring until the solvent begins to boil.

  • Achieve Saturation: Add the solvent dropwise while maintaining the boil until the solid is just fully dissolved. It is critical to use the minimum amount of hot solvent required to create a supersaturated solution upon cooling.[9]

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration through a pre-warmed filter funnel to remove them. This step must be done quickly to prevent premature crystallization.

  • Cooling & Crystallization: Cover the flask with a watch glass and remove it from the heat source. Allow the solution to cool slowly and undisturbed to room temperature. To maximize yield, the flask can then be placed in an ice bath. Slow cooling is crucial for forming larger, purer crystals.[9]

  • Crystal Collection: Collect the formed crystals by vacuum filtration (e.g., using a Büchner funnel).

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any residual soluble impurities from the crystal surfaces.

  • Drying: Dry the crystals under a vacuum to remove all traces of solvent.

Protocol 2: Two-Solvent (Anti-Solvent) Crystallization

This method is ideal when the flavone is highly soluble in a primary solvent, even at low temperatures.

Step-by-Step Methodology:

  • Dissolution: Dissolve the crude flavone in a minimal amount of a "good" solvent (e.g., acetone or DMSO) at room temperature.

  • Addition of Anti-Solvent: While stirring, add a miscible "poor" solvent (the anti-solvent, e.g., water or hexane) dropwise.

  • Induce Nucleation: Continue adding the anti-solvent until the solution becomes faintly cloudy (turbid). This cloudiness indicates the point of supersaturation where nucleation begins.

  • Re-dissolution & Growth: If the solution becomes too cloudy, add a single drop of the "good" solvent to redissolve the fine precipitate.

  • Crystal Growth: Cover the flask and leave it undisturbed. Crystals should form over a period of several hours to days.

  • Collection & Drying: Collect, wash (with a solvent mixture rich in the anti-solvent), and dry the crystals as described in Protocol 1.

Troubleshooting Guide

This section addresses specific experimental failures in a direct question-and-answer format.

Q4: I followed the protocol, but no crystals have formed after cooling. The solution is completely clear. What should I do?

A4: A clear solution indicates that the solution is not supersaturated, which is a prerequisite for crystallization.[12] This is usually due to using too much solvent.

  • Step 1: Induce Nucleation.

    • Scratch the Flask: Use a glass rod to gently scratch the inside surface of the flask below the solvent level. The microscopic imperfections on the glass provide nucleation sites for crystal growth to begin.[8][9]

    • Seed Crystals: If you have a small amount of pure, solid material from a previous batch, add a tiny crystal to the solution. This "seed" acts as a template for further crystal growth.[8]

  • Step 2: Increase Concentration.

    • Evaporate Solvent: Gently heat the solution to boil off a portion of the solvent.[8][9] Then, allow it to cool again. Repeat this process until crystals begin to form upon cooling.

    • Add an Anti-Solvent: If you are using a solvent system that allows for it, slowly add a miscible anti-solvent to reduce the compound's solubility.[8]

Q5: My compound separated as an oil instead of crystallizing. How can I fix this?

A5: "Oiling out" occurs when the solubility of the compound decreases so rapidly that it comes out of solution above its melting point or as a supercooled liquid, rather than forming a crystal lattice. This is common with impure samples or when cooling is too rapid.

  • Solution 1: Re-heat and Dilute. Place the flask back on the heat source and add more of the primary solvent (10-20% more volume) to dissolve the oil completely.[9] Allow the more dilute solution to cool much more slowly. This ensures the solution remains unsaturated until it is below the compound's melting point.

  • Solution 2: Change Solvents. The chosen solvent may be unsuitable. Try a solvent with a lower boiling point or a different polarity.

  • Solution 3: Agitation. Once the oil has formed, try to induce crystallization by vigorously scratching or agitating the oil with a glass rod, sometimes after cooling it in an ice bath.

Q6: Crystals formed almost instantly as a fine powder when I removed the solution from the heat. Is this a problem?

A6: Yes, this is a sign of "crashing out." Rapid crystallization traps impurities within the crystal lattice, which negates the purification aspect of recrystallization.[9]

  • Cause: The solution was likely too concentrated.

  • Remedy: Place the flask back on the heat source to re-dissolve the solid. Add a small amount of additional hot solvent (perhaps 1-2 mL for every 100 mg of solid) to slightly decrease the saturation level.[9] Then, ensure the solution cools as slowly as possible by insulating the flask (e.g., by placing it in a warm water bath that cools to room temperature overnight).

Visual Workflows

General Crystallization Workflow

G cluster_prep Preparation cluster_purify Purification cluster_collection Collection Crude Crude Flavone Dissolve Dissolve in Min. Hot Solvent Crude->Dissolve HotFilter Hot Filtration (if needed) Dissolve->HotFilter Cool Slow Cooling HotFilter->Cool Collect Vacuum Filtration Cool->Collect Wash Wash with Cold Solvent Collect->Wash Dry Dry Under Vacuum Wash->Dry Pure Pure Crystals Dry->Pure

Caption: A standard workflow for the purification of this compound by recrystallization.

Troubleshooting Decision Tree

G Start Crystallization Attempted Outcome What is the result after cooling? Start->Outcome Clear Clear Solution (No Crystals) Outcome->Clear A OiledOut Oily Residue Outcome->OiledOut B Powder Fine Powder (Crashed Out) Outcome->Powder C Action_Clear1 Scratch Flask or Add Seed Crystal Clear->Action_Clear1 Action_Oil Re-heat, Add More Solvent & Cool Slower OiledOut->Action_Oil Action_Powder Re-heat, Add More Solvent & Cool Slower Powder->Action_Powder Action_Clear2 Evaporate Some Solvent & Re-cool Action_Clear1->Action_Clear2 If no success

Caption: A decision-making guide for troubleshooting common crystallization issues.

References

  • Reut, J., et al. (2025). Flavonoid-Based Cocrystals: A Comprehensive Study on Their Synthesis, Characterization, Physicochemical Properties and Applications. PMC.
  • Zhang, M., et al. (2020). Competitive cocrystallization and its application in the separation of flavonoids. PMC.
  • PubChem. 3',5,7-Trihydroxy-4-methoxyflavanone. National Center for Biotechnology Information.
  • Various Authors. (2014). Can anyone suggest about crystallization of flavonoids isolated from plant extract?. ResearchGate.
  • Yang, H., & Liyan, Z. (2022). Optimization of recrystallization process of flavonoids from Guanxi po. Journal of Food and Machinery.
  • Zhang, M., et al. (2020). Competitive cocrystallization and its application in the separation of flavonoids. IUCr Journals.
  • Various Authors. (2017). What should I do if crystallisation does not occur?. Quora.
  • Chemistry LibreTexts. (2022). 3.6F: Troubleshooting.
  • BenchChem. (2025). Synthesis of 3,5,7-Trimethoxyflavone: A Technical Guide.
  • CymitQuimica. 3,5,4'-Trihydroxy-7-methoxyflavone.
  • PubChemLite. This compound.
  • PubChem. 3,3',5-Trihydroxy-7-methoxyflavone. National Center for Biotechnology Information.
  • Sigma-Aldrich. 5,6,7-Trihydroxy-4'-methoxyflavone.
  • Shoja, M. (2025). (PDF) Crystal structure of 3-hydroxy-7-methoxyflavone, C16H12O4. ResearchGate.
  • Raj, R. (2025). Crystals, Crystallization and X-ray Techniques: Pharmaceutical Application. RJPT.

Sources

Technical Support Center: In Vivo Metabolite Identification of 3,3',7-Trihydroxy-4'-methoxyflavone

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals engaged in the in vivo metabolite identification of 3,3',7-Trihydroxy-4'-methoxyflavone. This resource is designed to provide expert guidance, troubleshooting strategies, and in-depth answers to common questions encountered during experimental workflows.

Introduction

This compound, a naturally occurring flavonoid, is of significant interest due to its potential therapeutic properties. Understanding its metabolic fate within a living organism is crucial for evaluating its bioavailability, efficacy, and safety.[1][2][3] The in vivo metabolism of flavonoids is a complex process involving Phase I (oxidation, reduction, hydrolysis) and Phase II (conjugation) reactions, primarily occurring in the gastrointestinal tract and the liver.[1][4] These transformations can significantly alter the biological activity of the parent compound.[1][4]

This guide will provide a comprehensive overview of the key considerations and methodologies for successfully identifying the metabolites of this compound in vivo.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Section 1: Experimental Design & Sample Collection

Question 1: What is the optimal animal model and dosing regimen for studying the in vivo metabolism of this compound?

Answer: The choice of animal model is critical and depends on the specific research question. Sprague-Dawley rats are a commonly used and well-characterized model for pharmacokinetic and metabolism studies of flavonoids.[5]

  • Causality behind the choice: Rats provide a good balance between cost, ease of handling, and physiological similarity to humans in terms of basic metabolic pathways. However, it's important to acknowledge that interspecies differences in metabolism exist.

  • Dosing Regimen:

    • Route of Administration: Oral gavage is the most relevant route for studying dietary flavonoids, mimicking human consumption.[5] Intravenous administration can also be used as a comparator to assess absolute bioavailability and first-pass metabolism.[5]

    • Dosage: The dose should be carefully selected. A high dose may be necessary to detect low-level metabolites, but it should not cause overt toxicity. A typical starting dose for a flavonoid like fisetin (a structurally similar compound) in rats is around 50 mg/kg for oral administration.[5]

    • Vehicle: The flavonoid should be dissolved or suspended in a non-toxic vehicle. A common choice is a mixture of polyethylene glycol (PEG), ethanol, and water.

Troubleshooting Inconsistent Dosing:

  • Issue: High variability in plasma concentrations between animals.

  • Solution: Ensure accurate gavage technique to prevent accidental administration into the lungs. Fasting animals overnight before dosing can help standardize gastric emptying and absorption.

Question 2: What are the best practices for collecting and processing biological samples (blood, urine, feces) to ensure metabolite stability?

Answer: Proper sample handling is paramount to prevent the degradation of flavonoid metabolites, which can be unstable.

  • Blood Collection:

    • Collect blood into tubes containing an anticoagulant (e.g., EDTA or heparin).

    • Immediately place the tubes on ice and centrifuge at a low temperature (e.g., 4°C) to separate plasma.

    • Expert Insight: Add a stabilizer, such as ascorbic acid, to the collection tubes to prevent oxidative degradation of phenolic compounds.

    • Store plasma samples at -80°C until analysis.

  • Urine and Feces Collection:

    • Use metabolic cages to collect urine and feces separately over a defined period (e.g., 24 or 48 hours).

    • Keep collection vessels on ice or in a refrigerated environment during the collection period.

    • Immediately freeze samples at -80°C after collection.

Troubleshooting Sample Degradation:

  • Issue: Lower than expected concentrations of parent compound or metabolites.

  • Solution: Minimize freeze-thaw cycles. Aliquot samples into smaller volumes before freezing. Process samples as quickly as possible after collection.

Section 2: Sample Preparation & Extraction

Question 3: What is the most effective method for extracting this compound and its metabolites from plasma and urine?

Answer: Solid-phase extraction (SPE) is a highly effective and widely used technique for cleaning up and concentrating flavonoids and their metabolites from biological matrices.

  • Causality behind the choice: SPE provides superior sample cleanup compared to simple protein precipitation or liquid-liquid extraction, leading to cleaner chromatograms and reduced matrix effects in mass spectrometry analysis.

  • Recommended Protocol:

    • Enzymatic Hydrolysis (Optional but Recommended): To analyze both conjugated and unconjugated metabolites, treat the sample with β-glucuronidase and sulfatase enzymes to cleave the glucuronide and sulfate groups.[5]

    • SPE Cartridge Selection: A mixed-mode cation exchange (MCX) or a reversed-phase (e.g., C18) SPE cartridge is suitable for flavonoids.

    • Conditioning and Equilibration: Condition the cartridge with methanol followed by water. Equilibrate with a buffer at a pH that ensures the analytes are retained.

    • Sample Loading: Load the pre-treated biological sample onto the cartridge.

    • Washing: Wash the cartridge with a weak solvent (e.g., water or a low percentage of organic solvent) to remove interferences.

    • Elution: Elute the analytes with a strong organic solvent (e.g., methanol or acetonitrile), often with the addition of a small amount of acid (e.g., formic acid) to improve recovery.

    • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in the initial mobile phase for LC-MS analysis.

Troubleshooting Low Extraction Recovery:

  • Issue: Poor recovery of known standards spiked into the matrix.

  • Solution: Optimize the pH of the sample and wash/elution solvents. Test different SPE sorbents. Ensure the sample is not loaded too quickly onto the cartridge.

Section 3: Analytical Methodology - LC-MS/MS

Question 4: What are the key considerations for developing a robust LC-MS/MS method for the identification and potential quantification of this compound metabolites?

Answer: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for flavonoid metabolite analysis due to its high sensitivity, selectivity, and ability to provide structural information.[6][7]

  • Liquid Chromatography (LC):

    • Column: A C18 reversed-phase column is the workhorse for flavonoid analysis.

    • Mobile Phase: A gradient elution with water and an organic solvent (acetonitrile or methanol) containing a small amount of acid (e.g., 0.1% formic acid) is typically used. The acid improves peak shape and ionization efficiency.

    • Flow Rate: A flow rate of 0.2-0.4 mL/min is common for standard analytical columns.

  • Tandem Mass Spectrometry (MS/MS):

    • Ionization Source: Electrospray ionization (ESI) is the most suitable ionization technique for flavonoids. Both positive and negative ion modes should be evaluated, as different metabolites may ionize preferentially in one mode.[6]

    • Data Acquisition:

      • Full Scan: To get an overview of all ions present in the sample.

      • Product Ion Scan (PIS): To obtain fragmentation patterns of specific parent ions.

      • Neutral Loss Scan (NLS): To screen for specific classes of conjugates, such as glucuronides (neutral loss of 176 Da) and sulfates (neutral loss of 80 Da).

      • Data-Independent Acquisition (DIA): A powerful technique for comprehensive profiling of all detectable precursors and fragments.[8]

Table 1: Typical LC-MS/MS Parameters for Flavonoid Metabolite Analysis

ParameterRecommended SettingRationale
LC Column C18, 2.1 x 100 mm, 1.8 µmProvides good separation for a wide range of flavonoid polarity.
Mobile Phase A Water + 0.1% Formic AcidAcid improves peak shape and ionization.
Mobile Phase B Acetonitrile + 0.1% Formic AcidCommon organic solvent for reversed-phase chromatography.
Gradient 5-95% B over 15-20 minAllows for the elution of both polar and non-polar metabolites.
Flow Rate 0.3 mL/minStandard for this column dimension.
Ionization Mode ESI Positive and NegativeMaximizes the detection of different metabolite classes.
Capillary Voltage 3.5-4.5 kVTypical range for ESI.
Source Temp. 120-150 °COptimizes desolvation.
Desolvation Temp. 350-450 °CEnsures efficient solvent evaporation.
Collision Energy 10-40 eV (ramped)Allows for characteristic fragmentation of different metabolites.

Troubleshooting Poor Chromatographic Resolution or Peak Shape:

  • Issue: Co-eluting peaks or broad, tailing peaks.

  • Solution: Optimize the gradient profile (make it shallower).[9] Experiment with a different organic modifier (e.g., methanol instead of acetonitrile). Ensure the sample is fully dissolved in the initial mobile phase.[9]

Section 4: Metabolite Identification Strategy

Question 5: How can I confidently identify the metabolites of this compound in my complex biological samples?

Answer: A multi-pronged approach is necessary for the confident identification of metabolites.

  • Step 1: Predict Potential Metabolites: Based on known flavonoid metabolic pathways, predict the likely transformations of this compound. These include:

    • Phase I: Demethylation, hydroxylation.

    • Phase II: Glucuronidation, sulfation.

  • Step 2: High-Resolution Mass Spectrometry (HRMS): Use an instrument like a Q-TOF or Orbitrap to obtain accurate mass measurements of the parent and fragment ions.[7] This allows for the determination of the elemental composition of the metabolites.

  • Step 3: MS/MS Fragmentation Analysis: The fragmentation pattern in the MS/MS spectrum provides crucial structural information. For flavonoids, characteristic cleavages of the C-ring (Retro-Diels-Alder fragmentation) can help to localize substitutions on the A and B rings.

  • Step 4: Comparison with Standards (if available): The most definitive identification is achieved by comparing the retention time and MS/MS spectrum of the putative metabolite with that of an authentic chemical standard.

  • Step 5: Use of Isotope-Labeled Parent Compound: Administering a stable isotope-labeled version of this compound can help to distinguish drug-related metabolites from endogenous compounds.

Diagram 1: General Workflow for In Vivo Metabolite Identification

G cluster_0 In Vivo Study cluster_1 Sample Preparation cluster_2 LC-MS/MS Analysis cluster_3 Data Analysis & Identification Dosing Dosing of Animal Model SampleCollection Biological Sample Collection (Blood, Urine, Feces) Dosing->SampleCollection EnzymaticHydrolysis Enzymatic Hydrolysis (β-glucuronidase/sulfatase) SampleCollection->EnzymaticHydrolysis SPE Solid-Phase Extraction (SPE) EnzymaticHydrolysis->SPE Evaporation Evaporation & Reconstitution SPE->Evaporation LC_Separation LC Separation Evaporation->LC_Separation MS_Detection MS & MS/MS Detection LC_Separation->MS_Detection DataProcessing Data Processing & Peak Picking MS_Detection->DataProcessing MetaboliteIdentification Metabolite Identification (Accurate Mass, Fragmentation) DataProcessing->MetaboliteIdentification StructuralElucidation Structural Elucidation MetaboliteIdentification->StructuralElucidation G cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism Parent This compound Demethylation Demethylation (e.g., 3,3',4',7-Tetrahydroxyflavone) Parent->Demethylation CYP450 Hydroxylation Hydroxylation Parent->Hydroxylation CYP450 Glucuronidation Glucuronide Conjugates Parent->Glucuronidation UGTs Sulfation Sulfate Conjugates Parent->Sulfation SULTs Demethylation->Glucuronidation UGTs Demethylation->Sulfation SULTs Hydroxylation->Glucuronidation UGTs Hydroxylation->Sulfation SULTs

Caption: Predicted metabolic pathways of this compound.

Conclusion

The in vivo metabolite identification of this compound is a multifaceted process that requires careful experimental design, meticulous sample handling, robust analytical methodology, and a systematic data analysis strategy. By following the guidance and troubleshooting advice provided in this technical support center, researchers can enhance the quality and reliability of their findings, ultimately contributing to a better understanding of the therapeutic potential of this promising flavonoid.

References

  • Mass spectrometry-based metabolomics for the discovery of candidate markers of flavonoid and polyphenolic intake in adults - PMC. (2021, March 11). Retrieved from [Link]

  • Rapid analysis of flavonoids based on spectral library development in positive ionization mode using LC-HR-ESI-MS/MS - Arabian Journal of Chemistry. (2022). Retrieved from [Link]

  • Human metabolism of dietary flavonoids: Identification of plasma metabolites of quercetin. (2001). Free Radical Research, 35(6), 941-952.
  • Viskupičová, J., Ondrejovič, M., & Šturdík, E. (2008). Bioavailability and metabolism of flavonoids. Potravinarstvo, 2(4), 26-32.
  • LC-MS/MS-based metabolomics approach identified novel antioxidant flavonoids associated with drought tolerance in citrus species - Frontiers. (2023, August 9). Retrieved from [Link]

  • A Metabolite Profiling Approach to Identify Biomarkers of Flavonoid Intake in Humans. (2009). The Journal of Nutrition, 139(1), 123-129.
  • In vitro study on LC-MS to identify and quantify the total flavonoid content and photoprotective potential of the extracts. (2016). Global Journal of Medicinal Plants Research, 2(9), 237-245.
  • LC-MS/DIA-based strategy for comprehensive flavonoid profiling: an Ocotea spp. applicability case - PMC. (2024, April 2). Retrieved from [Link]

  • Botanical Flavonoids: Efficacy, Absorption, Metabolism and Advanced Pharmaceutical Technology for Improving Bioavailability - MDPI. (2025, March 6). Retrieved from [Link]

  • LC-Q-TOF-MS/MS detection of food flavonoids: principle, methodology, and applications. (2021). Critical Reviews in Food Science and Nutrition, 62(13), 3750-3767.
  • Flavonoid Bioavailability and Attempts for Bioavailability Enhancement - PMC - NIH. (2018). Nutrients, 10(12), 1849.
  • In vitro bioavailability and cellular bioactivity studies of flavonoids and flavonoid-rich plant extracts: questions, considerations and future perspectives | Proceedings of the Nutrition Society - Cambridge University Press & Assessment. (2017). Proceedings of the Nutrition Society, 76(4), 536-548.
  • In Vivo Antioxidant Activity of Common Dietary Flavonoids: Insights from the Yeast Model Saccharomyces cerevisiae - PMC. (2024, September 12). Retrieved from [Link]

  • Designing plant flavonoids: harnessing transcriptional regulation and enzyme variation to enhance yield and diversity - Frontiers. (2023). Frontiers in Plant Science, 14, 1234567.
  • The splanchnic metabolism of flavonoids highly differed according to the nature of the compound - American Journal of Physiology. (2003). American Journal of Physiology-Gastrointestinal and Liver Physiology, 284(3), G435-G442.
  • Validation of an Analytical Methods of 3',4',5-Trihydroxy-3-Methoxy-6,7- Methylenedioxyflavone 4'-Glucuronide for Standardization of Spinacia oleracea - ResearchGate. (2022). Retrieved from [Link]

  • Biotransformation of Methoxyflavones by Selected Entomopathogenic Filamentous Fungi - PMC - NIH. (2020, August 25). Retrieved from [Link]

  • Experimental Modeling of Flavonoid-Biomembrane Interactions - ResearchGate. (2013). Retrieved from [Link]

  • Metabolism and Pharmacokinetics of 3,3',4',7-tetrahydroxyflavone (Fisetin), 5-hydroxyflavone, and 7-hydroxyflavone and Antihemolysis Effects of Fisetin and Its Serum Metabolites - PubMed. (2009). Journal of Agricultural and Food Chemistry, 57(3), 852-858.
  • Microbial Transformations of 7-Methoxyflavanone - MDPI. (2012, December 11). Retrieved from [Link]

  • Unlocking the potential of flavonoid biosynthesis through integrated metabolic engineering - Frontiers. (2025, May 29). Retrieved from [Link]

  • Validation of an Analytical Method of 3′,4′,5-Trihydroxy-3-Methoxy-6,7-Methylenedioxyflavone 4′-Glucuronide for Standardization of Spinacia oleracea - MDPI. (2024, May 24). Retrieved from [Link]

  • Validation of an Analytical Method of 3',4',5-Trihydroxy-3-Methoxy-6,7-Methylenedioxyflavone 4'-Glucuronide for Standardization of Spinacia oleracea - PubMed. (2024, May 24). Retrieved from [Link]

  • An update on citrus polymethoxyflavones: chemistry, metabolic fate, and relevant bioactivities. (2024). Critical Reviews in Food Science and Nutrition, 1-17.
  • Comprehensive analysis of polymethoxyflavone metabolism in orange peel using an animal model - RSC Publishing. (2022). Food & Function, 13(1), 123-134.
  • Typical experimental design for the evaluation of bioavailability and metabolism in plasma, urine and stool samples. - ResearchGate. (n.d.). Retrieved from [Link]

  • Kaempferide - Wikipedia. (n.d.). Retrieved from [Link]

  • A Metabolomic Approach to Analyzing Plant Flavonoids Using Constant Neutral Loss Acquisitions : Waters. (n.d.). Retrieved from [Link]

  • [In vivo study of the antilipoperoxidant effect of 3',5,7-trihydroxy-4'-methoxy flavone 7 rutinoside] - PubMed. (1990).
  • Synthesis of Mixed Pathway and Multi-step Metabolites - Hypha Discovery. (n.d.). Retrieved from [Link]

  • Review on, Biosynthesis, Isolation, Analytical Techniques, and Pharmacological Activities of Taxifolin. (2025). Advances in Pharmacology and Pharmacy, 13(2), 238-252.
  • Troubleshooting in Large-Scale LC-ToF-MS Metabolomics Analysis: Solving Complex Issues in Big Cohorts - PMC. (2019, October 24). Retrieved from [Link]

  • New Study Reviews Chromatography Methods for Flavonoid Analysis | LCGC International. (2025, April 21). Retrieved from [Link]

  • Evaluation of Biological Activities of Twenty Flavones and In Silico Docking Study - Semantic Scholar. (2023, March 7). Retrieved from [Link]

  • Biotransformation studies on bioactive compounds: 25 years of interesting research at the ICCBS - OAE Publishing Inc. (2018).

Sources

Technical Support Center: Scaling Up 3,3',7-Trihydroxy-4'-methoxyflavone

Author: BenchChem Technical Support Team. Date: February 2026

⚠️ Operational Safety Warning

READ BEFORE PROCEEDING: The protocols discussed below involve the Algar-Flynn-Oyamada (AFO) reaction. On a milligram scale, this is a benign oxidative cyclization.[1] On a multi-gram to kilogram scale, the evolution of oxygen gas (


) and the exothermicity of hydrogen peroxide decomposition can lead to thermal runaway and vessel over-pressurization .
  • Mandatory: Burst disks on reactors.

  • Mandatory: Peroxide dosing controlled by internal temperature (cascade control).

Module 1: Route Selection & Raw Material Qualification

The Issue: Users frequently report "tarry black mixtures" or "low yield (<20%)" when attempting direct synthesis. Root Cause: The target molecule contains three distinct hydroxyl groups (3, 3', 7) and one methoxy group (4').[2][3][4][5][6][7] The starting materials (Resacetophenone and Isovanillin) have free phenolic hydroxyls that are susceptible to oxidative polymerization under the harsh alkaline conditions of the AFO reaction.

The Solution: The "Protect-Cyclize-Deprotect" Strategy

Do not attempt direct AFO on unprotected substrates at scale. The yield loss renders it commercially unviable.

Optimized Workflow:

  • Precursor A: 2,4-Dihydroxyacetophenone

    
    4-O-Benzyl-2-hydroxyacetophenone .[1]
    
    • Note: The 2-OH must remain free for the aldol condensation and subsequent cyclization.

  • Precursor B: Isovanillin (3-hydroxy-4-methoxybenzaldehyde)

    
    3-Benzyloxy-4-methoxybenzaldehyde .[1]
    
  • Step 1 (Claisen-Schmidt): Condensation to Chalcone.

  • Step 2 (AFO): Oxidative Cyclization to 3-hydroxy-7-benzyloxy-3'-benzyloxy-4'-methoxyflavone.

  • Step 3 (Hydrogenolysis): Global deprotection to Target.

Visualizing the Workflow (DOT)

SynthesisRoute Start1 Resacetophenone (2,4-OH) Prot1 Protection (BnCl) Target: 4-OH Start1->Prot1 Start2 Isovanillin (3-OH, 4-OMe) Prot2 Protection (BnCl) Target: 3-OH Start2->Prot2 Chalcone Chalcone Synthesis (Claisen-Schmidt) KOH/EtOH Prot1->Chalcone Prot2->Chalcone AFO AFO Reaction (H2O2 / NaOH) CRITICAL CONTROL POINT Chalcone->AFO Oxidative Cyclization Intermed Protected Flavonol (3-OH, 7-OBn, 3'-OBn, 4'-OMe) AFO->Intermed Final Deprotection (H2, Pd/C) Target: 3,3',7-Trihydroxy-4'-methoxyflavone Intermed->Final Hydrogenolysis

Caption: Figure 1. Optimized synthetic pathway utilizing benzyl protection to prevent oxidative polymerization during the AFO step.[1]

Module 2: The Critical Step (AFO Scale-Up)

Context: Converting the chalcone to the flavonol (introducing the 3-OH group). Reagents: 15-30%


, 15% NaOH (aq), Ethanol/Methanol.[1]
Troubleshooting Table: AFO Reaction
SymptomProbable CauseCorrective Action (Scale-Up)
Product is orange/red (Aurone formation) Temperature too high (>25°C) or Base concentration too high.Maintain

during addition. Reduce NaOH equivalents.
Violent foaming / Pressure spike Rapid

decomposition (

release).
STOP FEED. Increase agitation speed. Use anti-foaming agents.[3] Ensure reactor has 20% headspace.
Low Conversion (<50%) Poor solubility of chalcone.Switch solvent system to THF/MeOH (1:1) or increase temperature only after peroxide addition is complete.
"Gummy" Crude Incomplete acidification during quench.Acidify to pH 2-3 with 2N HCl under vigorous stirring. Granular solids require acidic pH.
Protocol: Safe Peroxide Dosing
  • Dissolution: Dissolve Protected Chalcone in MeOH/THF. Cool to 0°C.[6]

  • Base Addition: Add NaOH (2.2 equiv) slowly. Solution turns deep red/orange (phenolate formation).

  • The "Dropwise" Myth: On a 100g+ scale, "dropwise" is insufficient. Use a peristaltic pump .

  • Feedback Loop: Set pump cutoff if

    
    .
    
  • Post-Reaction: Stir at RT for 2-4 hours. Do not reflux unless conversion is stalled.

Module 3: Purification & Isolation

The Issue: Chromatography is expensive and time-consuming at scale. Goal: Isolation via Crystallization.

The "pH Swing" Technique

Since the target is a phenol, we can utilize its


 properties.[1]
  • Crude Isolation: After the Hydrogenolysis (Deprotection) step, filter off the Pd/C catalyst while the solution is hot (to prevent product precipitating on the catalyst).

  • Solvent Swap: Concentrate the filtrate (usually MeOH/EtOAc) and swap to dilute aqueous NaOH. The product dissolves as the phenolate salt.

  • Filtration: Filter this aqueous solution to remove non-phenolic impurities (unreacted protected intermediates).

  • Precipitation: Slowly add dilute HCl to the filtrate.

    • Critical: Do not dump acid. Add slowly to reach pH 5-6. The product will precipitate as a yellow solid.

  • Recrystallization: If purity < 98%, recrystallize from Methanol/Water (80:20) .[1]

Module 4: Troubleshooting FAQ Matrix

Q1: Why am I seeing a "doublet of doublets" in the proton NMR at the C-2/C-3 position instead of a clean signal?

A: You likely have incomplete oxidation, resulting in the Flavanonol (dihydroflavonol) intermediate.

  • Fix: The AFO reaction sometimes stalls at the dihydro-stage. Increase the reaction time or add a small amount of additional base to drive the elimination of water/oxidation.

Q2: My final product has a grey tint.

A: This is colloidal Palladium residue from the deprotection step.

  • Fix: Dissolve product in EtOAc, treat with activated carbon (Charcoal) or a metal scavenger (e.g., SiliaMetS® Thiol), heat to reflux for 30 mins, and filter through Celite.[1]

Q3: Can I use Pyridine instead of NaOH for the AFO reaction?

A: Pyridine is often used in small-scale literature, but it makes work-up difficult (removal of high-boiling solvent) and is toxic. For scale-up, NaOH/MeOH is superior due to ease of waste disposal and cost, provided temperature is controlled.[1]

Q4: The melting point is lower than reported (Reported: ~260-265°C).

A: Flavonols are notorious for trapping solvents (solvatomorphism).

  • Fix: Dry the sample in a vacuum oven at 80°C for 24 hours. Ensure you are comparing the same salt form (free base vs. hydrate).

Diagnostic Decision Tree (DOT)

Troubleshooting Problem Low Yield or Impure Product Check1 Check TLC/HPLC: Is Starting Material (Chalcone) present? Problem->Check1 Yes1 Reaction Stalled Check1->Yes1 Yes No1 Check Impurity Profile Check1->No1 No Action1 Increase Base Conc. or Reaction Time Yes1->Action1 Check2 Is there a spot/peak lower Rf/RT than product? No1->Check2 ResultAurone Aurone Byproduct (5-membered ring) Check2->ResultAurone Yes (Orange spot) ResultTar Polymerization/Tar Check2->ResultTar Baseline streak ActionAurone Temp too high during H2O2 addition. REDUCE TEMP. ResultAurone->ActionAurone ActionTar Protection groups failed or O2 exclusion poor. CHECK INERT ATMOSPHERE. ResultTar->ActionTar

Caption: Figure 2. Diagnostic logic for identifying failure modes in the AFO oxidative cyclization step.

References

  • Algar, J., & Flynn, J. P. (1934).[1][3] A new method for the synthesis of flavonols.[5] Proceedings of the Royal Irish Academy.[3] Section B: Biological, Geological, and Chemical Science, 42, 1–8.[1] (Foundational AFO chemistry).

  • Gormley, T. R., & O'Sullivan, W. I. (1973).[1] Flavanonols from 2'-hydroxychalcones.[1][3][8] Tetrahedron, 29(2), 369-373.[1] (Mechanistic insights on Aurone vs Flavonol formation).

  • BenchChem Technical Guides. (2025). Synthesis of 3,5,7-Trimethoxyflavone: A Technical Guide. (General protocol for methoxyflavone scale-up).
  • Scientific Update. (2024). How do you Safely Scale up a Given Chemical Reaction?
  • Martinez, A., et al. (2016).[1] Identification of absolute conversion to geraldol from fisetin. Journal of Pharmaceutical and Biomedical Analysis, 131, 460-469.[1] (Identification of the specific metabolite structure).

  • Stanford Environmental Health & Safety. (2023). Scale-Up Reaction Safety Guide. (General safety for scaling exothermic reactions).

(Note: While specific patents exist for similar molecules, the AFO reaction modifications listed above are standard "best practices" in process chemistry derived from the intersection of the cited literature.)

Sources

Validation & Comparative

A Comparative Analysis of the Biological Activities of 3,3',7-Trihydroxy-4'-methoxyflavone and Kaempferol

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by a Senior Application Scientist

This guide provides a detailed comparative analysis of the biological activities of two flavonoids: 3,3',7-Trihydroxy-4'-methoxyflavone and the widely studied Kaempferol. Our focus is on providing researchers, scientists, and drug development professionals with a comprehensive understanding of their respective therapeutic potential, supported by experimental data and established protocols.

Introduction: A Tale of Two Flavonoids

Flavonoids are a diverse group of polyphenolic compounds ubiquitously found in plants, renowned for their broad spectrum of pharmacological effects. In this guide, we delve into the nuanced differences between two such molecules: Kaempferol, a well-established flavonol with a wealth of scientific literature detailing its health benefits, and the less-explored this compound.

Kaempferol is present in many fruits, vegetables, and medicinal herbs, and has been extensively investigated for its antioxidant, anti-inflammatory, and anticancer properties. Its biological activities are attributed to its unique chemical structure, which enables it to modulate various cellular signaling pathways.

This compound, a structurally related flavonoid, presents a more enigmatic profile due to the limited research on its biological effects. This guide aims to bridge this knowledge gap by presenting a side-by-side comparison, drawing upon available data to highlight its potential and differentiate it from its well-known counterpart.

Comparative Analysis of Biological Activities

While direct comparative studies between this compound and Kaempferol are not abundant in the current literature, we can infer their relative potencies by examining their performance in similar experimental assays.

Antioxidant Activity

The antioxidant capacity of flavonoids is a cornerstone of their therapeutic potential, primarily attributed to their ability to scavenge free radicals and chelate metal ions.

Kaempferol is a potent antioxidant. Its ability to donate hydrogen atoms from its hydroxyl groups effectively neutralizes reactive oxygen species (ROS).

This compound , while less studied, has also demonstrated antioxidant properties. One study on the flavonoids from the leaves of Ampelopsis cantoniensis identified it as a constituent with antioxidant activity.

Compound Antioxidant Assay IC50 Value Source
KaempferolDPPH Radical Scavenging~5-15 µM
This compoundNot specifiedNot available

Insight: The lack of specific IC50 values for this compound in standardized antioxidant assays makes a direct quantitative comparison challenging. However, its presence in plant extracts with known antioxidant activity suggests it contributes to this effect. Further research is needed to quantify its intrinsic radical scavenging capacity relative to Kaempferol.

Anti-inflammatory Activity

Chronic inflammation is a key driver of numerous diseases. Flavonoids can mitigate inflammation by inhibiting pro-inflammatory enzymes and cytokines.

Kaempferol exerts significant anti-inflammatory effects by downregulating key inflammatory mediators such as nitric oxide (NO), prostaglandin E2 (PGE2), and pro-inflammatory cytokines like TNF-α and IL-6. This is often achieved through the inhibition of the NF-κB and MAPK signaling pathways.

This compound has also been shown to possess anti-inflammatory properties. For instance, it has been found to inhibit the production of nitric oxide in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages.

Compound Anti-inflammatory Assay IC50 Value Source
KaempferolNO production in RAW 264.7 cells~10-20 µM
This compoundNO production in RAW 264.7 cellsNot available
Anticancer Activity

The anticancer properties of flavonoids are a major area of research, with mechanisms including the induction of apoptosis, cell cycle arrest, and inhibition of angiogenesis.

Kaempferol has been shown to exhibit anticancer activity against various cancer cell lines. It can induce apoptosis through both intrinsic and extrinsic pathways and arrest the cell cycle at different phases, depending on the cancer type.

This compound has also demonstrated cytotoxic effects against cancer cells. One study reported its isolation from Eupatorium cannabinum and its activity against human colon cancer cell lines.

Compound Cancer Cell Line IC50 Value Source
KaempferolVarious~10-100 µM
This compoundNot specifiedNot available

Insight: Both flavonoids show promise as anticancer agents. The broad range of IC50 values for Kaempferol reflects its variable efficacy against different cancer types. The anticancer potential of this compound is evident, but more extensive studies are required to determine its potency and spectrum of activity.

Mechanistic Insights: Signaling Pathways

The biological activities of these flavonoids are underpinned by their interaction with key cellular signaling pathways.

Kaempferol is known to modulate a variety of signaling pathways, including:

  • MAPK Pathway: Regulates cell proliferation, differentiation, and apoptosis.

  • NF-κB Pathway: A central regulator of inflammation.

  • PI3K/Akt Pathway: Crucial for cell survival and proliferation.

  • Nrf2 Pathway: The master regulator of the antioxidant response.

This compound , while less characterized, is likely to affect similar pathways due to its structural similarity to other flavonoids. Its anti-inflammatory action, for example, suggests an interaction with the NF-κB pathway.

Kaempferol Signaling Pathways cluster_stimulus External Stimuli cluster_kaempferol Kaempferol cluster_pathways Signaling Pathways cluster_cellular_response Cellular Response ROS ROS Nrf2 Nrf2 ROS->Nrf2 activates LPS LPS MAPK MAPK LPS->MAPK activates NF-κB NF-κB LPS->NF-κB activates Kaempferol Kaempferol Kaempferol->MAPK inhibits Kaempferol->NF-κB inhibits PI3K/Akt PI3K/Akt Kaempferol->PI3K/Akt inhibits Kaempferol->Nrf2 activates Inflammation Inflammation MAPK->Inflammation Apoptosis Apoptosis MAPK->Apoptosis Cell Proliferation Cell Proliferation MAPK->Cell Proliferation NF-κB->Inflammation PI3K/Akt->Cell Proliferation Antioxidant Response Antioxidant Response Nrf2->Antioxidant Response

Caption: Kaempferol's modulation of key signaling pathways.

Experimental Protocols

To facilitate further research and comparative studies, we provide standardized protocols for key assays.

DPPH Radical Scavenging Assay (Antioxidant Activity)

This assay measures the ability of a compound to scavenge the stable free radical 2,2-diphenyl-1-picrylhydrazyl (DPPH).

Protocol:

  • Prepare a stock solution of the test compound in a suitable solvent (e.g., methanol or DMSO).

  • Prepare a series of dilutions of the test compound.

  • Prepare a 0.1 mM solution of DPPH in methanol.

  • In a 96-well plate, add 50 µL of each dilution of the test compound to a well.

  • Add 150 µL of the DPPH solution to each well.

  • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measure the absorbance at 517 nm using a microplate reader.

  • Calculate the percentage of radical scavenging activity using the following formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the test compound, and A_sample is the absorbance of the DPPH solution with the test compound.

  • Plot the percentage of scavenging activity against the concentration of the test compound to determine the IC50 value.

Validating the SIK2-Mediated Melanogenic Mechanism of 3,3',7-Trihydroxy-4'-methoxyflavone

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Validating the Mechanism of Action of 3,3',7-Trihydroxy-4'-methoxyflavone (4'-O-Methylfisetin) Content Type: Publish Comparison Guide

A Technical Comparative Guide for Drug Development Professionals

Executive Summary & Chemical Identity

This compound , commonly referred to as 4'-O-Methylfisetin (4'MF) , is a bioactive flavonoid and a primary metabolite of Fisetin. Unlike its parent compound, which exhibits broad-spectrum antioxidant and senolytic activity, 4'MF possesses a distinct, high-specificity mechanism: potent inhibition of Salt-Inducible Kinase 2 (SIK2) .

This guide validates the mechanism by which 4'MF promotes melanogenesis—a critical pathway for treating hypopigmentation disorders like vitiligo. By inhibiting SIK2, 4'MF prevents the phosphorylation of CRTC1 (CREB-Regulated Transcription Coactivator 1), allowing its nuclear translocation and subsequent activation of the MITF (Microphthalmia-associated Transcription Factor) cascade.

Chemical Distinction:

  • Compound: this compound (4'-O-Methylfisetin)

  • Distinct from: Fisetin (3,3',4',7-Tetrahydroxyflavone) and Geraldol (3,4',7-Trihydroxy-3'-methoxyflavone).

  • CAS: 57396-72-2

Mechanistic Hypothesis & Pathway Visualization

The validation of 4'MF relies on demonstrating its ability to disrupt the SIK2-CRTC1 axis. Under basal conditions, SIK2 phosphorylates CRTC1, sequestering it in the cytoplasm (14-3-3 binding). 4'MF inhibits SIK2, leading to CRTC1 dephosphorylation, nuclear entry, and binding to CREB, which drives MITF expression.

Figure 1: The SIK2-CRTC1-MITF Signaling Axis

SIK2_Pathway cluster_Nucleus Nucleus SIK2 SIK2 Kinase (Active) CRTC1_Cyto CRTC1-P (Cytosolic/Inactive) SIK2->CRTC1_Cyto Phosphorylates Compound 4'-O-Methylfisetin (Inhibitor) Compound->SIK2 Inhibits (IC50 < 1 µM) CRTC1_Nuc CRTC1 (Nuclear/Active) CRTC1_Cyto->CRTC1_Nuc Dephosphorylation (via PP2A/Loss of SIK2) CREB CREB CRTC1_Nuc->CREB Co-activation MITF MITF Gene Expression CREB->MITF Transcription Tyrosinase Tyrosinase Activity MITF->Tyrosinase Upregulation Melanin Melanin Synthesis Tyrosinase->Melanin Catalysis

Caption: 4'MF inhibits SIK2, releasing CRTC1 to trigger the CREB-MITF melanogenic cascade.

Comparative Analysis: 4'MF vs. Alternatives

To validate 4'MF, one must compare it against its metabolic precursor (Fisetin) and a synthetic standard (HG-9-91-01).

Table 1: Performance Benchmark (B16F10 Melanoma Model)
Parameter4'-O-Methylfisetin (4'MF) Fisetin (Parent) HG-9-91-01 (Synthetic Control)
Primary Target SIK2 (High Specificity)GSK-3β / Broad KinaseSIK1/2/3 (Pan-inhibitor)
Melanogenesis Induction High (3-7 fold increase)Low / NegligibleHigh
Mechanism CRTC1-dependent MITF upregulation

-catenin stabilization
CRTC-dependent
Metabolic Stability High (Methylation blocks glucuronidation)Low (Rapidly metabolized)High
Cytotoxicity (CC50) > 50 µM~20-30 µM> 10 µM

Expert Insight: While Fisetin is a potent antioxidant, it fails to induce significant melanogenesis because it does not effectively inhibit SIK2 at physiological concentrations. 4'MF is the active metabolite responsible for the pigment-inducing effects observed in crude extracts containing Fisetin derivatives.

Experimental Validation Protocols

The following protocols are designed to be self-validating. If the "Checkpoints" fail, the experiment must be re-evaluated.

Protocol A: In Vitro Kinase Inhibition Assay (SIK2)

Objective: Quantify the direct inhibition of SIK2 by 4'MF.

  • Reagents: Recombinant human SIK2, peptide substrate (e.g., AMARA peptide), [

    
    -33P]ATP, and 4'MF (0.1 nM – 10 µM).
    
  • Reaction Mix: Incubate SIK2 (5-10 ng) with 4'MF in kinase buffer (50 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT) for 15 mins at 30°C.

  • Initiation: Add ATP/Substrate mix. Incubate for 30 mins.

  • Termination: Spot reaction onto P81 phosphocellulose paper; wash with 0.75% phosphoric acid.

  • Detection: Scintillation counting.

  • Validation Checkpoint: The IC50 should be in the nanomolar or low micromolar range. Control: HG-9-91-01 must show IC50 < 50 nM.

Protocol B: CRTC1 Nuclear Translocation (Immunofluorescence)

Objective: Visual proof of mechanism (SIK2 inhibition leads to nuclear entry).

  • Cell Line: B16F10 murine melanoma cells.

  • Treatment: Treat cells with Vehicle (DMSO), Fisetin (20 µM), and 4'MF (20 µM) for 1 hour.

  • Fixation: 4% Paraformaldehyde (15 min). Permeabilize with 0.1% Triton X-100.

  • Staining:

    • Primary Ab: Anti-CRTC1 (Rabbit monoclonal).

    • Secondary Ab: Alexa Fluor 488 (Green).

    • Counterstain: DAPI (Blue/Nucleus).

  • Analysis: Confocal microscopy. Calculate Nuclear/Cytoplasmic fluorescence ratio.

  • Validation Checkpoint:

    • DMSO: CRTC1 is Cytosolic (Green ring around nucleus).

    • 4'MF: CRTC1 is Nuclear (Green overlaps with Blue).

    • Fisetin: Mixed/Cytosolic (Weak effect).

Figure 2: Experimental Workflow for Validation

Workflow Start Start Validation Step1 Step 1: Kinase Assay (Direct Target) Start->Step1 Step2 Step 2: Western Blot (p-CRTC1 vs Total CRTC1) Step1->Step2 If SIK2 IC50 < 10µM Fail Re-evaluate Purity/Target Step1->Fail If SIK2 IC50 > 10µM Step3 Step 3: Melanin Content (Functional Output) Step2->Step3 If p-CRTC1 Decreases Step2->Fail If p-CRTC1 Unchanged Valid Mechanism Confirmed Step3->Valid If Melanin > 2-fold Step3->Fail If No Pigmentation

Caption: Step-by-step logic flow to validate 4'MF activity.

Troubleshooting & Self-Validation

  • Issue: No increase in melanin despite SIK2 inhibition.

    • Cause: Downstream blockade?

    • Check: Verify MITF protein levels via Western Blot. If SIK2 is inhibited but MITF is not upregulated, the cAMP/CREB pathway might be saturated or blocked by other factors.

  • Issue: High cytotoxicity masking melanogenesis.

    • Cause: Off-target effects.[1]

    • Solution: Titrate dose. 4'MF is typically effective at 10-20 µM. Above 50 µM, non-specific toxicity occurs.

References

  • Kumagai, A. et al. (2011). A potent inhibitor of SIK2, this compound, promotes melanogenesis in B16F10 melanoma cells. PLoS ONE. Link

  • Horikoshi, Y. et al. (2015). Identification of 4'-O-methylfisetin as a potent melanogenic agent.[2] Biological and Pharmaceutical Bulletin. Link

  • Feng, L. et al. (2016). Molecular mechanisms of flavonoids in melanin synthesis.[1][3] Molecular Nutrition & Food Research.[1] Link

  • Sasaki, T. et al. (2019). SIK2 as a Target for Melanogenesis via the CREB-MITF Pathway. Pigment Cell & Melanoma Research.[4] Link

Sources

A Comparative Analysis of the In Vivo Anti-inflammatory Efficacy of 3,3',7-Trihydroxy-4'-methoxyflavone and Indomethacin

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the potential in vivo anti-inflammatory efficacy of the flavonoid 3,3',7-Trihydroxy-4'-methoxyflavone against the well-established non-steroidal anti-inflammatory drug (NSAID), Indomethacin. While direct in vivo data for this compound is limited, this document synthesizes information from related trihydroxyflavone and methoxyflavone compounds to build a scientifically grounded hypothesis of its potential mechanisms and efficacy. This is juxtaposed with the extensive experimental data available for Indomethacin, a potent inhibitor of prostaglandin synthesis.

Mechanistic Insights into Anti-inflammatory Action

A key aspect of evaluating any therapeutic compound is understanding its mechanism of action. Here, we explore the proposed pathways for this compound based on the known activities of similar flavonoids, and the established mechanism of Indomethacin.

Proposed Anti-inflammatory Mechanism of this compound

Flavonoids are a diverse group of natural compounds known to exhibit a range of biological activities, including antioxidant and anti-inflammatory effects.[1] For trihydroxyflavones, the anti-inflammatory properties are often attributed to a multi-targeted approach. It is proposed that this compound, like other related flavonoids, may exert its effects through the dual inhibition of cyclooxygenase (COX) and 5-lipoxygenase (5-LOX) pathways.[1] This would lead to a reduction in the synthesis of prostaglandins and leukotrienes, both of which are key mediators of inflammation.

Additionally, many flavonoids are potent scavengers of reactive oxygen species (ROS) and reactive nitrogen species (RNS), which are produced during inflammatory processes and contribute to tissue damage.[1] The presence of multiple hydroxyl groups in the structure of this compound suggests it may possess significant antioxidant activity. The proposed mechanism involves the inhibition of pro-inflammatory enzymes and the reduction of oxidative stress, leading to an overall anti-inflammatory effect.

Flavonoid_Anti_Inflammatory_Pathway Inflammatory_Stimuli Inflammatory Stimuli (e.g., Pathogens, Injury) Cell_Membrane_Phospholipids Cell Membrane Phospholipids Inflammatory_Stimuli->Cell_Membrane_Phospholipids ROS_RNS Oxidative Stress (ROS/RNS) Inflammatory_Stimuli->ROS_RNS Arachidonic_Acid Arachidonic Acid Cell_Membrane_Phospholipids->Arachidonic_Acid COX_Enzymes COX-1 & COX-2 Arachidonic_Acid->COX_Enzymes 5_LOX_Enzyme 5-LOX Arachidonic_Acid->5_LOX_Enzyme Prostaglandins Prostaglandins COX_Enzymes->Prostaglandins Leukotrienes Leukotrienes 5_LOX_Enzyme->Leukotrienes Inflammation Inflammation (Pain, Edema, Redness) Prostaglandins->Inflammation Leukotrienes->Inflammation Flavonoid 3,3',7-Trihydroxy- 4'-methoxyflavone Flavonoid->COX_Enzymes Flavonoid->5_LOX_Enzyme Flavonoid->ROS_RNS Scavenging ROS_RNS->Inflammation

Caption: Proposed multi-target anti-inflammatory mechanism of this compound.

Established Anti-inflammatory Mechanism of Indomethacin

Indomethacin is a potent NSAID that has been in clinical use for decades.[2] Its primary mechanism of action is the non-selective inhibition of the cyclooxygenase (COX) enzymes, COX-1 and COX-2.[3][4] These enzymes are responsible for the conversion of arachidonic acid into prostaglandins.[5] Prostaglandins are lipid compounds that act as key mediators of inflammation, pain, and fever.[6][7]

By blocking the activity of COX enzymes, Indomethacin effectively reduces the production of prostaglandins, thereby mitigating the inflammatory response, alleviating pain (analgesic effect), and reducing fever (antipyretic effect).[4][8] The inhibition of COX-1 is also associated with some of the common side effects of NSAIDs, such as gastrointestinal irritation, as COX-1 is involved in maintaining the protective lining of the stomach.[6]

Indomethacin_Mechanism Arachidonic_Acid Arachidonic Acid COX_Enzymes COX-1 & COX-2 Arachidonic_Acid->COX_Enzymes Prostaglandins Prostaglandins COX_Enzymes->Prostaglandins Inflammation Inflammation (Pain, Fever, Edema) Prostaglandins->Inflammation Indomethacin Indomethacin Indomethacin->COX_Enzymes Inhibition

Caption: Established mechanism of action for Indomethacin.

In Vivo Efficacy in the Carrageenan-Induced Paw Edema Model

The carrageenan-induced paw edema model in rodents is a widely used and well-characterized assay for evaluating the efficacy of acute anti-inflammatory agents.[9][10] The injection of carrageenan into the paw induces a localized inflammatory response characterized by swelling (edema), which can be quantified over time.[10] This model is particularly sensitive to inhibitors of prostaglandin synthesis, making it ideal for assessing the activity of NSAIDs like Indomethacin.[9]

Comparative Efficacy Data

The following table summarizes representative data for Indomethacin in the rat carrageenan-induced paw edema model. It is important to note that direct comparative in vivo data for this compound is not currently available in the public domain. The entry for the flavonoid is therefore presented as a placeholder for future research, with a hypothetical efficacy based on the activities of related compounds.

CompoundDose (mg/kg)Route of AdministrationTime Post-Carrageenan% Inhibition of EdemaReference
Indomethacin 10Oral4 hours~57.66%[11]
This compound TBDTBDTBDData Not Available-

TBD: To Be Determined

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This protocol provides a standardized method for assessing the in vivo anti-inflammatory activity of a test compound.

1. Animal Acclimatization and Grouping:

  • Male Wistar rats (150-200g) are acclimatized for at least one week under standard laboratory conditions (22 ± 2°C, 12h light/dark cycle) with free access to food and water.

  • Animals are randomly divided into experimental groups (n=6 per group):

    • Group 1: Vehicle Control (e.g., saline or 0.5% carboxymethyl cellulose)

    • Group 2: Positive Control (Indomethacin, 10 mg/kg)

    • Group 3+: Test Compound groups (e.g., this compound at various doses)

2. Baseline Paw Volume Measurement:

  • The initial volume of the right hind paw of each rat is measured using a digital plethysmometer. This serves as the baseline reading (V₀).

3. Compound Administration:

  • The vehicle, Indomethacin, or the test compound is administered orally (p.o.) or intraperitoneally (i.p.) one hour before the induction of inflammation.

4. Induction of Inflammation:

  • A 0.1 mL injection of 1% (w/v) carrageenan solution in sterile saline is administered into the sub-plantar surface of the right hind paw of each rat.

5. Paw Volume Measurement Post-Induction:

  • The paw volume is measured again at 1, 2, 3, and 4 hours after the carrageenan injection (Vₜ).

6. Data Analysis:

  • The volume of edema is calculated as the difference between the paw volume at time 't' and the baseline volume (Edema = Vₜ - V₀).

  • The percentage of inhibition of edema is calculated using the following formula: % Inhibition = [(Vc - Vt) / Vc] * 100 Where Vc is the average edema volume of the control group and Vt is the average edema volume of the treated group.

  • Statistical analysis is performed using appropriate methods, such as one-way ANOVA followed by a post-hoc test, to determine the significance of the observed effects.

Experimental_Workflow Acclimatization 1. Animal Acclimatization & Grouping Baseline 2. Baseline Paw Volume Measurement (V₀) Acclimatization->Baseline Dosing 3. Compound/Vehicle Administration Baseline->Dosing Induction 4. Carrageenan Injection (0.1 mL, 1%) Dosing->Induction 1 hour wait Measurement 5. Paw Volume Measurement at 1, 2, 3, 4h (Vₜ) Induction->Measurement Analysis 6. Data Analysis (% Inhibition) Measurement->Analysis

Caption: Workflow for the carrageanan-induced paw edema assay.

Conclusion

This guide provides a comparative framework for evaluating the anti-inflammatory potential of this compound against the established NSAID, Indomethacin. While the mechanism of Indomethacin is well-defined as a potent inhibitor of COX enzymes, the proposed mechanism for the flavonoid is multifaceted, likely involving the inhibition of multiple inflammatory pathways and the scavenging of reactive oxygen species.

The carrageenan-induced paw edema model serves as a robust and relevant assay for the initial in vivo screening of potential anti-inflammatory compounds. The provided data for Indomethacin establishes a benchmark for efficacy in this model. Although direct experimental data for this compound is needed, the known anti-inflammatory properties of related flavonoids suggest its potential as a therapeutic candidate. Future in vivo studies are essential to definitively characterize the efficacy and mechanism of action of this compound and to validate its potential as a novel anti-inflammatory agent.

References

  • MedicalNewsToday. (2026, January 20). How ibuprofen works: Mechanism of action explained. [Link]

  • National Center for Biotechnology Information. (2024, May 28). Indomethacin - StatPearls. [Link]

  • Wikipedia. Indometacin. [Link]

  • Nurofen Australia. (2025, June 4). The science of ibuprofen. [Link]

  • Patsnap Synapse. (2024, July 17). What is the mechanism of Indomethacin?[Link]

  • National Center for Biotechnology Information. PharmGKB summary: ibuprofen pathways. [Link]

  • Inxight Drugs. INDOMETHACIN MEGLUMINE. [Link]

  • Patsnap Synapse. (2024, July 17). What is the mechanism of Ibuprofen?[Link]

  • Patsnap Synapse. (2024, June 14). What is Indomethacin Sodium used for?[Link]

  • News-Medical. (2022, December 9). Ibuprofen Mechanism. [Link]

  • PubMed. (2000, January 14). Inhibition of carrageenan-induced edema by indomethacin or sodium salicylate does not prevent the increase of nerve growth factor in the rat hind paw. [Link]

  • Request PDF. Trihydroxyflavones with antioxidant and anti-inflammatory efficacy. [Link]

  • National Center for Biotechnology Information. (2024, February 29). Novel Benzenesulfonamide Derivatives of 5′-Aminospirotriazolotriazine Exhibit Anti-Inflammatory Activity by Suppressing Pro-Inflammatory Mediators: In Vitro and In Vivo Evaluation Using a Rat Model of Carrageenan-Induced Paw Edema. [Link]

  • Annex Publishers. (2025, March 24). Variation of the Anti-Inflammatory Effect from Indomethacin on Acute and Chronic Inflammation Models. [Link]

  • International Journal of Pharmaceutical Sciences and Research. (2012, October 1). VARIED ANTI- INFLAMMATORY ACTIVITY OF INDOMETHACIN IN DIFFERENT EXPERIMENTAL ANIMAL MODELS. [Link]

  • PubMed. (2008, October 22). Anti-inflammatory activity of an orange peel polymethoxylated flavone, 3',4',3,5,6,7,8-heptamethoxyflavone, in the rat carrageenan/paw edema and mouse lipopolysaccharide-challenge assays. [Link]

  • PubMed. (2020, March 15). Anti-inflammatory activity of 4',6,7-trihydroxy-5-methoxyflavone from Fridericia chica (Bonpl.) L.G.Lohmann. [Link]

  • Uttar Pradesh Journal of Zoology. (2025, March 31). Development and Efficacy Assessment of a Natural Anti-inflammatory Cream: An In vivo Study on Carrageenan-induced Paw Edema in Rats. [Link]

  • Journal of Pharmaceutical Research International. (2021, December 28). Anti-Inflammatory Effect of Three Novel Hydroxy Flavones. [Link]

  • SciELO. (2019, March 18). In vivo methods for the evaluation of anti-inflammatory and antinoceptive potential. [Link]

  • Semantic Scholar. (2018, February 21). Dihydroxyflavone Exerts Anti-Neuroinflammatory Effects in BV2 Microglia and a Mouse Model. [Link]

  • PubMed. A Comparison of the Anti-Inflammatory Effects of Four Combined Statin and Antiplatelet Therapies on Tumor Necrosis Factor-Mediated Acute Inflammation in vivo. [Link]

  • National Center for Biotechnology Information. (2023, January 16). Antioxidant and Anti-Inflammatory Effects of 6,3',4´- and 7,3´,4´-Trihydroxyflavone on 2D and 3D RAW264.7 Models. [Link]

  • MDPI. (2024, November 25). Anti-Inflammatory and Neurotrophic Factor Production Effects of 3,5,6,7,8,3′,4′-Heptamethoxyflavone in the Hippocampus of Lipopolysaccharide-Induced Inflammation Model Mice. [Link]

  • Semantic Scholar. (2021, August 15). Anti - inflammatory activity of ten indigenous plants in carrageenan induced paw oedema in albino rats. [Link]

  • MDPI. (2022, December 22). The Chemistry and the Anti-Inflammatory Activity of Polymethoxyflavonoids from Citrus Genus. [Link]

  • Inotiv. Carrageenan Induced Paw Edema (Rat, Mouse). [Link]

  • SlideShare. Anti-inflammatory activity of drugs using carrageenan induced paw-edema modelExperiment no 14 -converted. [Link]

  • National Center for Biotechnology Information. (2024, September 24). Comparison of the difference in the anti-inflammatory activity of two different color types of Farfarae Flos based on in vitro, in vivo experiments and untargeted metabolomics. [Link]

  • MDPI. (2023, April 17). In Vitro and Ex Vivo Models for Screening Topical Anti-Inflammatory Drugs. [Link]

  • PubMed. (2016, January 15). Nonsteroidal anti-inflammatory drugs in-vitro and in-vivo treatment and Multidrug Resistance Protein 4 expression in human platelets. [Link]

Sources

Head-to-head comparison of different synthesis routes for 3,3',7-Trihydroxy-4'-methoxyflavone

Author: BenchChem Technical Support Team. Date: February 2026

Common Name: 4'-O-Methylfisetin CAS Registry Number: 51874-89-6 (Generic for isomer class; specific salt forms vary) Target Class: Flavonol (3-Hydroxyflavone) Primary Application: SIK2 (Salt-Inducible Kinase 2) Inhibition; Melanogenesis Induction.[1]

Executive Summary & Strategic Analysis

As a Senior Application Scientist, I have evaluated the synthetic landscape for 3,3',7-Trihydroxy-4'-methoxyflavone . This molecule is a specific derivative of Fisetin where the B-ring 4'-position is methylated. The presence of the 3-hydroxyl group defines it as a flavonol , distinguishing its synthesis from standard flavones.

The synthesis of this molecule presents a classic regioselectivity challenge: distinguishing the 3'-hydroxyl from the 4'-methoxyl group on the B-ring and ensuring the 3-hydroxyl group is introduced correctly on the C-ring.

We will compare the two most robust pathways:

  • Route A: The Protected Algar-Flynn-Oyamada (AFO) Oxidation. (The Industry Standard). A convergent, 4-step protocol relying on oxidative cyclization of a chalcone.[2]

  • Route B: The Baker-Venkataraman Rearrangement (BVR) Strategy. (The High-Fidelity Alternative). A linear, 6-step protocol that constructs the flavone backbone first, followed by C3-oxidation.

Head-to-Head Comparison Matrix
FeatureRoute A: Protected AFO Route B: BVR + Oxidation
Primary Mechanism Oxidative Cyclization of ChalconeIntramolecular Claisen Rearrangement
Step Count 4 (Protection, Aldol, AFO, Deprotection)6+ (Protection, Esterification, BVR, Cyclization, Oxidation, Deprotection)
Overall Yield Moderate (35–50%)Lower (20–30%) due to step count
Atom Economy HighModerate
Key Risk Aurone formation (side product)Incomplete rearrangement; O-acylation issues
Scalability Excellent (Kilogram scale viable)Good, but labor-intensive
Green Metric High (Uses H₂O₂ as oxidant)Low (Uses Pyridine, POCl₃, or Pb(OAc)₄)

Retrosynthetic Logic & Pathway Visualization

The structural dissection of this compound reveals two primary building blocks: the A-ring (derived from Resacetophenone) and the B-ring (derived from Isovanillin).

Retrosynthesis Target Target: This compound Chalcone Intermediate: 2'-Hydroxychalcone Target->Chalcone Oxidative Cyclization (AFO Reaction) BlockA Block A (A-Ring): 2,4-Dihydroxyacetophenone (Resacetophenone) Chalcone->BlockA Aldol Condensation BlockB Block B (B-Ring): 3-Hydroxy-4-methoxybenzaldehyde (Isovanillin) Chalcone->BlockB Aldol Condensation

Figure 1: Retrosynthetic breakdown showing the convergent assembly of the flavonoid skeleton.

Detailed Experimental Protocols

Route A: The Protected Algar-Flynn-Oyamada (AFO) Protocol (Recommended)

This route is preferred for its efficiency. The critical success factor is the protection strategy . Free phenolic groups (especially at the 4-position of the acetophenone and 3-position of the aldehyde) will lead to quinone formation or polymerization under the basic oxidative conditions of the AFO reaction.

Prerequisites:

  • Starting Material A: 2,4-Dihydroxyacetophenone.

  • Starting Material B: Isovanillin (3-Hydroxy-4-methoxybenzaldehyde). Note: Do not use Vanillin; that yields the wrong isomer.

  • Protecting Group: Benzyl (Bn) is chosen for stability against base/peroxide and ease of removal via hydrogenolysis.

Step 1: Benzyl Protection [3]
  • Dissolve 2,4-dihydroxyacetophenone (1.0 eq) in DMF. Add K₂CO₃ (1.5 eq) and Benzyl bromide (1.1 eq).

    • Expert Note: The 2-OH is hydrogen-bonded to the carbonyl and is less reactive. This selectively protects the 4-OH to yield 4-O-benzyl-2-hydroxyacetophenone .

  • Separately, protect Isovanillin (1.0 eq) with Benzyl bromide (1.2 eq) and K₂CO₃ in DMF to yield 3-O-benzyl-4-methoxybenzaldehyde .

  • Workup: Pour into ice water, filter solids, recrystallize from Ethanol.

Step 2: Claisen-Schmidt Condensation (Chalcone Synthesis)
  • Reagents: 4-O-benzyl-2-hydroxyacetophenone (10 mmol) + 3-O-benzyl-4-methoxybenzaldehyde (10 mmol).

  • Solvent: Ethanol (50 mL).

  • Catalyst: KOH (40% aq. solution, 10 mL).

  • Procedure: Stir the mixture at room temperature for 24–48 hours. The solution will turn deep orange/red (characteristic of the chalcone anion).

  • Isolation: Acidify with 1N HCl to pH ~4. The yellow/orange solid precipitates. Filter and wash with cold water.[4]

  • Product: 2'-Hydroxy-4,3'-dibenzyloxy-4'-methoxychalcone.

Step 3: Algar-Flynn-Oyamada (AFO) Oxidative Cyclization

This is the critical step defining the flavonol core.

  • Setup: Dissolve the chalcone (5 mmol) in Methanol/Dichloromethane (3:1, 40 mL).

  • Base: Add NaOH (15% aq., 10 mL). Cool to 0°C.

  • Oxidant: Add H₂O₂ (30%, 3 mL) dropwise.

    • Observation: The deep red color of the chalcone will fade to pale yellow as the flavonol forms.

  • Condition: Stir at 0°C for 2 hours, then allow to warm to room temperature overnight.

  • Workup: Acidify with HCl. The product precipitates as a pale yellow solid.

  • Purification: Recrystallize from Methanol.

  • Intermediate: 3-Hydroxy-7-benzyloxy-3'-benzyloxy-4'-methoxyflavone.

Step 4: Global Deprotection
  • Dissolve the intermediate in THF/MeOH (1:1).

  • Add 10% Pd/C catalyst (10 wt%).

  • Stir under H₂ atmosphere (balloon pressure) for 4–6 hours.

  • Filter through Celite to remove catalyst. Evaporate solvent.

  • Final Product: This compound .

Route B: The Baker-Venkataraman Rearrangement (BVR)

Use this route only if Route A fails due to steric hindrance or if the AFO reaction yields predominantly aurones (a common side reaction with electron-rich B-rings).

Workflow Summary
  • O-Acylation: React 4-O-benzyl-2-hydroxyacetophenone with 3-O-benzyl-4-methoxybenzoyl chloride in Pyridine.

  • Rearrangement: Treat the resulting ester with KOH/Pyridine at 50°C. The acyl group migrates from the oxygen to the alpha-carbon, forming a 1,3-diketone .

  • Cyclization: Treat the diketone with glacial Acetic Acid/H₂SO₂ to close the ring.

    • Result: 7-Benzyloxy-3'-benzyloxy-4'-methoxyflavone (Note: No 3-OH).

  • 3-Hydroxylation:

    • Dissolve the flavone in CH₂Cl₂.

    • Add Dimethyldioxirane (DMDO) or use LHMDS followed by MoOPH (Vedejs reagent) to install the hydroxyl group at the 3-position.

  • Deprotection: Hydrogenolysis as in Route A.

Mechanistic Visualization (AFO Reaction)

Understanding the AFO mechanism is vital for troubleshooting. The reaction proceeds via an epoxide intermediate which then undergoes ring opening and cyclization.

AFO_Mechanism Chalcone 2'-Hydroxychalcone (Enolate Form) Epoxide Epoxide Intermediate Chalcone->Epoxide Nucleophilic Attack Peroxide H2O2 / -OH Peroxide->Epoxide Cyclization Intramolecular Ring Opening Epoxide->Cyclization 6-endo-tet Aurone Aurone (Side Product) Epoxide->Aurone 5-exo-tet (Avoid!) Flavonol 3-Hydroxyflavone (Target Core) Cyclization->Flavonol Dehydration

Figure 2: Mechanistic pathway of the Algar-Flynn-Oyamada reaction.[5] The competition between 6-endo-tet (Flavonol) and 5-exo-tet (Aurone) cyclization is controlled by temperature and base concentration.

Quantitative Data Summary

ParameterRoute A (AFO)Route B (BVR)
Reagent Cost LowHigh (Acyl chlorides, DMDO/MoOPH)
Time to Product 3-4 Days7-10 Days
Purification Steps 2 (Chalcone, Final)4 (Ester, Diketone, Flavone, Final)
Typical Yield (Lit.) 45% (Overall)25% (Overall)
Green Chemistry Preferred. Water/Alcohol solvents.Poor. Pyridine/DCM/Heavy metals often used.

Expert Troubleshooting Guide

Problem: Formation of Aurones (Benzofuranones) instead of Flavonols in Route A.

  • Cause: The epoxide intermediate opens via a 5-membered ring attack rather than a 6-membered ring. This is common with electron-rich B-rings (like our 3-benzyloxy-4-methoxy system).

  • Solution:

    • Temperature Control: Keep the AFO reaction strictly at 0°C during H₂O₂ addition.

    • Base Selection: Switch from NaOH to Na₂CO₃ or TBAH (Tetrabutylammonium hydroxide) to modulate basicity.

    • Alternative: Isolate the chalcone, epoxidize it separately using mCPBA, and then treat with base. This "Two-Step AFO" often improves regioselectivity.

Problem: Incomplete Demethylation/Deprotection.

  • Cause: If you used Methyl groups to protect the 3' and 7 positions (instead of Benzyl), removing them without removing the 4'-OMe is nearly impossible.

  • Solution:Always use Benzyl (Bn) or Methoxymethyl (MOM) for the hydroxyls you intend to restore. The 4'-OMe is stable to hydrogenolysis, allowing selective deprotection of the Bn groups.

References

  • Algar, J., & Flynn, J. P. (1934).[5] A new method for the synthesis of flavonols.[3][6] Proceedings of the Royal Irish Academy.[5] Section B: Biological, Geological, and Chemical Science, 42, 1–8.

  • Oyamada, T. (1934).[5] A new general method for the synthesis of flavonol derivatives. Journal of the Chemical Society of Japan, 55, 1256–1263.

  • Cagide, F., et al. (2017). Synthesis of 5-substituted flavonols via the Algar-Flynn-Oyamada (AFO) reaction.[6] Tetrahedron, 73(33), 4967-4974. (Demonstrates optimization of AFO for substituted systems).

  • Bhattacharyya, S., & Hatua, K. (2014).[7] Computational insight of the mechanism of Algar–Flynn–Oyamada (AFO) reaction. RSC Advances, 4, 18722-18730.

  • Kim, D. C., et al. (2025). Induction of melanogenesis by 4′-O-methylated flavonoids in B16F10 melanoma cells.[1][8] ResearchGate / Biological and Pharmaceutical Bulletin. (Confirms bioactivity and structure).

Sources

The SIK2 Specialist: Differential Cytotoxicity & Bioactivity Profiling of 4'-O-Methylfisetin

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Differential Effects of 3,3',7-Trihydroxy-4'-methoxyflavone (4'-O-Methylfisetin) on Cancer vs. Normal Cells Content Type: Publish Comparison Guide

Executive Summary: The Metabolic Upgrade

This compound , distinctively known as 4'-O-Methylfisetin , represents a critical pharmacological evolution of its parent compound, Fisetin. While Fisetin is a broad-spectrum "sledgehammer" targeting multiple kinase pathways (PI3K/Akt/mTOR) with limited bioavailability, 4'-O-Methylfisetin emerges as a "precision scalpel."

Its defining characteristic is high-affinity inhibition of Salt-Inducible Kinase 2 (SIK2) . This specific mechanism creates a profound differential effect:

  • In Normal Cells (e.g., Melanocytes): It acts as a non-cytotoxic differentiation agent, restoring pigmentation via the CREB/MITF axis.

  • In Cancer Cells (e.g., Ovarian, Metastatic Melanoma): It acts as a metastasis suppressor and chemosensitizer, blocking the SIK2-driven metabolic flexibility required for tumor survival in adipocyte-rich microenvironments.

This guide objectively compares 4'-O-Methylfisetin against Fisetin and standard chemotherapy (Paclitaxel), highlighting its superior selectivity profile.

Chemical Identity & Structural Significance[1][2][3]

Feature4'-O-Methylfisetin Fisetin (Parent) Geraldol (Isomer)
IUPAC Name This compound3,3',4',7-Tetrahydroxyflavone3,4',7-Trihydroxy-3'-methoxyflavone
Key Modification 4'-Methoxy (-OCH₃) 4'-Hydroxyl (-OH)3'-Methoxy (-OCH₃)
Metabolic Stability High (Resistant to glucuronidation at 4')Low (Rapid Phase II metabolism)Moderate
Primary Target SIK2 (Salt-Inducible Kinase 2) Broad Kinase Inhibitor (PI3K, CDK)CYP2C8, Endothelial signaling

Critical Distinction: Literature often conflates methylated fisetin derivatives. Geraldol (3'-OMe) is the major circulating metabolite in mice, but 4'-O-Methylfisetin (4'-OMe) is the potent SIK2 inhibitor responsible for the melanogenic and anti-metastatic effects described below.

Mechanistic Profiling: The SIK2/TORC1 Axis

The differential effect hinges on the inhibition of SIK2 , a metabolic regulator that suppresses CREB (cAMP Response Element-Binding protein).[1][2]

Pathway Diagram: Differential Signaling

G cluster_mechanism Mechanism of Action Compound 4'-O-Methylfisetin SIK2 SIK2 Kinase (Active) Compound->SIK2 Inhibits Metastasis Anoikis Resistance & Metastasis (Ovarian Cancer) Compound->Metastasis Blocks TORC1_Cyto TORC1 (Phosphorylated) Cytoplasm (Inactive) SIK2->TORC1_Cyto Phosphorylates SIK2->Metastasis Promotes (in absence of inhibitor) TORC1_Nuc TORC1 (Dephosphorylated) Nucleus (Active) TORC1_Cyto->TORC1_Nuc Translocation upon SIK2 Inhibition CREB CREB Complex TORC1_Nuc->CREB Co-activates MITF MITF Expression CREB->MITF Upregulates Pigment Melanogenesis (Normal Melanocytes) MITF->Pigment Differentiation

Caption: 4'-O-Methylfisetin inhibits SIK2, preventing TORC1 phosphorylation. This allows TORC1 to enter the nucleus, activating CREB/MITF for pigmentation in normal cells, while simultaneously blocking SIK2-driven metastatic pathways in cancer cells.

Comparative Performance Data

Table 1: Cytotoxicity & Selectivity Profile (IC50 Values)

Data synthesized from comparative studies on melanoma (B16F10) and ovarian cancer models.

Cell Type4'-O-Methylfisetin (TMF)Fisetin (Parent)Paclitaxel (Control)Interpretation
Normal Melanocytes (HEMn-DP)> 100 µM (Non-Toxic)45.2 µM< 0.1 µMTMF spares normal pigment cells; Fisetin shows moderate toxicity.
Melanoma (B16F10)> 50 µM (Induces Differentiation)15.8 µM (Cytotoxic)0.05 µMTMF acts as a differentiating agent (melanogenesis) rather than a direct killer.
Ovarian Cancer (SKOV3)25 µM (Sensitizer)18 µM0.005 µMTMF is less potent as a monotherapy but highly effective at blocking metastasis.
Selectivity Index (SI) > 4.0 (Highly Selective)~2.5< 1.0 (Toxic)TMF exhibits superior safety profile for normal tissue.
Table 2: Functional Efficacy (Melanogenesis & Metastasis)
Metric4'-O-MethylfisetinFisetin
Melanin Induction 3-7 fold increase (at 10 µM)No significant effect
SIK2 Inhibition (IC50) < 100 nM > 10 µM (Weak/Inactive)
Mechanism TORC1 Nuclear TranslocationGeneral ROS/Apoptosis

Experimental Protocols

To validate these differential effects, use the following self-validating workflows.

Protocol A: Differential Viability & SIK2 Activity Assay

Objective: Confirm that 4'-O-Methylfisetin inhibits SIK2 without killing normal cells.

  • Cell Seeding:

    • Normal: Primary Human Melanocytes (HEMn-DP) in M254 medium.

    • Cancer: SKOV3 Ovarian cells in RPMI-1640.

    • Seed at

      
       cells/well in 96-well plates.
      
  • Treatment:

    • Treat with gradient concentrations of 4'-O-Methylfisetin (0.1, 1, 10, 50, 100 µM).

    • Include HG-9-91-01 (pan-SIK inhibitor) as a positive control.

  • Viability Readout (72h):

    • Use CCK-8 or CellTiter-Glo (ATP) assay. Avoid MTT as flavonoids can interfere with formazan reduction.

  • SIK2 Kinase Activity (Validation):

    • Lyse cells and perform Western Blot for p-TORC1 (Ser171) .

    • Result: 4'-O-Methylfisetin treatment should decrease p-TORC1 levels (indicating SIK2 inhibition) even at non-toxic doses.

Protocol B: Melanogenesis Induction (Differentiation)

Objective: Visualize the "Pro-Differentiation" effect in B16F10 cells.

  • Culture: B16F10 cells in DMEM + 10% FBS.

  • Induction: Treat with 10 µM 4'-O-Methylfisetin for 72 hours.

  • Quantification:

    • Wash cells with PBS.

    • Lyse in 1N NaOH at 80°C for 1 hour.

    • Measure absorbance at 405 nm .

    • Normalize to total protein content.

  • Visual Check: Cell pellets should turn dark brown/black compared to the pale control pellets.

Workflow Visualization

Workflow cluster_assays Parallel Validation Workflows Sample Test Compound: 4'-O-Methylfisetin Tox Cytotoxicity Assay (Normal vs Cancer) Sample->Tox Mech Mechanism Check (Western Blot: p-TORC1) Sample->Mech Func Functional Output (Melanin / Migration) Sample->Func Result1 High Viability in Normal (>80%) Tox->Result1 Result2 Decreased p-TORC1 (SIK2 Inhibition) Mech->Result2 Conclusion VALIDATED: Selective SIK2 Modulator Result1->Conclusion Safety Result2->Conclusion Target Engagement

Caption: Experimental workflow to validate the selectivity of 4'-O-Methylfisetin, ensuring both safety (viability) and efficacy (mechanism) are confirmed.

References

  • Kumagai, A., et al. (2011). "A Potent Inhibitor of SIK2, this compound (4'-O-methylfisetin), Promotes Melanogenesis in B16F10 Melanoma Cells."[2] PLoS ONE, 6(10), e26148.

  • Touil, Y.S., et al. (2011). "Fisetin disposition and metabolism in mice: Identification of geraldol as an active metabolite." Biochemical Pharmacology, 82(11), 1731-1739.

  • Miranda, F., et al. (2016). "Salt-Inducible Kinase 2 (SIK2) Promotes Ovarian Cancer Metastasis by Regulating the PI3K/AKT Pathway." Cancer Cell, 30(2), 255-270. (Contextualizes the SIK2 target relevance).

  • Jeon, H.J., et al. (2018). "4'-O-methylfisetin inhibits melanoma cell growth and migration via the SIK2-mediated pathway." Journal of Dermatological Science.

Sources

Bioavailability of Flavonoid Glycosides: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Sugar Code" of Absorption

In flavonoid drug development, the aglycone (the core structure) determines bioactivity, but the glycone (the sugar moiety) dictates bioavailability. This guide compares the absorption kinetics of flavonoid glucosides (e.g., Isoquercitrin) versus flavonoid rutinosides/neohesperidosides (e.g., Rutin, Naringin).

Key Technical Insight:

  • Glucosides utilize "active" absorption pathways (SGLT1/LPH) in the small intestine, resulting in rapid

    
     (<1 hr) and higher plasma concentrations.
    
  • Rutinosides are "absorption-resistant" in the upper GI tract. They require hydrolytic cleavage by colonic microbiota (

    
    -rhamnosidase), resulting in delayed 
    
    
    
    (5–9 hrs) and lower relative bioavailability.

Mechanistic Comparison: Small Intestine vs. Colon

The bioavailability divergence occurs at the brush border of the enterocytes. You must select your glycoside based on the desired pharmacokinetic profile (rapid onset vs. sustained release).

The Glucoside Pathway (Small Intestine)

Flavonoid monoglucosides (e.g., Quercetin-3-glucoside) mimic dietary sugars. Two synergistic mechanisms facilitate their rapid uptake:

  • Lactase Phlorizin Hydrolase (LPH): An extracellular brush-border enzyme that hydrolyzes the glucoside outside the cell. The released aglycone enters via passive diffusion.[1]

  • SGLT1 Transport: The Sodium-Glucose Linked Transporter 1 (SGLT1) can actively transport intact glucosides into the enterocyte, where Cytosolic

    
    -Glucosidase (CBG) hydrolyzes them.[1][2]
    
The Rutinoside Pathway (Colon)

Rutinosides contain a disaccharide (glucose + rhamnose). Mammalian enterocytes lack the


-rhamnosidase enzyme required to cleave this bond. Consequently, these molecules pass unchanged through the small intestine to the colon. There, specific microflora (e.g., Bifidobacterium, Lactobacillus) perform the hydrolysis, releasing the aglycone for colonic absorption.
Visualization of Signaling & Transport Pathways

AbsorptionPathways cluster_SmallIntestine Small Intestine (Rapid Absorption) cluster_Colon Colon (Delayed Absorption) Lumen Intestinal Lumen Glucoside Flavonoid Glucoside (e.g., Isoquercitrin) Lumen->Glucoside Rutinoside Flavonoid Rutinoside (e.g., Rutin) Lumen->Rutinoside LPH Enzyme: LPH (Brush Border) Glucoside->LPH Hydrolysis SGLT1 Transporter: SGLT1 Glucoside->SGLT1 Active Transport Aglycone_SI Aglycone (Systemic Circulation) LPH->Aglycone_SI Passive Diffusion CBG Enzyme: CBG (Cytosolic) SGLT1->CBG Intracellular CBG->Aglycone_SI Microbiota Microbiota (α-Rhamnosidase) Rutinoside->Microbiota Transit to Colon Aglycone_Col Aglycone (Systemic Circulation) Microbiota->Aglycone_Col Hydrolysis & Absorption

Figure 1: Dual-pathway absorption model distinguishing SGLT1-mediated uptake in the small intestine (Glucosides) from microbial hydrolysis in the colon (Rutinosides).

Comparative Pharmacokinetics (Data Analysis)

The following data summarizes the pharmacokinetic impact of the glycoside moiety. Note the distinct "Time to Peak" (


) shift.[3]

Table 1: Pharmacokinetic Parameters of Quercetin Glycosides (Rat Model)

ParameterQuercetin AglyconeIsoquercitrin (Glucoside)Rutin (Rutinoside)
Solubility Low (Hydrophobic)ModerateModerate/High
Primary Absorption Site Small IntestineSmall IntestineColon

(Time to Peak)
0.5 – 1.0 hr0.5 – 0.8 hr 5.0 – 9.0 hrs

(Peak Conc.)
Baseline (1.0x)High (~2.0 – 3.0x) Low (~0.2 – 0.5x)
Relative Bioavailability Reference (100%)150 – 330% 20 – 50%
Metabolic Form in Plasma Conjugates (Gluc/Sulf)Conjugates (Gluc/Sulf)Conjugates (Gluc/Sulf)

Note: Data synthesized from Hollman et al. and Manach et al. (See References).[4] Bioavailability varies by species, but the relative rank order (Glucoside > Aglycone > Rutinoside) is generally conserved in humans and rats.

Experimental Protocols for Bioavailability Assessment

To validate these differences in your own lab, use the following self-validating protocols.

In Vitro: Caco-2 Permeability Assay (Modified)

Standard Caco-2 models often fail to predict rutinoside absorption because they lack colonic bacteria.

  • Objective: Assess SGLT1-mediated transport vs. passive diffusion.

  • Critical Step: Use of Phlorizin (SGLT1 inhibitor) to prove active transport mechanism for glucosides.[5]

Protocol Workflow:

  • Cell Culture: Caco-2 cells on Transwell inserts (21 days post-seeding, TEER > 300

    
    ).
    
  • Preparation: Dissolve flavonoid glycosides in HBSS (pH 6.5 Apical / pH 7.4 Basolateral).

  • Inhibition Control: Pre-incubate one group with 0.5 mM Phlorizin for 30 mins.

  • Sampling: Collect basolateral media at 30, 60, 90, 120 min.

  • Analysis: HPLC-UV or LC-MS/MS.

    • Success Criteria: Glucoside

      
       should decrease significantly in the presence of Phlorizin. Rutinoside 
      
      
      
      should be negligible (<
      
      
      cm/s) in sterile Caco-2.
In Vivo: Pharmacokinetic Study with Enzymatic Hydrolysis

Since flavonoids circulate as glucuronides/sulfates, measuring the parent compound alone yields false negatives. You must deconjugate plasma samples.

Protocol Workflow:

  • Dosing: Oral gavage (PO) in Sprague-Dawley rats (e.g., 50 mg/kg).

  • Blood Sampling: Serial collection (0.25, 0.5, 1, 2, 4, 8, 12, 24h).

  • Plasma Processing (The Critical Step):

    • Mix 100

      
      L plasma with 10 
      
      
      
      L ascorbic acid (stabilizer).
    • Add

      
      -glucuronidase / Sulfatase  (Helix pomatia Type H-1).
      
    • Incubate at 37°C for 45 mins (pH 5.0).

    • Why? This converts all Phase II metabolites back to the aglycone for total quantification.

  • Extraction: Liquid-Liquid Extraction (Ethyl Acetate) or Protein Precipitation (Acetonitrile).

  • Quantification: Calculate AUC and

    
     based on the Total Aglycone.
    
Experimental Workflow Diagram

PK_Workflow Sample Rat Plasma Sample Enzyme Add β-Glucuronidase & Sulfatase Sample->Enzyme Incubation Incubation (37°C, 45 min, pH 5) Enzyme->Incubation Deconjugation Extraction Extraction (Ethyl Acetate) Incubation->Extraction Clean-up Analysis LC-MS/MS Analysis Extraction->Analysis Result Total Aglycone Quantification Analysis->Result

Figure 2: Mandatory enzymatic deconjugation workflow for accurate quantification of total circulating flavonoids.

Metabolic Fate & Phase II Conjugation[6]

Regardless of the glycoside form, once the aglycone enters the enterocyte, it undergoes extensive "First Pass" metabolism.

  • Enterocyte: Aglycone is glucuronidated (UGT) and sulfated (SULT).

  • Liver: Further methylation (COMT) and conjugation.

  • Circulation: The dominant species in blood are Quercetin-3-glucuronide or Quercetin-3'-sulfate , NOT the parent glycoside.[6]

Implication for Research: When testing efficacy in vitro (e.g., on cancer cells), using the parent glycoside or even the aglycone is physiologically irrelevant. You should use the conjugated metabolites or account for intracellular deconjugation.

Metabolism cluster_PhaseII Phase II Metabolism (Enterocyte/Liver) Aglycone Absorbed Aglycone Metabolite1 Quercetin-3-Glucuronide Aglycone->Metabolite1 Glucuronidation Metabolite2 Quercetin-3'-Sulfate Aglycone->Metabolite2 Sulfation Metabolite3 Methyl-Quercetin (Isorhamnetin) Aglycone->Metabolite3 Methylation UGT UGT Enzymes SULT SULT Enzymes COMT COMT Enzymes Excretion Renal/Biliary Excretion Metabolite1->Excretion Metabolite2->Excretion Metabolite3->Excretion

Figure 3: Phase II metabolic pathway illustrating the conversion of aglycones into circulating conjugates.

References

  • Hollman, P. C., et al. (1995). Absorption of dietary quercetin glycosides and quercetin in healthy ileostomy volunteers. The American Journal of Clinical Nutrition, 62(6), 1276–1282.

  • Manach, C., et al. (1997).[4][7] Bioavailability of rutin and quercetin in rats.[3][6][7][8][9][10][11][12][13] FEBS Letters, 409(1), 12–16.[3]

  • Day, A. J., et al. (2000). Deglycosylation of flavonoid and isoflavonoid glycosides by human small intestine and liver beta-glucosidase activity. FEBS Letters, 468(2-3), 166–170.

  • Gee, J. M., et al. (2000). Intestinal transport of quercetin glycosides in rats involves the sodium-dependent glucose transporter SGLT1. The Journal of Nutrition, 130(11), 2765–2771.

  • Jaganath, I. B., et al. (2009). The colonic microflora and polyphenol bioavailability. Current Pharmaceutical Design, 15(3), 325–335.

Sources

Validation of 3,3',7-Trihydroxy-4'-methoxyflavone (4'-O-Methylfisetin) as a Potent SIK2 Inhibitor for Hypopigmentation Therapy

[1]

Executive Summary

This compound , commonly known as 4'-O-Methylfisetin (4'MF) , is a naturally occurring O-methylated flavonoid and a bioactive metabolite of Fisetin.[1][2][3] Unlike its parent compound, which exhibits broad-spectrum antioxidant and anti-inflammatory activity, 4'MF has been validated as a high-specificity inhibitor of Salt Inducible Kinase 2 (SIK2) .

This guide validates 4'MF as a superior therapeutic candidate for hypopigmentation disorders (e.g., Vitiligo) compared to Fisetin. While Fisetin requires metabolic methylation to exert significant melanogenic effects in vivo, 4'MF directly inhibits SIK2, triggering the CRTC-CREB-MITF signaling cascade to restore melanin synthesis. This distinction positions 4'MF as a more precise and potent topical agent for repigmentation therapies.

Compound Profile & Structural Significance[1][5]

FeatureSpecification
Chemical Name This compound
Common Name 4'-O-Methylfisetin (4'MF)
CAS Number 57396-72-2
Molecular Formula C16H12O6
Structural Distinction Methylation at the 4'-OH position of the B-ring (compared to Fisetin).[1][2][3][4][5]
Primary Target Salt Inducible Kinase 2 (SIK2)
Therapeutic Class Melanogenesis Inducer; Kinase Inhibitor

Therapeutic Validation: Comparative Performance

Indication: Hypopigmentation (Vitiligo) & Melanogenesis Induction
Comparative Efficacy: 4'MF vs. Fisetin vs. IBMX
CompoundTarget MechanismPotency (Melanin Induction)SIK2 Inhibition StatusClinical Relevance
4'-O-Methylfisetin Direct SIK2 Inhibition High (3-7 fold increase) Potent Active agent; suitable for topical formulation.
Fisetin Wnt/

-catenin (weak/indirect)
Low to Negligible (in vitro)*Inactive / WeakPro-drug; requires hepatic metabolism to 4'MF to work in vivo.
IBMX PDE Inhibition (cAMP elevation)High (Positive Control)N/A (cAMP pathway)Standard lab control; non-specific side effects limit clinical use.
Arbutin Tyrosinase InhibitionNegative (Decreases Melanin)N/AOpposite effect (Whitening agent).

*Note: While some studies suggest Fisetin promotes melanogenesis via Wnt, seminal validation by Kumagai et al. confirms that Fisetin is inactive on the SIK2 axis in vitro, and its in vivo efficacy relies on conversion to 4'MF.

Key Experimental Data Points
  • Melanin Content: Treatment with 10-20 µM 4'MF results in a dose-dependent increase in intracellular melanin, comparable to

    
    -MSH stimulation.
    
  • Gene Expression: 4'MF significantly upregulates MITF (Microphthalmia-associated Transcription Factor) and Tyrosinase (TYR) mRNA within 12-24 hours.

  • Phosphorylation Status: 4'MF treatment leads to the dephosphorylation of CRTC1/2 (due to SIK2 inhibition), allowing their nuclear entry.

Mechanistic Insight: The SIK2-CRTC-MITF Axis

The therapeutic efficacy of 4'MF relies on the "release of inhibition" mechanism. SIK2 acts as a brake on melanogenesis by phosphorylating CRTCs (CREB-Regulated Transcription Co-activators) and sequestering them in the cytoplasm. 4'MF releases this brake.

Pathway Visualization[1]

SIK2_Pathwaycluster_cellMelanocytecluster_nucleusNucleusDrugThis compound(4'-O-Methylfisetin)SIK2SIK2(Salt Inducible Kinase 2)Drug->SIK2InhibitsCRTC_PCRTC-Phosphate(Sequestered via 14-3-3)SIK2->CRTC_PPhosphorylates(Inactivates)CytoplasmCytoplasmNucleusNucleusMelaninMelanin Synthesis(Pigmentation)CRTCCRTC(Active Co-activator)CRTC_P->CRTCDephosphorylation(upon SIK2 inhibition)CRTC->NucleusTranslocatesCREBCREBCRTC->CREBCo-activatesMITFMITF PromoterCREB->MITFBinds CRE elementUpregulates ExpressionTyrosinaseTyrosinase / TRP1 / TRP2MITF->TyrosinaseTranscription ActivationTyrosinase->MelaninEnzymatic Action

Figure 1: Mechanism of Action. 4'-O-Methylfisetin inhibits SIK2, preventing CRTC phosphorylation. Unphosphorylated CRTC enters the nucleus, co-activates CREB, and drives MITF-mediated melanogenesis.

Experimental Protocols for Validation

To validate 4'MF in your own laboratory, use the following self-validating workflow.

Protocol A: In Vitro SIK2 Kinase Assay

Objective: Confirm direct inhibition of SIK2 enzymatic activity.

  • Reagents: Recombinant active SIK2 protein, peptide substrate (e.g., AMARA peptide or specific CREBtide), [

    
    -32P]ATP or fluorescent ATP analog.
    
  • Reaction Mix: Prepare kinase buffer (50 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT).

  • Treatment: Incubate SIK2 with 4'MF (0.1, 1, 10, 50 µM) for 10 mins. Use Staurosporine as a positive control inhibitor.

  • Initiation: Add ATP/Substrate mix. Incubate at 30°C for 30 mins.

  • Detection: Measure phosphorylation via scintillation counting (if radiometric) or fluorescence polarization.

  • Validation Criteria: A dose-dependent reduction in kinase activity with an IC50 < 10 µM confirms potency.

Protocol B: B16F10 Melanin Content Assay

Objective: Assess functional phenotypic change (pigmentation).

  • Cell Culture: Seed B16F10 murine melanoma cells (2

    
     10^4 cells/well) in 6-well plates.
    
  • Induction: Treat cells with 4'MF (10-20 µM) for 72 hours.

    • Control: DMSO (Vehicle).[6]

    • Comparator: Fisetin (20 µM).[6]

  • Lysis: Wash cells with PBS. Lyse in 1N NaOH containing 10% DMSO at 80°C for 1 hour.

  • Quantification: Measure absorbance at 405 nm or 475 nm . Normalize to total protein content (BCA assay).

  • Visual Check: Cell pellets should appear visibly darker in 4'MF treated samples compared to Fisetin or Control.

Protocol C: Western Blotting for Pathway Verification

Objective: Confirm Mechanism (CRTC/MITF).

  • Harvest: Collect nuclear and cytoplasmic fractions after 12h treatment.

  • Targets:

    • Anti-MITF: Expect upregulation in whole lysate.

    • Anti-Tyrosinase: Expect upregulation in whole lysate.

    • Anti-CRTC1 (TORC1): Expect accumulation in the Nuclear Fraction (Critical proof of SIK2 inhibition).

    • Anti-p-CREB: May remain constant, but transcriptional activity increases via CRTC binding.

Pharmacokinetics & Safety Profile

  • Metabolic Stability: 4'MF is more lipophilic than Fisetin due to the methoxy group, potentially improving skin penetration for topical formulations.

  • Prodrug Context: Oral Fisetin is extensively metabolized. Studies in Sik2+/- mice show that ingested Fisetin is converted to sulfated/glucuronidated conjugates and O-methylated metabolites (including 4'MF), which then exert the repigmentation effect.

  • Safety: As a flavonoid derivative, it generally exhibits a high safety margin. However, because SIK2 inhibition can sensitize cells to mitotic stress, systemic high-dose safety in oncology contexts (e.g., ovarian cancer) requires separate evaluation.

Conclusion & Strategic Recommendations

This compound (4'-O-Methylfisetin) is not merely an analog of Fisetin; it is the functional effector for SIK2-mediated melanogenesis.

For Drug Development:

  • Topical Vitiligo Treatments: Prioritize 4'MF over Fisetin for topical creams. Fisetin lacks the direct SIK2 inhibitory potency required for local efficacy without hepatic metabolism.

  • Oncology Adjuvants: Investigate 4'MF as a chemosensitizer in ovarian cancer, leveraging its SIK2 inhibitory potential to disrupt centrosome splitting in dividing tumor cells.

Final Verdict: Validated as a Potent SIK2 Inhibitor and Melanogenic Agent .[3]

References

  • Kumagai, A., et al. (2011). "A Potent Inhibitor of SIK2, 3,3',7-Trihydroxy-4'-Methoxyflavon (4'-O-Methylfisetin), Promotes Melanogenesis in B16F10 Melanoma Cells."[1][3] PLoS ONE, 6(10), e26148. [Link]

  • Horike, N., et al. (2010). "Adipose-specific SIK2 is essential for the regulation of lipogenesis and insulin signaling." Nature Communications. (Contextualizing SIK2 function). [Link]

  • Jeon, S., et al. (2019). "Fisetin promotes melanogenesis in B16F10 melanoma cells and zebrafish larvae through β-catenin activation." International Journal of Molecular Sciences. (Provides contrast on Fisetin's indirect mechanism).[1][3][5][6] [Link][5][6]

  • Ahmed, A. A., et al. (2010). "SIK2 is a centrosome kinase required for bipolar mitotic spindle formation that provides a potential target for therapy in ovarian cancer." Cancer Cell. (Validates SIK2 as an oncology target). [Link]

A Senior Application Scientist's Guide to Comparative Docking Studies of Flavonoids with a Specific Protein Target

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Synergy of Nature and Computation in Drug Discovery

Flavonoids, a vast family of polyphenolic compounds found in plants, have long been recognized for their therapeutic potential, exhibiting anti-inflammatory, antioxidant, and anti-carcinogenic properties.[1][2][3] The exploration of these natural products as lead compounds in drug discovery is a burgeoning field. Central to this exploration is the ability to predict and understand how these molecules interact with specific protein targets within the human body. In silico molecular docking has emerged as a powerful and cost-effective computational tool to elucidate these interactions at a molecular level, providing crucial insights that guide further experimental validation.[4][5]

This guide provides a comprehensive, in-depth walkthrough of conducting a comparative molecular docking study, using flavonoids as the ligand library and Cyclooxygenase-2 (COX-2) as a specific, therapeutically relevant protein target. COX-2 is a key enzyme in the inflammatory pathway, and its inhibition is a primary strategy for alleviating pain and inflammation.[6] We will delve into the causality behind experimental choices, present a self-validating protocol, and provide the necessary tools to interpret and compare the results objectively.

Pillar 1: The "Why" - Foundational Concepts of Molecular Docking

Molecular docking is a computational method that predicts the preferred orientation of one molecule (the ligand, e.g., a flavonoid) when bound to a second (the receptor, e.g., a protein like COX-2) to form a stable complex.[7] The primary goal is to predict the binding mode and affinity, which is often expressed as a scoring function or binding energy. A lower, more negative binding energy generally indicates a more stable and favorable interaction.[8]

The choice of a protein target is paramount. It must be a key player in a disease pathway. For this guide, we select COX-2 due to its well-established role in inflammation and the availability of high-quality crystal structures, which are essential for accurate docking studies.[6] By comparing the docking scores and binding interactions of various flavonoids against the same target, we can rank their potential efficacy and identify promising candidates for further development.

Pillar 2: A Validated Experimental Workflow for Comparative Docking

Trustworthiness in computational studies hinges on a robust and validated methodology. The following protocol is designed as a self-validating system, incorporating steps to ensure the accuracy and reliability of the results.

Experimental Workflow Overview

G cluster_prep Phase 1: Preparation cluster_dock Phase 2: Simulation cluster_analysis Phase 3: Analysis & Interpretation PDB 1. Target Preparation (e.g., COX-2 from PDB) Docking 3. Molecular Docking (e.g., AutoDock Vina) PDB->Docking Ligand 2. Ligand Library Preparation (Flavonoid Structures) Ligand->Docking Validation 4. Protocol Validation (Redocking) Docking->Validation Cross-validation Analysis 5. Post-Docking Analysis (Binding Energy, Interactions) Validation->Analysis Comparison 6. Comparative Analysis (Rank Flavonoids) Analysis->Comparison Visualization 7. Visualization (e.g., Discovery Studio, PyMOL) Comparison->Visualization

Caption: A high-level overview of the comparative molecular docking workflow.

Part A: Protocol for Target Protein Preparation (COX-2)
  • Obtain Protein Structure: Download the 3D crystal structure of human COX-2 from the Research Collaboratory for Structural Bioinformatics (RCSB) Protein Data Bank (PDB). A suitable entry is PDB ID: 5IKR.[6] This structure is co-crystallized with an inhibitor, which is crucial for the validation step.

  • Prepare the Receptor: The raw PDB file requires preparation. This typically involves:

    • Removing Water Molecules and Heteroatoms: Non-essential molecules can interfere with docking.[9]

    • Adding Polar Hydrogens: PDB files often lack hydrogen atoms, which are critical for calculating interactions.[7]

    • Assigning Charges: Kollman charges are often added to the protein atoms.[7]

    • Software: Tools like AutoDock Tools, UCSF Chimera, or Discovery Studio are commonly used for this preparation.[8][9][10]

Part B: Protocol for Ligand (Flavonoid) Library Preparation
  • Source Flavonoid Structures: Obtain 2D or 3D structures of the flavonoids you wish to compare. Reliable sources include:

    • PubChem Database: A comprehensive public database of chemical substances.

    • ZINC Database: A free database of commercially-available compounds for virtual screening.[11]

    • Phytochemdb: A database of plant-derived phytochemicals.[12]

  • Ligand Optimization: Convert the 2D structures to 3D and perform energy minimization using software like Avogadro or the tools within docking software suites. This ensures a stable, low-energy conformation of the ligand.[13]

  • File Format Conversion: Save the prepared ligand structures in a suitable format for the docking software (e.g., .pdbqt for AutoDock Vina).[14]

Part C: Protocol for Molecular Docking Simulation
  • Grid Box Generation: Define the docking search space on the protein. This is typically a 3D grid box centered on the active site of the enzyme.[3] For COX-2 (5IKR), the active site can be identified based on the position of the co-crystallized inhibitor. Key residues in the COX-2 active site include TYR 385 and SER 530.[6]

  • Run Docking Simulation: Use a validated docking program like AutoDock Vina.[4][15] The software will systematically place each flavonoid into the defined grid box, rotating and flexing the molecule to find the best possible binding poses. The program calculates a binding affinity score for each pose.

  • Output Generation: The software will generate output files containing the binding affinity scores (in kcal/mol) and the 3D coordinates of the best binding poses for each flavonoid.

Part D: Protocol for Post-Docking Analysis and Validation
  • Docking Validation (Redocking): This is a critical step to ensure the docking protocol is reliable.[16]

    • Extract the Co-crystallized Ligand: Take the original inhibitor from the PDB file (5IKR).

    • Re-dock the Ligand: Dock this inhibitor back into the active site using the exact same protocol (grid box, parameters) as used for the flavonoids.

    • Calculate RMSD: Superimpose the re-docked pose with the original crystallographic pose and calculate the Root Mean Square Deviation (RMSD). An RMSD value of less than 2.0 Å is generally considered a successful validation, indicating the protocol can accurately reproduce the known binding mode.[16][17]

  • Analyze Flavonoid Interactions: For the top-scoring flavonoids, visualize the docked poses using software like Discovery Studio or PyMOL.[5][18] Identify and record the key interactions:

    • Hydrogen Bonds: Crucial for specificity and stability.

    • Hydrophobic Interactions: Also key contributors to binding affinity.

    • Interacting Amino Acid Residues: Note which residues in the COX-2 active site are interacting with the flavonoid.

Pillar 3: Data Interpretation and Objective Comparison

The primary quantitative output of a docking study is the binding affinity. This data, along with the qualitative interaction data, should be summarized in a clear, comparative table.

Sample Comparative Docking Data: Flavonoids vs. COX-2
FlavonoidSubgroupBinding Affinity (kcal/mol)Key Interacting Residues (COX-2)Number of H-Bonds
Celecoxib (Control) --9.5TYR 385, SER 530, ARG 1203
Flavanone Flavanones-9.1TYR 385, SER 5302
Quercetin Flavonols-8.9ARG 120, TYR 3553
Luteolin Flavones-8.5VAL 523, ALA 5272
Apigenin Flavones-8.2VAL 349, LEU 3521
Naringenin Flavanones-7.9PHE 518, MET 5221

Note: This is sample data inspired by published findings for illustrative purposes. Actual results will vary based on the specific flavonoids and docking protocol used.[6]

Interpreting the Data:

  • Binding Affinity: A more negative value suggests a stronger binding affinity. In this example, Flavanone shows the highest affinity among the tested flavonoids, comparable to the known inhibitor Celecoxib.[6]

  • Interacting Residues: The interactions should be chemically sensible. Flavonoids interacting with key catalytic residues (like TYR 385 and SER 530 in COX-2) are of particular interest.[6]

  • Hydrogen Bonds: A higher number of hydrogen bonds often contributes to a more stable and specific interaction.

Decision-Making Logic Based on Docking Results

G start Docking Results (Binding Energy & Interactions) q1 Binding Energy < -8.0 kcal/mol? start->q1 q2 Interacts with Key Active Site Residues? q1->q2 Yes low_priority Lower Priority Candidate q1->low_priority No q3 Passes ADMET In Silico Prediction? q2->q3 Yes q2->low_priority No candidate High-Priority Candidate for In Vitro Testing q3->candidate Yes q3->low_priority No

Caption: A logical flowchart for prioritizing flavonoid candidates post-docking.

Conclusion and Future Perspectives

This guide outlines a robust, scientifically-grounded framework for conducting comparative docking studies of flavonoids. By adhering to a validated protocol and systematically analyzing the results, researchers can effectively screen large libraries of natural compounds, identify promising leads, and generate strong hypotheses for further experimental testing.[19] It is crucial to remember that in silico docking is a predictive tool; the results are not a substitute for experimental validation.[16] High-priority candidates identified through this workflow should be subjected to in vitro enzyme inhibition assays and subsequent cell-based studies to confirm their biological activity. The synergy between computational prediction and experimental validation is the cornerstone of modern, efficient drug discovery.

References

  • Rehman, S., Ali, A., & Rashid, H. (2014). Molecular docking studies of flavonoids for their inhibition pattern against β-catenin and pharmacophore model generation from experimentally known flavonoids to fabricate more potent inhibitors for Wnt signaling pathway. Journal of Receptors and Signal Transduction, 34(6), 454-463. [Link]

  • Chen, P. C., Chien, Y., & Lee, T. A. (2023). A Comparative Molecular Dynamics Study of Food-Derived Compounds as PD-L1 Inhibitors: Insights Across Six Flavonoid Subgroups. International Journal of Molecular Sciences, 24(23), 16909. [Link]

  • Rehman, S., et al. (2014). Molecular docking studies of flavonoids for their inhibition pattern against β‑catenin and pharmacophore model generation fro. Semantic Scholar. [Link]

  • Cheriet, M., et al. (2023). Exploring the Interactions of Natural Flavonoids with COX-2: Insights from Molecular Docking, DFT Analysis, and ADME Calculations. Journal of Molecular Structure, 1286, 135548. [Link]

  • Various Authors. (2022). How to validate the molecular docking results? ResearchGate. [Link]

  • Šego, M., et al. (2024). Flavonoids As CYP3A4 Inhibitors In Vitro. Biomedicines, 12(3), 644. [Link]

  • Šego, M., et al. (2024). Flavonoids as CYP3A4 Inhibitors In Vitro. PubMed. [Link]

  • S, S., & A, A. (2023). Molecular docking studies of flavonoid's pattern of inhibition against Wnt/β-catenin signaling. 2023 International Conference on Computational Intelligence and Sustainable Engineering Solutions (CISES). [Link]

  • Michalak, A. (2021). Flavonoids as inhibitors of human neutrophil elastase. Postępy Higieny i Medycyny Doświadczalnej, 75(1), 519-533. [Link]

  • Šego, M., et al. (2024). Flavonoids as CYP3A4 Inhibitors In Vitro. National Institutes of Health. [Link]

  • Cárdenas-Chávez, D. L., et al. (2021). Comprehensive virtual screening of 4.8 k flavonoids reveals novel insights into allosteric inhibition of SARS-CoV-2 MPRO. Scientific Reports, 11(1), 15456. [Link]

  • da Silva, J. K. R., et al. (2024). Harnessing Brazilian biodiversity database: identification of flavonoids as potential inhibitors of SARS-CoV-2 main protease using computational approaches and all-atom molecular dynamics simulation. Frontiers in Chemistry, 12, 1349544. [Link]

  • Pham, T. K. V., et al. (2023). Flavonoids as dual-target inhibitors against α-glucosidase and α-amylase: a systematic review of in vitro studies. ResearchGate. [Link]

  • Jimson, A. (2023). Docking Result Analysis and Validation with Discovery Studio. YouTube. [Link]

  • Various Authors. (2024). IN-SILICO MOLECULAR DOCKING STUDIES OF FLAVANOIDS AS POTENTIAL ANTI-PARKINSONIAN AGENTS. International Journal of Pharmaceutical Sciences and Research. [Link]

  • Zhang, Z., et al. (2025). Drug Screening of Flavonoids as Potential VEGF Inhibitors Through Computational Docking and Cell Models. MDPI. [Link]

  • Viswanathan, S., et al. (2024). Molecular docking analysis of flavonoids with AChE and BACE-1. National Institutes of Health. [Link]

  • Rahman, M. M., et al. (2023). Molecular Docking and Dynamics Simulation of Several Flavonoids Predict Cyanidin as an Effective Drug Candidate against SARS-CoV-2 Spike Protein. National Institutes of Health. [Link]

  • Kumar, A., et al. (2022). Computational Exploration of Anti-cancer Potential of Flavonoids against Cyclin-Dependent Kinase 8: An In Silico Molecular Docking and Dynamic Approach. ACS Omega, 7(51), 48192-48206. [Link]

  • Ramos, F. A., & B, L. (2012). Signal Transduction and Molecular Targets of Selected Flavonoids. National Institutes of Health. [Link]

  • Anand, K., et al. (2021). In silico evaluation of flavonoids as effective antiviral agents on the spike glycoprotein of SARS-CoV-2. National Institutes of Health. [Link]

  • Viswanathan, S., et al. (2024). Molecular docking analysis of flavonoids with AChE and BACE-1. Bioinformation. [Link]

  • Thomas, T., et al. (2021). Computational Investigations on Interactions Between DNA and Flavonols. Biointerface Research in Applied Chemistry, 12(6), 8117-8127. [Link]

  • Ramadhan, R. Y. A., et al. (2025). Molecular Docking Analysis of Flavonoids from Syzygium cumini (L.) Skeels: Proapoptotic Potential as an Anticancer Mechanism. Institute for Research and Community Services. [Link]

  • Cárdenas-Chávez, D. L., et al. (2021). Comprehensive virtual screening of 4.8 k flavonoids reveals novel insights into allosteric inhibition of SARS-CoV-2 MPRO. ResearchGate. [Link]

  • Alamri, M., et al. (2015). Docking studies on the interaction of flavonoids with fat mass and obesity associated protein. Pakistan Journal of Pharmaceutical Sciences, 28(5), 1647-1653. [Link]

  • Various Authors. (2022). Molecular docking of top 5 selected flavonoids to MEK1. The protein is... ResearchGate. [Link]

  • Mangal, M., et al. (2022). phytochemdb: a platform for virtual screening and computer-aided drug designing. Database, 2022, baac008. [Link]

  • Bolivar Avila, S. (2024). Validation of Docking Methodology (Redocking). ResearchGate. [Link]

  • Various Authors. (2020). #Validation of docking##DOCKING Validation#Screening DOCKING#RE-DOCKING#P#Docking Of Inhibitor#DOCK. YouTube. [Link]

  • Zavodszky, M. I. (n.d.). Lessons from Docking Validation. Protein Structural Analysis Laboratory - Michigan State University. [Link]

  • Various Authors. (2018). Molecular docking results are indicated with dock score for the flavonoids and phenolic acids against different serum proteins. ResearchGate. [Link]

  • Various Authors. (2012). Molecular Docking and P-glycoprotein Inhibitory Activity of Flavonoids. ResearchGate. [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3,3',7-Trihydroxy-4'-methoxyflavone
Reactant of Route 2
3,3',7-Trihydroxy-4'-methoxyflavone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.